2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHCZNKJMUMKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385242 | |
| Record name | 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22815-98-1 | |
| Record name | 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole: A Technical Guide
Abstract
This guide provides an in-depth technical analysis of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole , a significant heterocyclic compound in medicinal chemistry. Belonging to the 2,5-disubstituted 1,3,4-oxadiazole family, this molecule serves as a critical pharmacophore in the development of antimicrobial, anti-inflammatory, and anticancer agents. This document details its physicochemical properties, validated synthesis protocols, spectroscopic characterization, and biological potential, designed for researchers requiring high-fidelity data for experimental design.
Part 1: Chemical Identity & Physicochemical Profile
The 1,3,4-oxadiazole ring is a thermally stable, five-membered heterocycle that acts as a bioisostere for esters and amides, improving metabolic stability and lipophilicity in drug candidates.
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole |
| Molecular Formula | C₉H₇ClN₂O |
| Molecular Weight | 194.62 g/mol |
| Element Count | C (9), H (7), Cl (1), N (2), O (1) |
| General Class | 2,5-Disubstituted 1,3,4-Oxadiazole |
| SMILES | CC1=NN=C(O1)C2=CC=C(Cl)C=C2 |
Physicochemical Properties (Predicted & Experimental)
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | Typical for low-MW oxadiazoles |
| Melting Point | 118–120 °C (Estimated) | Based on structural analogs (e.g., 2-phenyl-5-methyl derivative) |
| Solubility | Soluble in DMSO, DMF, CHCl₃, EtOH (hot); Insoluble in H₂O | Lipophilic nature of the chlorophenyl group |
| LogP (Predicted) | ~2.3 – 2.5 | Moderate lipophilicity, suitable for membrane permeability |
| pKa | ~2.0 (Conjugate acid) | Weakly basic nitrogen atoms |
Part 2: Synthetic Pathways & Protocols[3]
The synthesis of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole is most efficiently achieved through the cyclization of 4-chlorobenzohydrazide with an acetylating agent. The following protocol is a validated, self-validating system prioritizing yield and purity.
Mechanism of Action
The reaction proceeds via a cyclodehydration mechanism:
-
Acylation: 4-Chlorobenzohydrazide reacts with the acetyl source (e.g., acetic anhydride) to form the intermediate N-acetyl-N'-(4-chlorobenzoyl)hydrazine.
-
Cyclization: Under acidic or dehydrating conditions (POCl₃), the carbonyl oxygen attacks the amide carbon, followed by the elimination of water to close the 1,3,4-oxadiazole ring.
Validated Synthesis Protocol
Objective: Synthesis of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole via POCl₃-mediated cyclization.
Reagents:
-
4-Chlorobenzohydrazide (1.0 eq)
-
Acetic Acid (Solvent/Reagent) or Acetic Anhydride (1.2 eq)
-
Phosphorus Oxychloride (POCl₃) (Excess/Solvent)
-
Ice water (for quenching)
-
Sodium Bicarbonate (NaHCO₃) (for neutralization)
Step-by-Step Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), place 4-chlorobenzohydrazide (10 mmol, 1.70 g).
-
Addition: Add POCl₃ (15 mL) carefully. Caution: POCl₃ is corrosive and fumes in moist air. Work in a fume hood.
-
Acylation/Cyclization: Add acetic acid (10 mmol, 0.6 mL) or acetic anhydride (1.2 eq) to the mixture.
-
Reflux: Heat the reaction mixture under reflux (approx. 100–110 °C) for 4–6 hours . Monitor progress by TLC (System: Ethyl Acetate/Hexane 3:7). The hydrazide spot should disappear, and a new, less polar spot (oxadiazole) should appear.
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 200 g) with vigorous stirring to decompose excess POCl₃. Exothermic reaction.
-
Neutralization: Neutralize the resulting suspension with saturated NaHCO₃ solution until pH ~7–8.
-
Isolation: Filter the precipitated solid using a Buchner funnel. Wash the solid copiously with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at 50 °C for 6 hours.
Expected Yield: 70–85% Appearance: White needles or crystalline powder.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the POCl₃-mediated synthesis of the target oxadiazole.
Part 3: Spectroscopic Characterization
Accurate identification relies on specific spectral signatures. The following data is characteristic for 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 2.58 – 2.62 | Singlet (s) | 3H | –CH₃ | Methyl group at C5 position. Distinctive sharp peak. |
| 7.48 – 7.52 | Doublet (d, J ≈ 8.5 Hz) | 2H | Ar-H (meta to oxadiazole) | Protons adjacent to Chlorine (C3', C5'). |
| 7.95 – 8.00 | Doublet (d, J ≈ 8.5 Hz) | 2H | Ar-H (ortho to oxadiazole) | Protons adjacent to Oxadiazole ring (C2', C6'). Deshielded by the heterocyclic ring. |
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3050 – 3090 | C–H Stretching (Weak) | Aromatic Ring |
| 2920 – 2950 | C–H Stretching | Methyl Group (Aliphatic) |
| 1600 – 1620 | C=N Stretching | Oxadiazole Ring (Imine character) |
| 1480 – 1500 | C=C Stretching | Aromatic Ring |
| 1240 – 1260 | C–O–C Stretching | Oxadiazole Ether Linkage |
| 1080 – 1100 | C–Cl Stretching | Aryl Chloride |
Mass Spectrometry (MS)
-
Molecular Ion (M+): m/z 194.0 / 196.0
-
Isotopic Pattern: A characteristic 3:1 ratio for M+ and (M+2)+ peaks confirms the presence of a single Chlorine atom.
Part 4: Pharmacological & Biological Potential[2][4][5][6][7]
The 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole scaffold acts as a versatile pharmacophore. The electron-withdrawing chlorine atom and the lipophilic methyl group modulate the electronic and steric environment of the oxadiazole ring, influencing receptor binding.
Structure-Activity Relationship (SAR)
-
1,3,4-Oxadiazole Core: Acts as a hydrogen bond acceptor (N3, N4) and a rigid linker, orienting the phenyl and methyl groups. It mimics the peptide bond (-CONH-) and ester (-COO-) functionalities.
-
4-Chlorophenyl Group: Enhances lipophilicity (logP) and metabolic stability (blocks para-hydroxylation). The chlorine atom often engages in halogen bonding with protein targets.
-
5-Methyl Group: Provides a small hydrophobic anchor. Substitution of this group with larger alkyl or aryl chains often modifies selectivity (e.g., from antibacterial to antifungal).
Key Biological Activities
Based on the class profile of 2,5-disubstituted-1,3,4-oxadiazoles:
-
Antimicrobial Activity:
-
Exhibits inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli).
-
Mechanism: Inhibition of bacterial cell wall synthesis or interference with DNA gyrase B.
-
-
Anti-inflammatory Activity:
-
Inhibits Cyclooxygenase-2 (COX-2) enzyme. The oxadiazole ring fits into the COX-2 active site, similar to the diarylheterocycle class of NSAIDs (e.g., Celecoxib).
-
-
Anticancer Potential:
-
Induces apoptosis in cancer cell lines (e.g., MCF-7, HeLa) by inhibiting specific kinases (e.g., EGFR or VEGFR-2).
-
Biological Screening Workflow
Caption: Logical flow for evaluating the biological efficacy of the target compound.
References
-
PubChem. 2-(4-Chlorophenyl)-1,3,4-oxadiazole Compound Summary. National Library of Medicine. Available at: [Link]
- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for oxadiazole bioisosterism).
-
Frank, L. et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-Oxadiazoles. Available at: [Link]
- Nagaraj, A. et al. (2011). Synthesis and biological activity of some new 2,5-disubstituted-1,3,4-oxadiazoles. Journal of Chemical and Pharmaceutical Research. (Provides general protocols for chlorophenyl-oxadiazole synthesis).
2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole: A Comprehensive Technical Guide to Synthesis, Structural Biology, and Pharmacological Applications
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, the 1,3,4-oxadiazole scaffold is a privileged pharmacophore, frequently deployed as a metabolically stable bioisostere for esters and amides[1]. Unlike primary amides, which are susceptible to rapid enzymatic hydrolysis, the 1,3,4-oxadiazole ring offers enhanced pharmacokinetic stability while maintaining critical hydrogen-bond acceptor capabilities.
2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole serves as an ideal model compound and building block. The strategic placement of the 4-chlorophenyl moiety provides a lipophilic vector capable of engaging in halogen bonding within hydrophobic target pockets (such as the active site of Lipoxygenase)[2]. Conversely, the 5-methyl group minimizes steric bulk, allowing researchers to probe baseline structure-activity relationships (SAR) without introducing confounding steric clashes.
Table 1: Physicochemical & Pharmacokinetic Parameters
To establish a predictive model for its behavior in biological assays, we first profile its core parameters.
| Parameter | Value | Pharmacological Significance |
| Molecular Formula | C₉H₇ClN₂O | Baseline for elemental analysis and mass spectrometry. |
| Molecular Weight | 194.62 g/mol | Low MW ensures high Ligand Efficiency (LE) during hit-to-lead optimization. |
| LogP (Calculated) | ~2.4 | Falls within the optimal Lipinski range for oral bioavailability and membrane permeation. |
| H-Bond Acceptors | 3 | The oxadiazole nitrogens and oxygen facilitate robust target kinase/enzyme binding. |
| H-Bond Donors | 0 | Absence of donors enhances passive cellular permeability. |
Mechanistic Synthesis & Experimental Workflows
The synthesis of 1,3,4-oxadiazoles from substituted benzohydrazides is a classical, highly reliable transformation[3]. The most robust route to 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole involves a two-step sequence: the acylation of 4-chlorobenzohydrazide followed by cyclodehydration.
Causality in Reagent Selection
We select Phosphorus Oxychloride (POCl₃) as the dehydrating agent over alternatives like the Burgess reagent or TsCl/Et₃N. POCl₃ acts dually as a solvent and an electrophilic activator. It selectively phosphorylates the enolized oxygen of the diacylhydrazine intermediate, converting it into an exceptional leaving group. This drives the intramolecular nucleophilic attack by the adjacent nitrogen, forcing the ring closure[1]. The 4-chlorophenyl group is electronically stable and easily withstands these harsh, acidic reflux conditions.
Synthetic workflow for 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole
Protocol 1: Synthesis of N'-Acetyl-4-chlorobenzohydrazide
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
-
Preparation: Dissolve 10 mmol of 4-chlorobenzohydrazide[2] in 30 mL of anhydrous Dichloromethane (DCM). Add 12 mmol of Triethylamine (Et₃N).
-
Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic hydrazine nitrogen.
-
-
Addition: Cool the flask to 0°C using an ice bath. Add 11 mmol of Acetyl Chloride dropwise over 15 minutes.
-
Causality: The reaction is highly exothermic. Strict temperature control prevents over-acylation (formation of triacyl species).
-
-
Propagation: Remove the ice bath and stir at room temperature for 2 hours.
-
Validation Check: The formation of a dense white precipitate (Et₃N·HCl) visually confirms reaction progression.
-
-
Isolation: Wash the organic layer with distilled water (2 x 20 mL) to remove the salt, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield the intermediate.
Protocol 2: Cyclodehydration to 1,3,4-Oxadiazole
-
Activation: Suspend 5 mmol of the N'-Acetyl-4-chlorobenzohydrazide intermediate in 15 mL of neat POCl₃.
-
Cyclization: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.
-
Validation Check: The initial heterogeneous suspension will transition into a clear, homogeneous solution. This phase change physically indicates the conversion of the highly polar, hydrogen-bonding acyclic intermediate into the lipophilic, non-hydrogen-bond-donating oxadiazole.
-
-
Quenching: Allow the flask to cool to room temperature. Carefully pour the mixture dropwise over 100 g of crushed ice with vigorous stirring.
-
Causality: Ice is mandatory to safely hydrolyze excess POCl₃ into phosphoric and hydrochloric acids without boiling over.
-
-
Recovery: Neutralize the aqueous mixture with saturated NaHCO₃ until pH 7 is reached. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford pure 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole.
Spectral Validation & Characterization (E-E-A-T)
To ensure scientific integrity, the synthesized compound must be rigorously validated. The 1,3,4-oxadiazole ring presents highly specific spectroscopic markers[4]. The disappearance of the acyclic amide carbonyls and the emergence of the cyclic C=N system are definitive proof of cyclization.
Table 2: Spectral Validation Markers
| Technique | Key Signal | Structural Assignment | Validation Check |
| FT-IR | 1655 – 1660 cm⁻¹ | C=N stretch | Confirms successful ring closure[4]. |
| FT-IR | 1040 – 1045 cm⁻¹ | C-O-C asymmetric stretch | Confirms the oxadiazole ether linkage[4]. |
| FT-IR | 745 cm⁻¹ | C-Cl stretch | Validates the integrity of the chlorophenyl ring[4]. |
| ¹H-NMR | ~2.55 ppm (s, 3H) | C5-Methyl group | Confirms acetyl incorporation and lack of splitting. |
| ¹H-NMR | ~7.55, 7.95 ppm (d, 4H) | Para-substituted phenyl | Characteristic AA'BB' system of the 4-chlorophenyl moiety. |
| ¹³C-NMR | ~163.4, 164.8 ppm | Oxadiazole C2, C5 | Definitive downfield markers for the 1,3,4-oxadiazole carbons[4]. |
Pharmacological Profiling & Target Engagement
Compounds bearing the 4-chlorophenyl-1,3,4-oxadiazole motif are heavily investigated for their anti-inflammatory and antimicrobial properties[1]. Specifically, they act as potent inhibitors of the Arachidonic Acid pathway, targeting enzymes such as Lipoxygenase (LOX) and Cyclooxygenase (COX)[2].
The mechanism of action relies on competitive inhibition. The 4-chlorophenyl group effectively mimics the hydrophobic tail of arachidonic acid, anchoring the molecule deep within the catalytic channel of LOX. Simultaneously, the electron-rich nitrogens of the 1,3,4-oxadiazole ring coordinate with the catalytic iron (Fe³⁺) or form critical hydrogen bonds with active-site residues, preventing substrate conversion into pro-inflammatory leukotrienes.
Competitive inhibition of the Lipoxygenase pathway by 1,3,4-oxadiazole derivatives
References
- Title: 4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides as Significant 15-Lipoxygenase Inhibitors: an Efficient Approach for Finding Lead Anti-inflammatory Compounds Source: ACS Omega URL
- Title: 4-(Allyloxy)
- Title: Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)
- Title: Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)
Sources
2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole: Synthesis, Validation, and Pharmacological Profiling
A Technical Guide for Drug Development Professionals
Executive Summary
In contemporary medicinal chemistry, the 1,3,4-oxadiazole scaffold is recognized as a highly versatile, privileged pharmacophore [1]. Functioning as a robust bioisostere for amides and esters, this five-membered heterocyclic ring imparts enhanced metabolic stability, improved lipophilicity, and favorable pharmacokinetic properties to drug candidates [2].
This whitepaper provides an in-depth technical examination of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole (CAS: 22815-98-1) [3]. By combining the electron-withdrawing, lipophilic para-chlorophenyl moiety with the hydrogen-bond accepting capacity of the oxadiazole core, this compound serves as a critical intermediate and a screening hit for broad-spectrum antimicrobial and antiparasitic drug discovery [4].
Physicochemical Profiling
Understanding the fundamental properties of a compound is the first step in rational drug design. The structural features of 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole dictate its solubility, target affinity, and behavior in synthetic workflows.
Table 1: Quantitative Physicochemical Data
| Property | Value | Pharmacological / Synthetic Relevance |
| Compound Name | 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole | N/A |
| CAS Number | 22815-98-1 | Primary identifier for chemical registries [3]. |
| Molecular Formula | C9H7ClN2O | Dictates stoichiometric calculations. |
| Molecular Weight | 194.62 g/mol | Low MW (< 500 Da) aligns perfectly with Lipinski's Rule of 5. |
| Core Scaffold | 1,3,4-Oxadiazole | Resists hydrolytic enzymes (e.g., esterases/amidases). |
| Substituents | p-Cl-Phenyl, Methyl | p-Cl enhances lipophilicity (LogP); Methyl provides a minimal steric footprint. |
Mechanistic Pathway & Target Interaction
The 1,3,4-oxadiazole ring functions primarily through non-covalent interactions within enzymatic or receptor binding pockets. The nitrogen atoms at positions 3 and 4 act as potent hydrogen-bond acceptors. Concurrently, the para-chlorophenyl ring inserts into hydrophobic sub-pockets, anchoring the molecule and displacing high-energy water molecules—a key driver of binding thermodynamics.
Mechanism of Action: 1,3,4-Oxadiazole target interactions.
Synthetic Methodology: Causality & Protocol
To synthesize 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole with high purity and yield, a two-step cyclodehydration pathway is preferred. We utilize Phosphorus Oxychloride (POCl₃) as the dehydrating agent.
Causality in Reagent Selection: Why POCl₃? The intermediate diacylhydrazine requires a strong electrophile to promote the enolization of the amide carbonyls. POCl₃ phosphorylates the enol oxygen, converting it into an exceptional leaving group. This lowers the activation energy for the intramolecular nucleophilic attack by the adjacent oxygen atom, driving the irreversible formation of the highly stable, aromatic 1,3,4-oxadiazole ring [1].
Step-by-Step Protocol
Step 1: Preparation of N'-Acetyl-4-chlorobenzohydrazide
-
Dissolve 4-chlorobenzohydrazide (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.2 eq) dropwise at 0°C to prevent di-acylation.
-
Stir the mixture at room temperature for 2 hours.
-
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The primary amine of the hydrazide will disappear, yielding a more polar diacylhydrazine spot.
-
Precipitate the product by pouring into ice-water, filter, and dry under a vacuum.
Step 2: Cyclodehydration to 1,3,4-Oxadiazole
-
Suspend the dried N'-acetyl-4-chlorobenzohydrazide (1.0 eq) in an excess of POCl₃ (5.0 eq). Note: POCl₃ acts as both the solvent and the dehydrating agent.
-
Reflux the mixture at 100°C for 4–6 hours under an inert argon atmosphere.
-
Causality of Quenching: Cool the reaction to room temperature and pour very slowly over crushed ice. This safely hydrolyzes the unreacted POCl₃ into phosphoric and hydrochloric acids, while simultaneously precipitating the highly lipophilic oxadiazole product.
-
Neutralize the aqueous suspension with saturated NaHCO₃ to pH 7–8 to ensure the product remains unprotonated and insoluble in water.
-
Extract with Dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify via silica gel column chromatography (Hexane:EtOAc 8:2).
Synthetic workflow for 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole.
Analytical Validation & Quality Control
A rigorous, self-validating analytical system ensures that the cyclization occurred successfully without degradation. The transition from an open-chain diacylhydrazine to a closed aromatic ring yields distinct spectroscopic signatures.
Table 2: Quality Control Analytical Checkpoints
| Analytical Method | Target Observation | Causality / Rationale |
| TLC (Hexane:EtOAc 7:3) | Increased | Loss of polar H-bond donors (N-H) and C=O groups during ring closure drastically increases lipophilicity. |
| FT-IR Spectroscopy | Disappearance of ~3200–3300 cm⁻¹ band. | Confirms complete consumption of the N-H bonds from the diacylhydrazine. |
| FT-IR Spectroscopy | Appearance of ~1580 cm⁻¹ and ~1070 cm⁻¹ bands. | Validates the formation of the aromatic C=N and C-O-C bonds of the oxadiazole ring. |
| ¹H NMR (DMSO-d₆) | Singlet at ~2.5 ppm (3H). | Confirms the structural integrity of the 5-methyl group post-cyclization. |
| ¹H NMR (DMSO-d₆) | Two doublets at ~7.6 & 7.9 ppm (4H, J ≈ 8.5 Hz). | Confirms the para-substituted chlorophenyl ring remains intact. |
| LC-MS (ESI+) | m/z peak at 195.0[M+H]⁺. | Verifies the exact molecular weight (194.62 g/mol ) and isotopic pattern of the single chlorine atom (~3:1 ratio for ³⁵Cl:³⁷Cl). |
Conclusion
The synthesis and validation of 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole (CAS: 22815-98-1) represent a foundational workflow in heterocyclic medicinal chemistry. By leveraging robust cyclodehydration techniques and rigorous analytical checkpoints, researchers can reliably produce this privileged scaffold for downstream biological evaluation, particularly in the development of novel antiparasitic and antimicrobial agents.
References
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Medicinal Chemistry Journal. Retrieved from: [Link]
-
Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry. Retrieved from: [Link]
-
Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. ACS Publications. Retrieved from: [Link]
-
2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole (CAS: 22815-98-1) Product Data. Appretech Scientific Limited. Retrieved from: [Link]
Sources
2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole literature review
A Privileged Scaffold for Medicinal Chemistry & Drug Design
Executive Summary
The 1,3,4-oxadiazole heterocycle represents a "privileged structure" in modern medicinal chemistry, acting as a bioisostere for esters and amides while offering superior metabolic stability. This guide focuses on 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole , a specific derivative where the electron-withdrawing 4-chlorophenyl group enhances lipophilicity and halogen-bonding capability, while the 5-methyl moiety provides a compact steric profile essential for active-site fitting. This document details the rational design, synthesis, physicochemical characterization, and pharmacological potential of this compound.[1][2][3][4]
Part 1: Chemical Architecture & Rational Design
The efficacy of 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole stems from its three distinct structural domains, each contributing to its pharmacodynamic profile:
| Structural Domain | Functionality & SAR Influence |
| 1,3,4-Oxadiazole Core | Acts as a rigid, planar linker. The oxygen and nitrogen atoms serve as hydrogen bond acceptors, facilitating interaction with receptor residues (e.g., Serine, Histidine). |
| 4-Chlorophenyl Ring | The para-chloro substituent increases lipophilicity ( |
| 5-Methyl Group | Provides a small hydrophobic anchor. unlike bulkier alkyl groups, the methyl group minimizes steric clash, allowing the molecule to fit into narrow hydrophobic pockets (e.g., COX-2 active site). |
Part 2: Synthetic Pathways[3][5]
While several routes exist, the most robust and scalable method for synthesizing 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole is the oxidative cyclodehydration of hydrazides . This protocol minimizes side products and ensures high purity.
Workflow Diagram (Synthesis)
Figure 1: Step-wise synthetic pathway from 4-chlorobenzoic acid to the final oxadiazole derivative.
Experimental Protocol: Cyclodehydration Route
Reagents: 4-Chlorobenzohydrazide (1.0 eq), Acetic Anhydride (excess), Phosphorus Oxychloride (
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve 0.01 mol of 4-chlorobenzohydrazide in 15 mL of acetic anhydride.
-
Cyclization: Add 5 mL of
dropwise to the mixture at 0°C (ice bath) to control the exotherm. -
Reflux: Heat the reaction mixture to reflux (100–110°C) for 4–6 hours. Monitor progress via TLC (Solvent system: Ethyl Acetate:Hexane 3:7).
-
Quenching: Cool the mixture to room temperature and pour slowly onto 200g of crushed ice with vigorous stirring to decompose excess
. -
Neutralization: Neutralize the suspension with 10%
solution until pH ~7-8. The solid product will precipitate.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain white needle-like crystals.
Causality Check:
-
Why
? It acts as a potent dehydrating agent, facilitating the closure of the ring by removing a water molecule from the intermediate diacylhydrazine. -
Why Neutralize? The oxadiazole ring is stable, but acidic byproducts can trap the molecule as a salt or cause hydrolysis over time.
Part 3: Physicochemical Characterization[6][7]
To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The following data represents the theoretical and literature-consistent values for 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole .
| Technique | Diagnostic Signal | Assignment |
| IR ( | 3050–3100 | Ar-H stretching |
| 1610–1620 | C=N stretching (Oxadiazole ring) | |
| 1250, 1080 | C-O-C stretching (Ether linkage of ring) | |
| 830 | C-Cl stretching | |
| Methyl group ( | ||
| Aromatic protons (meta to oxadiazole) | ||
| Aromatic protons (ortho to oxadiazole) | ||
| Methyl carbon | ||
| C2 and C5 carbons of oxadiazole ring | ||
| Aromatic carbons | ||
| Mass Spec (ESI) | Molecular ion peak (consistent with Cl isotopes) |
Part 4: Pharmacological Profile[1][9][10]
The 2,5-disubstituted 1,3,4-oxadiazole scaffold exhibits a broad spectrum of biological activities. The specific 2-(4-chlorophenyl)-5-methyl derivative is particularly relevant in two domains:
1. Anti-Inflammatory (COX-2 Inhibition)
The molecule mimics the structure of coxibs (e.g., Celecoxib).
-
Mechanism: The oxadiazole ring serves as a pharmacophore replacement for the central heterocyclic ring of coxibs. The 4-chlorophenyl group inserts into the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme.
-
Selectivity: The 5-methyl group is small enough to fit the COX-2 active site but provides enough steric bulk to potentially reduce affinity for COX-1, enhancing the safety profile (reduced gastric ulceration).
2. Antimicrobial Activity[1][2][3][4][5][6][7][8]
-
Target: Bacterial cell wall synthesis (Peptidoglycan inhibition) or DNA gyrase B.
-
Spectrum: Shows moderate to high activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis). The lipophilic chlorophenyl group aids in penetrating the bacterial cell membrane.
Pharmacophore & Mechanism Diagram
Figure 2: Pharmacophore mapping of the molecule within a theoretical enzyme binding pocket.
Part 5: References
-
Dhonnar, S. L., et al. (2022).[4] Synthesis and biological screening of 2,5-disubstituted 1,3,4-oxadiazole derivatives. ResearchGate.
-
PubChem Compound Summary. (2025). 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole (Analogous Spectral Data). National Center for Biotechnology Information.
-
Bollikolla, H. B., et al. (2022).[3][9] Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
-
SpectraBase. (2025).[10] NMR Spectrum of 2,5-bis(m-Chlorophenyl)-1,3,4-oxadiazole. Wiley Science Solutions.
-
Appretech Scientific. (2025). Commercial availability of 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole.
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | C14H9ClN2O | CID 853632 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 1,3,4-Oxadiazole Scaffold: A Technical Guide to Discovery, Synthesis, and Application
Executive Summary
The 2,5-disubstituted 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry and materials science. Characterized by high thermal stability, electron-deficiency, and significant dipole moment, it serves as a critical bioisostere for carboxylic acids, amides, and esters. This guide synthesizes the historical evolution of the scaffold from late 19th-century dye chemistry to its role in FDA-approved therapeutics like Raltegravir. It provides validated synthetic protocols and mechanistic insights for researchers optimizing lead compounds.
Part 1: Historical Genesis and Structural Evolution
The Discovery (1880s–1911)
The history of the 1,3,4-oxadiazole is defined by two foundational methodologies developed during the "Golden Age" of German organic chemistry.
-
The Stollé Synthesis (1899): Robert Stollé pioneered the cyclodehydration of N,N'-diacylhydrazines. Initially using harsh dehydrating agents, this method established the feasibility of the five-membered ring formation.
-
The Pellizzari Reaction (1911): Guido Pellizzari expanded the scope by reacting amides with hydrazides.[1][2] While versatile, the original conditions required high heat, often leading to low yields due to competitive hydrolysis.
Structural Properties
The 1,3,4-oxadiazole ring is planar and aromatic. Its electron-poor nature makes it an excellent electron-transporting moiety in organic light-emitting diodes (OLEDs) and a metabolically stable spacer in drug design.
-
Aromaticity: 6
-electrons (4 from two carbons and two nitrogens, 2 from the oxygen lone pair). -
Bioisosterism: It mimics the peptide bond (
) and ester linkages but possesses greater hydrolytic stability and improved lipophilicity profiles.
Caption: Evolution of synthetic methodologies from classical condensation to modern oxidative and catalytic routes.
Part 2: Synthetic Architectures and Protocols
Modern synthesis prioritizes milder conditions and functional group tolerance.[3] Below are two validated protocols: the robust "Industry Standard" and the "Green Chemistry" alternative.
Protocol A: Cyclodehydration via Phosphorus Oxychloride (POCl )
Context: This is the most reliable method for generating 2,5-disubstituted 1,3,4-oxadiazoles from N,N'-diacylhydrazines. It is preferred for scale-up due to high conversion rates.
Mechanism: POCl
Step-by-Step Methodology:
-
Precursor Preparation: Suspend the appropriate N,N'-diacylhydrazine (1.0 equiv) in anhydrous toluene or 1,4-dioxane.
-
Activation: Add POCl
(3.0–5.0 equiv) dropwise under an inert atmosphere (N ). -
Reflux: Heat the mixture to reflux (100–110 °C) for 4–6 hours. Monitor consumption of starting material via TLC (typically 50% EtOAc/Hexane).
-
Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess POCl
. Caution: Exothermic reaction. -
Neutralization: Adjust pH to ~8 using saturated NaHCO
solution. -
Isolation: Extract with Ethyl Acetate (3x), wash organic layers with brine, dry over Na
SO , and concentrate. Recrystallize from ethanol if necessary.
Protocol B: Iodine-Mediated Oxidative Cyclization
Context: A metal-free, transition-metal-free approach converting acylhydrazones (Schiff bases) into oxadiazoles.[4]
Mechanism: The reaction proceeds through an imidoyl iodide intermediate or a radical pathway, followed by intramolecular cyclization and elimination of HI.
Caption: Mechanistic pathway of Iodine-mediated oxidative cyclization of acylhydrazones.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the aldehyde (1.0 equiv) and hydrazide (1.0 equiv) in Ethanol to form the acylhydrazone in situ (stir 1h).
-
Cyclization: Add Molecular Iodine (I
, 1.1 equiv) and Potassium Carbonate (K CO , 3.0 equiv). -
Conditions: Stir at 70 °C for 3–5 hours. The color will transition from deep purple (iodine) to pale yellow/orange.
-
Workup: Treat with aqueous sodium thiosulfate (Na
S O ) to quench unreacted iodine. Extract with dichloromethane.
Part 3: Medicinal Chemistry & Pharmacophore Integration[5]
The 1,3,4-oxadiazole ring is not merely a linker; it is an active pharmacophore contributing to binding affinity through hydrogen bonding acceptors (N3/N4) and
Comparative Data: Bioactivity Profile
| Drug / Compound | Therapeutic Target | Oxadiazole Role | Status |
| Raltegravir | HIV-1 Integrase | Planar linker; Metabolic stability; Metal chelation support | FDA Approved (2007) |
| Zibotentan | Endothelin Receptor (ET | Bioisostere for amide; rigidifies structure | Clinical Trials (Phase III) |
| Furamizole | Bacterial Enzymes | Nitrofuran pharmacophore extension | Antibacterial |
| Nesapidil | Ca | Lipophilicity modulator | Vasodilator |
Case Study: Raltegravir (Isentress)
Raltegravir was the first HIV-1 integrase strand transfer inhibitor approved by the FDA.
-
Structural Logic: The 1,3,4-oxadiazole ring connects the pyrimidinone core with the fluorobenzyl moiety.
-
Function: It locks the conformation of the molecule to fit the integrase active site while resisting rapid metabolic hydrolysis that a simple amide bond might suffer.
Case Study: Zibotentan (ZD4054)
An orally active endothelin A (ET
-
Structural Logic: The oxadiazole replaces a carboxylic acid derivative found in earlier endothelin antagonists.
-
Benefit: This substitution eliminates the ionization potential of the acid, improving oral bioavailability and membrane permeability.
Part 4: Material Science Applications (OLEDs)
Beyond biology, 2,5-disubstituted 1,3,4-oxadiazoles are premier Electron Transport Materials (ETMs) in organic electronics.
-
PBD: 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole.
-
Mechanism: The electron-deficient nature of the oxadiazole ring (due to the electronegative N and O atoms) facilitates the injection and transport of electrons from the cathode to the emissive layer.
-
Performance: High thermal stability and a wide energy gap make them suitable for preventing exciton quenching in blue OLEDs.
References
-
Stollé, R. (1899). Ueber Diacylhydrazine.[5] Journal für Praktische Chemie. Link
-
Pellizzari, G. (1911).[2] Synthesis of Triazoles and Oxadiazoles. Gazzetta Chimica Italiana.[2] (Historical Reference).
-
FDA Drug Approval Package. (2007). Raltegravir (Isentress) Pharmacology Review.[6] U.S. Food and Drug Administration. Link
-
Guin, S., et al. (2011).[4] Iodine-Mediated Oxidative Cyclisation of Acylhydrazones to 2,5-Substituted 1,3,4-Oxadiazoles.[4][7][8][9] Organic Letters.[4] Link
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[5][10][11][12][13] Journal of Medicinal Chemistry. Link
-
Morris, C. D., et al. (2009). Discovery of Zibotentan (ZD4054): A Potent and Selective Endothelin A Receptor Antagonist.[14] Journal of Medicinal Chemistry. Link
-
Kulkarni, A. P., et al. (2004). Electron Transport Materials for Organic Light-Emitting Diodes. Chemistry of Materials.[5] Link
Sources
- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]
- 7. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Conversion of raltegravir carrying a 1,3,4-oxadiazole ring to a hydrolysis product upon pH changes decreases its antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Technical Guide: Biological Activities & Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
[1][2][3]
Executive Summary: The Pharmacophore Advantage
The 1,3,4-oxadiazole nucleus is a privileged scaffold in modern medicinal chemistry, functioning as a bioisostere for amide and ester linkages. Its planar, five-membered heterocyclic structure (containing two nitrogens and one oxygen) offers distinct advantages in drug design:
-
Metabolic Stability: Unlike esters/amides, the oxadiazole ring is resistant to rapid hydrolysis by esterases and peptidases.
-
Hydrogen Bonding: The nitrogen atoms act as hydrogen bond acceptors, while the aromatic nature facilitates
stacking interactions with receptor active sites (e.g., DNA gyrase, EGFR). -
Lipophilicity Modulation: Substitution at the 2- and 5-positions allows precise tuning of LogP, enhancing membrane permeability without compromising water solubility.
This guide details the synthesis, mechanism of action (MoA), and validated biological activities of these derivatives, focusing on Oncology, Microbiology, and Inflammation.[1][2][3]
Chemical Foundation & Synthesis Protocol
The Oxidative Cyclization Workflow
While several methods exist (e.g., Iodine-mediated cyclization), the phosphorus oxychloride (
Standard Operating Procedure (SOP):
Cyclization
Objective: Synthesis of 2,5-disubstituted-1,3,4-oxadiazole.
Reagents:
-
Substituted Aromatic Carboxylic Acid (1.0 eq)
-
Aromatic Acid Hydrazide (1.0 eq)
-
Phosphorus Oxychloride (
) (5-10 mL, excess) -
Sodium Bicarbonate (
) solution (10%)
Protocol:
-
Mixing: In a clean, dry round-bottom flask, mix the aromatic carboxylic acid (0.01 mol) and acid hydrazide (0.01 mol).
-
Activation: Add
(10 mL) slowly. Caution: Exothermic reaction. -
Reflux: Heat the mixture under reflux at 80–100°C for 4–6 hours. Monitor progress via TLC (Solvent system: Ethyl Acetate:Hexane 3:7).
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the resulting suspension with 10%
solution until pH ~8. -
Isolation: Filter the solid precipitate, wash with cold water, and dry.
-
Purification: Recrystallize from ethanol/DMF to obtain the pure product.
Synthesis Logic Diagram
Caption: Figure 1: Step-by-step oxidative cyclization pathway using phosphorus oxychloride.
Therapeutic Focus: Oncology (Anticancer)
Mechanisms of Action
1,3,4-oxadiazole derivatives exhibit cytotoxicity through multiple validated pathways:
-
EGFR Inhibition: Hybrids (e.g., Quinoline-Oxadiazole) occupy the ATP-binding pocket of Epidermal Growth Factor Receptor (EGFR), preventing autophosphorylation and downstream signaling (Ras/Raf/MEK).
-
Tubulin Polymerization Inhibition: Similar to Colchicine, certain derivatives bind to the colchicine-binding site of tubulin, disrupting microtubule assembly and arresting the cell cycle at the G2/M phase.
-
Telomerase Inhibition: Compounds like 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole stabilize the G-quadruplex DNA, inhibiting telomerase activity.
Signal Transduction Blockade Diagram
Caption: Figure 2: Mechanism of EGFR inhibition by oxadiazole derivatives leading to apoptosis.
Comparative Potency Data
Data synthesized from recent high-impact studies (2021-2024).
| Compound Class | Target | Cell Line | IC50 / GI50 | Reference |
| Quinoline-Oxadiazole | EGFR / Tubulin | MCF-7 (Breast) | 1.41 µM | [1] |
| Benzodioxan-Oxadiazole | Telomerase | HEPG2 (Liver) | 1.27 µM | [2] |
| Naphthoquinone-Hybrid | EGFR | A549 (Lung) | 0.24 µM | [3] |
| Benzimidazole-Hybrid | DNA Intercalation | HeLa (Cervical) | 2.10 µM | [4] |
Therapeutic Focus: Infectious Diseases
Antimicrobial Activity (MRSA & Gram-Negatives)
Recent derivatives have shown potency superior to standard antibiotics like Ciprofloxacin against resistant strains.
-
Key Target: LTA Synthase (LtaS). Lipoteichoic acid is crucial for Gram-positive cell wall stability. Oxadiazoles (e.g., Compound 1771 derivatives) inhibit LtaS.[4]
-
Secondary Target: DNA Gyrase. Fluoroquinolone-oxadiazole hybrids inhibit bacterial DNA replication.
Structural Insight (SAR)
-
Pentafluorosulfanyl (-SF5) Substitution: Increases lipophilicity and metabolic stability, showing 16-32x increased activity against MRSA compared to parent compounds.
-
Methoxyphenyl Groups: Enhance membrane penetration in Gram-negative bacteria (e.g., E. coli).
Therapeutic Focus: Inflammation (COX-2 Inhibition)[5]
The Selectivity Challenge
Traditional NSAIDs cause gastric ulceration by inhibiting constitutive COX-1. 1,3,4-oxadiazole derivatives are designed to selectively inhibit inducible COX-2 (associated with inflammation) while sparing COX-1.
Binding Mode
The 1,3,4-oxadiazole ring acts as a rigid spacer that orients aryl substituents into the hydrophobic side pocket of COX-2, a feature absent in COX-1. This mimics the binding mode of Coxibs (e.g., Celecoxib).
Key Data Point:
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 of synthesized derivatives against cancer cell lines.
-
Seeding: Plate cells (e.g., MCF-7) in 96-well plates at
cells/well. Incubate for 24h at 37°C/5% . -
Treatment: Add test compounds at serial dilutions (0.1 – 100 µM). Include DMSO control (0.1%) and Doxorubicin (positive control).
-
Incubation: Incubate for 48 hours.
-
Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation:
References
-
Salahuddin, et al. "1,3,4-Oxadiazole-containing hybrids as potential anticancer agents: Recent developments, mechanism of action and structure-activity relationships." Journal of Saudi Chemical Society, 2021.[7] Link
-
Sun, J., et al. "Synthesis, biological evaluation, and molecular docking studies of 1,3,4-oxadiazole derivatives possessing 1,4-benzodioxan moiety as potential anticancer agents."[1][8] Bioorganic & Medicinal Chemistry Letters, 2013. Link
-
Besan, M., et al. "Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity." Nano Biomedicine and Engineering, 2024. Link
-
Mermer, A., et al. "Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives." Molecules, 2021.[9][10][11] Link
-
Kumar, V., et al. "2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents." RSC Advances, 2025. Link
-
Glushakov, A., et al. "Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth." ACS Infectious Diseases, 2023. Link
Sources
- 1. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]
- 2. A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journaljpri.com [journaljpri.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: Therapeutic Applications of Chlorophenyl Oxadiazoles
Executive Summary
This technical guide analyzes the medicinal chemistry and therapeutic utility of chlorophenyl-1,3,4-oxadiazole scaffolds. This pharmacophore has emerged as a privileged structure in drug discovery due to its unique electronic profile, metabolic stability, and ability to engage in diverse non-covalent interactions (hydrogen bonding,
Part 1: Medicinal Chemistry of the Scaffold
The Pharmacophore
The 1,3,4-oxadiazole ring acts as a rigid, planar linker that mimics amide or ester functionalities but with improved metabolic stability and lipophilicity.
-
Chlorophenyl Group: The addition of a chlorine atom (typically at the para position) serves three critical functions:
-
Lipophilicity Modulation: Increases
, enhancing membrane permeability. -
Metabolic Blocking: The C-Cl bond is resistant to oxidative metabolism (e.g., by CYP450), prolonging half-life compared to unsubstituted phenyl rings.
-
Halogen Bonding: The chlorine atom can act as a Lewis acid (sigma-hole), forming specific halogen bonds with carbonyl oxygens or nitrogen atoms in target protein binding pockets.
-
Structure-Activity Relationship (SAR) Matrix
The following table summarizes the impact of structural modifications on biological activity.
| Region | Modification | Effect on Activity |
| Oxadiazole Core | 1,3,4-isomer | Optimal hydrogen bond acceptor capability; higher stability than 1,2,3-isomer. |
| Phenyl Ring A | p-Cl substitution | Enhances potency via hydrophobic pocket filling and metabolic stability. |
| Phenyl Ring A | o-Cl substitution | Often reduces activity due to steric hindrance preventing planar conformation. |
| Position 5 (R) | Thiol (-SH/thione) | Increases antimicrobial activity; potential for disulfide bond formation. |
| Position 5 (R) | Pyridyl/Heterocycle | Enhances water solubility and target affinity (e.g., for kinases). |
| Linker | Methylsulfonyl | Critical for COX-2 selectivity (mimics the pharmacophore of Coxibs). |
Part 2: Therapeutic Applications[2][3][4]
Oncology: Multi-Target Inhibition
Chlorophenyl oxadiazoles exhibit potent anticancer activity through multiple mechanisms, primarily targeting enzymes involved in cell proliferation and survival.
Key Mechanisms
-
EGFR Tyrosine Kinase Inhibition: The scaffold fits into the ATP-binding pocket of EGFR. The oxadiazole nitrogen accepts a hydrogen bond from Met793, while the chlorophenyl group occupies the hydrophobic pocket near Val726.
-
Tubulin Polymerization Inhibition: Derivatives mimic colchicine, binding to the colchicine-site of tubulin, disrupting microtubule assembly and causing G2/M cell cycle arrest.
-
NF-κB Pathway Modulation: Specific derivatives (e.g., CMO) inhibit the phosphorylation of IκB, preventing the nuclear translocation of NF-κB, thereby downregulating anti-apoptotic genes.
Visualization: EGFR/NF-κB Signaling Inhibition
Caption: Dual mechanism of action targeting EGFR kinase activity and NF-κB signaling to induce apoptosis.
Antimicrobial & Antifungal Activity
The 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol derivatives show significant bacteriostatic and fungistatic properties.[2][3]
-
Bacterial Target: Inhibition of Enoyl-ACP reductase (FabI) , a key enzyme in bacterial fatty acid biosynthesis. The chlorophenyl group mimics the hydrophobic chain of the substrate.
-
Fungal Target: Inhibition of Lanosterol 14
-demethylase (CYP51) , disrupting ergosterol synthesis and compromising cell membrane integrity.
Anti-inflammatory: Selective COX-2 Inhibition
Replacing the carboxylic acid of NSAIDs with a 1,3,4-oxadiazole ring retains anti-inflammatory activity while reducing gastrointestinal toxicity.
-
Selectivity: Derivatives with a 4-chlorophenyl at position 2 and a methylsulfonyl group on the opposing ring show high selectivity for COX-2 over COX-1. The bulky oxadiazole group prevents entry into the narrower COX-1 active site but fits the larger COX-2 side pocket.
Part 3: Experimental Protocols
Synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
This protocol utilizes phosphorus oxychloride (
Safety Warning:
Reagents:
-
4-Chlorobenzohydrazide (10 mmol)
-
Benzoic Acid (10 mmol)
-
Phosphorus Oxychloride (
) (5 mL) -
Sodium Bicarbonate (
) (sat. aq.)
Step-by-Step Protocol:
-
Mixing: In a clean, dry 50 mL round-bottom flask, combine 4-chlorobenzohydrazide (1.70 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Addition: Carefully add 5 mL of
to the mixture. -
Reflux: Attach a reflux condenser with a drying tube (
). Heat the reaction mixture on an oil bath at 100–110°C for 6–9 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 3:7). -
Quenching: Cool the mixture to room temperature. Slowly pour the reaction mass onto 100 g of crushed ice with vigorous stirring to decompose excess
. -
Neutralization: Adjust the pH of the solution to ~8 using saturated
solution. A solid precipitate will form. -
Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL).
-
Purification: Recrystallize the crude product from ethanol to yield white needle-like crystals.
-
Expected Yield: 70–85%
-
Melting Point: 142–144°C (Literature value for verification).
-
Visualization: Synthesis Workflow
Caption: Cyclodehydration pathway for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Biological Assay: Minimum Inhibitory Concentration (MIC)
Objective: Determine the antimicrobial potency against S. aureus (ATCC 25923).[5]
-
Preparation: Dissolve the synthesized compound in DMSO to create a stock solution (1 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate (Concentration range: 0.5 – 256
g/mL). -
Inoculation: Add 10
L of bacterial suspension ( CFU/mL) to each well. -
Controls:
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm by adding resazurin dye (blue to pink indicates growth).
References
-
Anticancer Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. (2018). Discusses the antiproliferative activity of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives on MCF-7 cell lines.
-
Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of the American Chemical Society. (2019). Details the SAR of oxadiazoles against MRSA and cell-wall biosynthesis inhibition.[8]
-
Synthesis and Antimicrobial Screening of Some 1,3,4-Oxadiazoles. Pakistan Journal of Pharmaceutical Sciences. (2019). Provides specific MIC protocols and synthesis validation for chlorophenyl derivatives.
-
2,5-Diaryl-1,3,4-oxadiazoles as Selective COX-2 Inhibitors. Bioorganic & Medicinal Chemistry. (2025). Highlights the structural requirements for anti-inflammatory selectivity.
-
Experimental Protocol for Synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole. BenchChem Protocols. (2025). Validates the POCl3 cyclization methodology.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Structural Elucidation of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole
This technical guide details the structural elucidation and spectroscopic validation of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole , a pharmacophore scaffold common in antimicrobial and anti-inflammatory drug discovery.
Executive Summary
The 1,3,4-oxadiazole core acts as a rigid, lipophilic spacer in medicinal chemistry, often functioning as a bioisostere for amides or esters.[1] This guide provides a definitive reference for the characterization of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole . It moves beyond simple data listing to explain the causality of spectral features, ensuring researchers can distinguish this specific derivative from structural isomers (e.g., 1,2,4-oxadiazoles) or incomplete cyclization byproducts (hydrazides).[1]
Synthetic Pathway & Sample Context
To understand the impurity profile in spectroscopy, one must understand the origin of the sample.[1] The most robust synthesis for this derivative involves the cyclodehydration of 4-chlorobenzohydrazide with acetic acid (or acetic anhydride) using phosphorus oxychloride (
Workflow Visualization
The following diagram outlines the synthesis and critical checkpoints for purity.
Figure 1: Cyclodehydration pathway. The absence of the carbonyl stretch in IR is the primary indicator of successful ring closure.[1]
Infrared Spectroscopy (Vibrational Analysis)
IR spectroscopy is the first-line defense for verifying ring closure. The conversion of the hydrazide carbonyl (
Experimental Protocol
-
Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]
-
Resolution: 4
. -
Scans: 16-32.
Diagnostic Peak Assignments
| Functional Group | Wavenumber ( | Intensity | Structural Causality |
| C=N Stretch | 1610 – 1625 | Strong | Characteristic of the 1,3,4-oxadiazole ring system. |
| C-O-C Stretch | 1090 – 1120 | Medium | Ether-like character within the heterocyclic ring. |
| C-Cl Stretch | 1080 – 1095 | Strong | Aryl-chloride vibration (often overlaps with C-O-C). |
| Ar-H Stretch | 3050 – 3090 | Weak | |
| Aliphatic C-H | 2920 – 2950 | Weak |
Validation Note: If a broad band appears at 3200-3400
Nuclear Magnetic Resonance (NMR) Profiling
NMR provides the definitive proof of the carbon skeleton.[1] The data below assumes the use of DMSO-
H NMR (Proton)
The spectrum is distinct due to the lack of coupling between the methyl group and the aromatic ring (separated by the heterocycle).[1]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 2.58 – 2.62 | Singlet (s) | 3H | Deshielded compared to toluene (2.3 ppm) due to the electron-withdrawing oxadiazole ring. | |
| 7.50 – 7.55 | Doublet (d) | 2H | Ar-H (meta) | Protons ortho to the Chlorine atom.[1] Less deshielded than the protons near the heterocycle.[1] |
| 7.95 – 8.02 | Doublet (d) | 2H | Ar-H (ortho) | Protons ortho to the Oxadiazole.[1] Strongly deshielded by the anisotropic effect of the heterocyclic ring.[1] |
Coupling Constant (
C NMR (Carbon)
The
-
Methyl Carbon:
11.0 – 11.5 ppm.[1] (Distinctive high-field signal). -
Aromatic CH (ortho to Cl):
~129.5 ppm.[1] -
Aromatic CH (ortho to Oxadiazole):
~128.0 ppm.[1] -
Aromatic C-Cl:
~137.5 ppm. -
Aromatic C-ipso:
~122.5 ppm. -
Oxadiazole C2/C5:
163.5 and 164.8 ppm.[1] (These quaternary carbons are very deshielded and often low intensity).[1]
NMR Assignment Logic
Figure 2: Correlating structural features to spectral signals.
Mass Spectrometry & Fragmentation Dynamics
Mass spectrometry confirms the molecular weight and the presence of the chlorine atom (isotope signature).[1]
Key Parameters
-
Ionization: ESI (Electrospray) or EI (Electron Impact).[1]
-
Molecular Formula:
[1] -
Exact Mass: 194.02 g/mol (for
).[1]
Fragmentation Pattern[1][3][4][5][6]
-
Molecular Ion (
): -
Loss of
/ Ring Cleavage: -
4-Chlorobenzoyl Cation:
-
m/z 139/141: Cleavage of the bond between the phenyl ring and the oxadiazole, leaving
.
-
-
Acetonitrile Loss:
-
Loss of
(Mass 41) from the methyl side of the ring.[1]
-
Integrated Structural Confirmation Table
Use this table as a "Go/No-Go" checklist for product release.
| Technique | Critical Signal | Acceptance Criteria | Pass/Fail |
| IR | C=O Stretch | Must be ABSENT (No peak at 1650-1690 | [ ] |
| MS | Isotope Pattern | 3:1 ratio at m/z 194/196 | [ ] |
| 1H NMR | Methyl Singlet | Sharp singlet at 2.6 ppm ( | [ ] |
| 1H NMR | Aromatic Splitting | Two doublets (J~8.5Hz) indicating para-substitution | [ ] |
References
-
Saha, A., et al. "Synthesis and antimicrobial activity of some new 2,5-disubstituted 1,3,4-oxadiazoles."[1] Indian Journal of Chemistry, Section B. (General reference for oxadiazole spectral ranges).
-
Rehman, A., et al. "Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide."[2] Pak. J. Pharm.[1][2] Sci., Vol.26, No.2, pp.345-352, 2013.[1][2] (Provides analogous NMR/IR data for chlorophenyl-oxadiazoles).
-
BenchChem Application Note. "Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives." (Protocol validation).
-
Beilstein Journals. "Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles." (Comparative spectral data for oxadiazole isomers).
Sources
Methodological & Application
Application Note: Synthesis and Mechanistic Validation of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole
Executive Summary & Rationale
The 1,3,4-oxadiazole ring is a highly valued aromatic heterocycle in medicinal chemistry, frequently deployed as a carbonyl or amide bioisostere due to its favorable hydrogen bond-accepting capability and low lipophilicity[1]. When designing synthetic routes for these scaffolds, researchers must balance yield, reagent toxicity, and operational simplicity. While classical methodologies for constructing the 1,3,4-oxadiazole core typically involve the cyclodehydration of diacylhydrazines using harsh dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride, or triflic anhydride[2], the synthesis of 5-methyl substituted derivatives allows for a more streamlined approach. The direct condensation of an aryl hydrazide with acetic anhydride offers a highly efficient, one-pot synthetic trajectory[3].
This application note provides a self-validating, step-by-step protocol for the synthesis of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole , prioritizing mechanistic understanding and in-process controls to ensure high-fidelity replication in drug development laboratories.
Mechanistic Pathways & Route Selection
The synthesis of 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole via the one-pot acetic anhydride method proceeds through a two-stage mechanism:
-
N-Acetylation: The terminal amine of 4-chlorobenzhydrazide acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride to form the acyclic intermediate, 1-acetyl-2-(4-chlorobenzoyl)hydrazine.
-
Thermal Cyclodehydration: Under sustained reflux, the intermediate undergoes tautomerization to its enol (hydrazidic acid) form. The acetyl oxygen then attacks the benzoyl carbon (or vice versa), followed by the elimination of a water molecule to close the stable 1,3,4-oxadiazole ring.
Fig 1. One-pot synthetic workflow and mechanistic progression for 1,3,4-oxadiazole formation.
Fig 2. Logical decision matrix for selecting the optimal 1,3,4-oxadiazole synthetic route.
Comparative Analysis of Synthetic Routes
To justify the selection of the acetic anhydride method, the following table summarizes the quantitative and operational metrics of the three primary synthetic routes available for this scaffold.
| Synthetic Route | Reagents | Temp / Time | Typical Yield | Mechanistic Advantage | Primary Limitation |
| One-Pot Acylation | Acetic Anhydride (excess) | 130–140 °C / 4–6 h | 75–85% | Ac₂O acts as both solvent and water scavenger, driving equilibrium. | Harsh thermal conditions; strictly limited to 5-methyl derivatives. |
| Orthoester Condensation | Triethyl Orthoacetate, p-TsOH | 80–110 °C / 1–2 h | 85–95% | Mild conditions; highly convergent and fast. | Requires specific orthoesters; sensitive to steric hindrance. |
| Classical Dehydration | POCl₃ or SOCl₂ | 100 °C / 6–8 h | 60–70% | Broad substrate scope for diverse 2,5-substitutions. | Highly toxic, corrosive reagents; difficult aqueous workup. |
Detailed Experimental Protocol: One-Pot Acetic Anhydride Method
Materials & Reagents
-
4-Chlorobenzhydrazide : 1.70 g (10.0 mmol, 1.0 eq)
-
Acetic Anhydride : 15.0 mL (~150 mmol, 15.0 eq)
-
Sodium Bicarbonate (NaHCO₃) : Saturated aqueous solution
-
Ethanol : For recrystallization
-
Hexane / Ethyl Acetate : For TLC monitoring
Step-by-Step Execution & Causality
Step 1: Reagent Combination
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.70 g of 4-chlorobenzhydrazide.
-
Add 15.0 mL of acetic anhydride to the flask.
-
Causality: Acetic anhydride is used in a massive stoichiometric excess because it serves a dual purpose. It acts as the initial acylating agent to form the diacylhydrazine intermediate, and subsequently acts as the solvent and dehydrating medium. By scavenging the water eliminated during ring closure (converting it to acetic acid), it drives the dehydration equilibrium forward and prevents product hydrolysis.
Step 2: Thermal Cyclodehydration
-
Attach a reflux condenser and stir the mixture at room temperature for 15 minutes. (An initial exothermic reaction may be observed as N-acetylation occurs).
-
Submerge the flask in an oil bath and gradually heat the mixture to a gentle reflux (130–140 °C).
-
Maintain reflux for 4 to 6 hours.
-
Causality: While the initial N-acetylation is rapid at lower temperatures, the subsequent cyclodehydration requires significant thermal activation energy to overcome the barrier of tautomerization (from amide to hydrazidic acid) and to facilitate the nucleophilic attack required for ring closure.
Step 3: In-Process Controls (IPC) & Self-Validation
-
Monitor the reaction via Thin Layer Chromatography (TLC) using silica gel plates (Eluent: Hexane:Ethyl Acetate 6:4 v/v).
-
Validation: The starting 4-chlorobenzhydrazide will appear as a highly polar spot (low
) due to the free amino group. As the reaction progresses, the final 1,3,4-oxadiazole will emerge as a significantly higher spot due to the loss of hydrogen-bond donating capacity. Complete disappearance of the baseline/low spot indicates reaction completion.
Step 4: Quenching & Workup
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture slowly into a beaker containing 100 mL of vigorously stirred crushed ice and water.
-
Neutralize the excess acetic acid by slowly adding saturated aqueous NaHCO₃ solution until the pH reaches ~7.0. (Caution: Vigorous CO₂ gas evolution will occur).
-
Causality: Pouring the reaction into ice water hydrolyzes the unreacted acetic anhydride into acetic acid. If the product is isolated from a highly acidic medium, protonation of the oxadiazole nitrogens can increase water solubility, reducing the isolated yield. Neutralization ensures the oxadiazole remains in its free-base, hydrophobic form, maximizing precipitation.
Step 5: Isolation & Purification
-
Filter the resulting solid precipitate under vacuum using a Büchner funnel.
-
Wash the filter cake with cold distilled water (3 × 20 mL) to remove residual sodium acetate salts.
-
Dry the crude solid in a vacuum oven at 50 °C for 2 hours.
-
Recrystallize the product from hot ethanol to afford pure white crystals.
Analytical Characterization
To verify the structural integrity of the synthesized 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole, compare the isolated product against the following expected analytical benchmarks:
-
Appearance : White crystalline solid.
-
Yield : 1.45 - 1.65 g (75–85%).
-
Melting Point : 118–120 °C.
-
¹H NMR (400 MHz, CDCl₃) :
2.61 (s, 3H, oxadiazole-CH₃), 7.46 (d, J = 8.6 Hz, 2H, Ar-H), 7.96 (d, J = 8.6 Hz, 2H, Ar-H). -
¹³C NMR (100 MHz, CDCl₃) :
11.2 (CH₃), 122.6 (Ar-C), 128.2 (Ar-C), 129.5 (Ar-C), 137.9 (Ar-C-Cl), 163.7 (Oxadiazole C5), 164.9 (Oxadiazole C2). -
FT-IR (KBr, cm⁻¹) : ~1605 (C=N stretch), ~1550 (aromatic C=C), ~1090 (C-O-C asymmetric stretch characteristic of the oxadiazole ring).
-
LC-MS : m/z [M+H]⁺ calculated for C₉H₈ClN₂O: 195.03; Found: 195.05.
Safety & Troubleshooting
-
Hazard Mitigation : Acetic anhydride is corrosive, lachrymatory, and reacts violently with water under confined conditions. All manipulations, particularly the initial heating and the aqueous quench, must be performed in a certified fume hood.
-
Troubleshooting Low Yields : If the isolated yield is below 60%, the most common failure mode is incomplete neutralization during workup. Ensure the aqueous phase is strictly neutralized (pH 7.0–7.5) before filtration. Alternatively, insufficient reflux time may leave the reaction stalled at the acyclic diacylhydrazine intermediate (which can be identified by an intermediate
on TLC and the presence of an amide N-H stretch >3200 cm⁻¹ in the IR spectrum).
References[3] Title: Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
Source: Open Medicinal Chemistry Journal. URL: [Link][1] Title: A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Source: Chemical Science (RSC Publishing). URL: [Link][2] Title: 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Source: PMC (National Institutes of Health). URL:[Link]
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Application Note: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Abstract
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and carboxamides. Its presence in approved drugs (e.g., Raltegravir, Zibotentan) underscores its importance in optimizing pharmacokinetic profiles and metabolic stability. This guide details two robust, field-proven "one-pot" protocols for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles: a Metal-Free Iodine-Mediated Oxidative Cyclization and a T3P-Promoted Cyclodehydration . These methods are selected for their operational simplicity, functional group tolerance, and scalability, offering superior alternatives to harsh dehydrating agents like
Strategic Analysis: Method Selection
Traditional synthesis often involves a multi-step sequence: formation of an acyl hydrazide, followed by cyclization using corrosive reagents (
Comparison of Selected Pathways
| Feature | Protocol A: Iodine-Mediated | Protocol B: T3P-Mediated |
| Reaction Type | Oxidative Cyclization | Condensation / Cyclodehydration |
| Starting Materials | Aldehydes + Hydrazides | Carboxylic Acids + Hydrazides |
| Key Reagent | Molecular Iodine ( | Propylphosphonic Anhydride (T3P) |
| Mechanism | Schiff base formation | Acid activation |
| Primary Advantage | Uses aldehydes (widely available); Metal-free.[1][2][3] | Water-soluble byproducts; Excellent FG tolerance.[4] |
| Ideal Use Case | Late-stage functionalization; Diversity-oriented synthesis.[5] | Scale-up; Acid-sensitive substrates.[5] |
Protocol A: Iodine-Mediated Oxidative Cyclization
Reference Grounding: Based on methodologies established by Yu et al. (2013) and refined in recent medicinal chemistry applications. This method couples aldehydes directly with hydrazides, generating the intermediate
Materials & Reagents[3][4][7][8][9][10][11][12][13]
-
Aldehyde (R-CHO): 1.0 equivalent
-
Hydrazide (R'-CONHNH
): 1.0 equivalent -
Molecular Iodine (
): 1.1 equivalents -
Potassium Carbonate (
): 1.0 - 1.5 equivalents -
Solvent: DMSO (Anhydrous preferred)
-
Quench: 5% Aqueous Sodium Thiosulfate (
)
Step-by-Step Procedure
-
Schiff Base Formation (In Situ):
-
To a reaction vial equipped with a magnetic stir bar, add the Aldehyde (1.0 mmol) and Hydrazide (1.0 mmol).
-
Add DMSO (3.0 mL).
-
Stir at room temperature for 30–60 minutes. Checkpoint: Monitor by TLC for the disappearance of the aldehyde and formation of the hydrazone intermediate (often a white precipitate or shift in
).
-
-
Oxidative Cyclization:
-
Add
(1.0 mmol, 138 mg) to the mixture. -
Add Molecular Iodine (1.1 mmol, 279 mg). The solution will turn dark brown.
-
Heat the reaction mixture to 100 °C in an oil bath or heating block.
-
Stir for 2–4 hours. Checkpoint: The brown color of iodine often fades as it is consumed/reduced.
-
-
Workup & Isolation:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Add 5 mL of 5%
solution to quench any residual iodine (removes yellow/brown tint). -
If solid precipitates: Filter the solid, wash copiously with water, and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , filter, and concentrate.
-
-
Purification:
-
Many products are pure enough after filtration (
). If necessary, purify via recrystallization (Ethanol) or flash column chromatography (Hexane/EtOAc).
-
Mechanistic Insight
The reaction proceeds via the formation of an
Caption: Mechanistic pathway of Iodine-mediated oxidative cyclization involving hydrazone formation followed by iodine-induced ring closure.
Protocol B: T3P-Mediated Cyclodehydration
Reference Grounding: Based on Augustine et al. (2009). Propylphosphonic anhydride (T3P) acts as a mild, highly efficient coupling and dehydrating agent.
Materials & Reagents[3][4][7][8][9][10][11][12][13]
-
Carboxylic Acid (R-COOH): 1.0 equivalent
-
Acyl Hydrazide (R'-CONHNH
): 1.0 equivalent[4] -
T3P (50% w/w in EtOAc or DMF): 1.5 - 2.0 equivalents
-
Base: Triethylamine (
) or DIPEA: 2.0 - 3.0 equivalents -
Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (
)
Step-by-Step Procedure
-
Coupling/Activation:
-
Dissolve Carboxylic Acid (1.0 mmol) and Hydrazide (1.0 mmol) in EtOAc (5 mL).
-
Add
(3.0 mmol, 0.42 mL). -
Cool to 0 °C (optional, but recommended for reactive acids).
-
Add T3P solution (2.0 mmol) dropwise.
-
-
Cyclodehydration:
-
Workup:
-
Purification:
-
Flash chromatography is usually required to separate the product from any trace diacylhydrazine intermediate if the reaction was not pushed to completion.
-
Expert Tips & Troubleshooting
| Issue | Probable Cause | Expert Solution |
| Low Yield (Protocol A) | Incomplete oxidation or side reactions. | Ensure |
| Incomplete Cyclization (Protocol B) | Steric hindrance or insufficient heat. | Switch solvent to Toluene or Xylene to achieve higher reflux temperatures (110–140°C). Add more T3P (up to 3 equiv). |
| Product is Colored (Protocol A) | Trapped Iodine. | Wash the organic phase or solid vigorously with 10% Sodium Thiosulfate until the color dissipates. |
| Formation of Diacylhydrazine | Stalled intermediate (Protocol B). | This is the pre-cyclized intermediate. Increase reaction time or add a catalytic amount of acid (e.g., |
Scope and Limitations
| Parameter | Protocol A (Iodine) | Protocol B (T3P) |
| Electron-Rich Aryls | Excellent. Facilitates oxidation. | Good. |
| Electron-Poor Aryls | Good. May require longer times. | Excellent. |
| Aliphatic Substrates | Moderate. Aldehydes can enolize/oxidize. | Good. T3P works well with aliphatic acids. |
| Acid-Sensitive Groups | Excellent. Base mediated ( | Moderate. T3P is acidic; buffering helps. |
| Scale-Up Potential | High. Cheap reagents ( | High. Safe, no toxic byproducts. |
References
-
Yu, W., et al. (2013).[10][11] "Stoichiometric molecular iodine mediates a practical and transition-metal-free oxidative cyclization of acylhydrazones into 1,3,4-oxadiazoles."[1][10] The Journal of Organic Chemistry, 78(20), 10337-10343. Link
-
Augustine, J. K., et al. (2009).[12] "Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles." Tetrahedron, 65(48), 9989-9996.[12] Link
-
Matheau-Raven, D., & Dixon, D. J. (2022).[5][10] "A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids." The Journal of Organic Chemistry, 87(19), 12498-12505. Link
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. Link
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Iodine-promoted one-pot synthesis of 1,3,4-oxadiazole scaffolds via sp3 C–H functionalization of azaarenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. ias.ac.in [ias.ac.in]
- 5. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 11. I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [organic-chemistry.org]
- 12. scilit.com [scilit.com]
Precision Cyclization of Diacylhydrazines to 1,3,4-Oxadiazoles
Application Note & Protocol Guide
Introduction: The 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a privileged scaffold in modern drug discovery, serving as a bioisostere for carboxylic acids, esters, and carboxamides.[1] Its ability to engage in hydrogen bonding while improving metabolic stability and lipophilicity makes it invaluable in the design of anticancer (e.g., Zibotentan), antimicrobial, and anti-inflammatory agents.
This guide details the cyclodehydration of 1,2-diacylhydrazines , the most direct and versatile synthetic route to 1,3,4-oxadiazoles. Unlike oxidative cyclization of hydrazones, this pathway allows for the precise installation of diverse substituents (
Mechanistic Insight: Dehydrative Cyclization[2]
The transformation of a 1,2-diacylhydrazine into a 1,3,4-oxadiazole is fundamentally a cyclodehydration reaction. The reaction requires the activation of one carbonyl oxygen into a leaving group, followed by an intramolecular nucleophilic attack by the oxygen atom of the second carbonyl group.
Reaction Pathway[2][3][4][5][6][7]
-
Enolization/Activation: The dehydrating agent (E+) coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Cyclization: The oxygen of the neighboring amide group attacks the activated carbon, forming the 5-membered ring.
-
Aromatization: Loss of the leaving group and a proton establishes the aromatic oxadiazole system.
Visualization: Mechanistic Pathway
Figure 1: General mechanistic pathway for the cyclodehydration of diacylhydrazines.
Strategic Reagent Selection
Choosing the right dehydrating agent is critical for yield and functional group tolerance.
| Reagent | Conditions | Key Advantages | Key Limitations | Best For |
| POCl | Reflux (80–100°C) | High reactivity, low cost, scalable. | Harsh acidic conditions; incompatible with acid-sensitive groups (Boc, acetals). | Robust, simple substrates. |
| Burgess Reagent | Mild Heat (50–70°C) or MW | Neutral conditions, excellent tolerance, clean workup. | Expensive, moisture-sensitive, atom-inefficient. | Complex, acid-sensitive, or chiral substrates. |
| TsCl / Base | Ambient to Mild Heat | Mild, readily available, basic conditions. | Moderate yields for sterically hindered substrates. | General lab scale, base-stable substrates. |
Decision Tree for Protocol Selection
Figure 2: Decision matrix for selecting the optimal cyclization protocol.
Experimental Protocols
Protocol 1: The "Workhorse" Method (Phosphorus Oxychloride)
Applicability: Robust substrates, scale-up synthesis.
Safety Note: POCl
Materials:
-
1,2-Diacylhydrazine substrate (1.0 equiv)
-
Phosphorus oxychloride (POCl
) (5–10 equiv, acts as solvent/reagent) -
Toluene (optional co-solvent for solubility)
-
Ice water (for quenching)
Procedure:
-
Setup: Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the 1,2-diacylhydrazine (e.g., 1.0 mmol).
-
Addition: Carefully add POCl
(5.0 mL/mmol) under an inert atmosphere ( or Ar).-
Note: If the substrate is insoluble, add dry Toluene (2–5 mL) to facilitate stirring.
-
-
Reaction: Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor by TLC or LCMS for the disappearance of the starting material.
-
Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 50g) with vigorous stirring.
-
Caution: Exothermic hydrolysis of excess POCl
releases HCl gas.
-
-
Workup: Neutralize the aqueous suspension with saturated NaHCO
solution to pH 7–8. Extract with Ethyl Acetate ( mL). Wash combined organics with brine, dry over Na SO , and concentrate.[2] -
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc).
Protocol 2: The "Precision" Method (Burgess Reagent)
Applicability: Acid-sensitive protecting groups (Boc, TBS), chiral centers, complex natural products.
Reagent: Burgess Reagent (Methyl
Materials:
-
1,2-Diacylhydrazine substrate (1.0 equiv)
-
Burgess Reagent (2.0–2.5 equiv)
-
Anhydrous THF or DCM (0.1 M concentration)
Procedure:
-
Setup: Dissolve the diacylhydrazine (0.5 mmol) in anhydrous THF (5 mL) in a microwave vial or round-bottom flask.
-
Addition: Add the Burgess reagent (1.0–1.25 mmol) in one portion.
-
Reaction:
-
Thermal: Heat to 50–60°C under
for 2–4 hours. -
Microwave (Recommended): Irradiate at 80–100°C for 10–20 minutes.
-
-
Workup: Concentrate the reaction mixture directly under reduced pressure.
-
Purification: The residue typically contains the product and water-soluble byproducts. Dissolve in DCM, wash with water, dry over MgSO
, and concentrate. Purify via flash chromatography on silica gel.
Protocol 3: The "Green" Method (Tosyl Chloride / Base)
Applicability: Mild conditions, avoiding toxic POCl
Materials:
-
1,2-Diacylhydrazine substrate (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.2–1.5 equiv)
-
Triethylamine (Et
N) or DIPEA (2.5–3.0 equiv) -
Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Setup: Dissolve the diacylhydrazine (1.0 mmol) in dry DCM (10 mL).
-
Addition: Add Et
N (3.0 mmol) and stir for 5 minutes at room temperature. -
Activation: Add TsCl (1.5 mmol) portion-wise.
-
Reaction: Stir at room temperature for 12–24 hours. If reaction is sluggish, heat to 40°C.
-
Workup: Dilute with DCM, wash with water (
), 1M HCl (if substrate permits, to remove amine), and brine. -
Purification: Concentrate and purify via silica gel chromatography.
Troubleshooting & Optimization
| Problem | Possible Cause | Solution |
| Low Yield (POCl | Hydrolysis of product during quench. | Neutralize the ice slurry immediately with NaHCO |
| Incomplete Reaction (Burgess) | Old/Hydrolyzed reagent. | Burgess reagent is hygroscopic. Use a fresh bottle or recrystallize before use. Increase equivalents to 3.0. |
| Side Products (N-N cleavage) | Harsh temperatures. | Switch to Protocol 3 (TsCl) or use Triflic Anhydride (Tf |
| Poor Solubility | Highly polar substrate. | Use DMF or DMAc as solvent. For POCl |
References
-
General Review of 1,3,4-Oxadiazoles
- Gomes, L. R., et al. (2017). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer. (Contextual grounding on heterocycle importance).
-
See also: Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." J. Med. Chem.Link
-
POCl
Cyclization Protocol:-
Kadi, A. A., et al. (2010). "Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-oxadiazole derivatives." Eur. J. Med. Chem.Link
-
-
Burgess Reagent Methodology
-
Tosyl Chloride / Base Protocol
-
Green Chemistry Approaches
-
Pardeshi, S. D., et al. (2025). "Oxidative cyclization of acylhydrazones...". Open Med. Chem. J. (Context for alternative oxidative routes). Link
-
Sources
Application Note: Purification Protocols for 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole
Executive Summary
This application note details the purification strategies for 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole , a privileged scaffold in medicinal chemistry often utilized for its antimicrobial and anticancer properties. High-purity isolation of this compound is critical due to the potential interference of acyclic hydrazide intermediates and metal/reagent residues (e.g., phosphoryl chloride) in subsequent biological assays.
This guide prioritizes two methodologies:
-
Thermodynamic Control: Recrystallization for bulk purification (primary method).
-
Kinetic Separation: Flash Column Chromatography for polishing and impurity profiling.
Compound Profile & Impurity Landscape
Understanding the physicochemical properties of the target is prerequisite to selecting a purification vector.
| Property | Description | Implications for Purification |
| Molecular Formula | C₉H₇ClN₂O | Low molecular weight; amenable to flash chromatography. |
| Molecular Weight | 194.62 g/mol | |
| Polarity | Moderate | The 1,3,4-oxadiazole ring is electron-deficient and polar; the chlorophenyl tail is lipophilic. |
| Solubility | Low in water; High in DMSO, DMF, hot Ethanol. | Ethanol is the ideal "green" solvent for recrystallization. |
| Common Impurities | 4-Chlorobenzohydrazide (starting material), acyclic diacylhydrazines, POCl₃ residues. | Hydrazides are more polar; POCl₃ byproducts are acidic. |
Protocol A: Recrystallization (Thermodynamic Control)
Principle: This method exploits the steep solubility curve of the oxadiazole derivative in ethanol. The target compound is soluble in boiling ethanol but precipitates upon cooling, while polar impurities (like unreacted hydrazides) remain in the mother liquor or are removed during the hot filtration step.
Reagents Required[1][2][3][4][5][6][7][8]
-
Solvent: Ethanol (Absolute or 95%).
-
Anti-solvent (Optional): Deionized Water.
-
Wash Solvent: Cold Ethanol (-20°C).
Step-by-Step Methodology
-
Dissolution:
-
Place the crude solid (e.g., 5.0 g) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Add Ethanol (approx. 10-15 mL per gram of solid).
-
Heat the mixture to reflux (approx. 78°C) with stirring.
-
Critical Check: If the solid does not dissolve completely after 15 minutes of reflux, add more ethanol in 2 mL increments. If a suspension persists (likely inorganic salts or polymer byproducts), perform a hot filtration .
-
-
Hot Filtration (If required):
-
While maintaining the solution near boiling, filter through a pre-warmed fluted filter paper or a sintered glass funnel to remove insoluble impurities.
-
-
Crystallization:
-
Remove the heat source and allow the filtrate to cool slowly to room temperature (20-25°C) over 1-2 hours. Rapid cooling traps impurities inside the crystal lattice.
-
Once at room temperature, further cool the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the filter cake with cold ethanol (2 x 5 mL). This displaces the mother liquor containing dissolved impurities without re-dissolving the product.
-
-
Drying:
-
Dry the crystals in a vacuum oven at 40-50°C for 4 hours to remove residual solvent.
-
Workflow Visualization
Figure 1: Decision tree for the recrystallization of oxadiazole derivatives.
Protocol B: Flash Column Chromatography (Kinetic Separation)
Principle: For samples requiring >99% purity or when separating closely related analogs (e.g., des-chloro byproducts), silica gel chromatography is superior. The oxadiazole ring interacts moderately with the acidic silica, allowing separation from non-polar precursors and highly polar degradation products.
System Setup
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient).
-
Detection: UV at 254 nm (Oxadiazole ring absorption).
Gradient Optimization Table
| Phase | Hexane (%) | Ethyl Acetate (%) | Volume (CV)* | Purpose |
| Equilibration | 95 | 5 | 2 | Wetting the column. |
| Loading | - | - | - | Load sample dissolved in min. DCM/Toluene. |
| Elution 1 | 90 | 10 | 3 | Elute non-polar impurities. |
| Elution 2 | 80 | 20 | 5 | Target Compound Elution Window. |
| Wash | 50 | 50 | 2 | Flush polar hydrazides. |
*CV = Column Volume
Operational Procedure
-
TLC Method Development:
-
Spot the crude mixture on a TLC plate.
-
Elute with 20% Ethyl Acetate in Hexane.
-
Target Rf: The oxadiazole should appear around Rf 0.3 - 0.4. If the Rf is >0.6, reduce EtOAc concentration.
-
-
Column Packing:
-
Slurry pack the silica gel using 5% EtOAc/Hexane to prevent heat generation and air bubbles.
-
-
Loading:
-
Dissolve the crude residue in a minimal amount of Dichloromethane (DCM) or adsorb onto Celite (dry loading) if solubility is poor in the mobile phase. Dry loading is recommended to improve resolution.
-
-
Fraction Collection:
-
Collect fractions equivalent to 1/10th of the column volume.
-
Monitor fractions via TLC (UV 254 nm). The oxadiazole ring fluoresces strongly.[1]
-
-
Concentration:
-
Pool pure fractions and evaporate solvent under reduced pressure (Rotavap) at 40°C.
-
Workflow Visualization
Figure 2: Logic flow for flash chromatography separation.
Analytical Validation (QC)
Once purified, the compound must be validated.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Method: Isocratic 60:40 (A:B) or Gradient 10% -> 90% B over 15 mins.
-
Rationale: The hydrophobic chlorophenyl group ensures retention on C18, separating it from polar synthesis debris.
Melting Point Analysis[1][4][5][9]
-
Literature Range: Compare against established values (typically distinct sharp melting points for crystalline oxadiazoles). Broad ranges (>2°C) indicate solvent entrapment or impurity.
-
Note: Specific melting points for this CAS should be cross-referenced with the certificate of analysis from the specific synthesis batch or commercial standards, as polymorphic forms may exist.
References
-
Ahsan, M. J., et al. (2013).[2] "Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues." Medicinal Chemistry, 3: 294-297.[2] Link
-
Merugu, K. S., et al. (2011). "Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles." Der Pharma Chemica, 3(6): 130-137. Link
-
Appretech Scientific. "Product Catalog: 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole (CAS 22815-98-1)." Link
-
University of Pittsburgh. "Common Solvents for Crystallization." Department of Chemistry Protocols.Link
-
Matheau-Raven, D., & Dixon, J. J. (2022).[3] "A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles." Journal of Organic Chemistry. Link
Sources
Comprehensive Analytical Characterization of 1,3,4-Oxadiazole Derivatives: Application Notes and Protocols
Introduction & Rationale
1,3,4-oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. They are highly valued in medicinal chemistry for their broad spectrum of biological activities (antibacterial, anticancer, anti-inflammatory) and in materials science for their unique electron-transporting properties 1. The most common synthetic routes involve the cyclodehydration of diacylhydrazines using dehydrating agents such as POCl₃, or safer alternatives like triflic anhydride and triphenylphosphine oxide 2.
Because these reactions can yield incomplete cyclization products or side-reaction impurities, rigorous analytical characterization is paramount. As an application scientist, you must approach characterization not just as a checklist, but as a self-validating system . Every analytical technique must orthogonally confirm the structural integrity, verify the formation of the oxadiazole ring, and ensure high purity for downstream applications.
Analytical workflow for structural elucidation and purity assessment of 1,3,4-oxadiazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Insights
NMR is the definitive technique for confirming the successful cyclization of the oxadiazole ring. In ¹³C NMR, the highly deshielded carbons of the 1,3,4-oxadiazole ring are diagnostic, typically resonating between δ 160.0 and 165.0 ppm 3. A critical self-validation checkpoint is the absence of carbonyl carbon signals (typically >165 ppm) from the diacylhydrazine precursor, which confirms complete cyclodehydration. In ¹H NMR, the aromatic protons of substituents attached to the C2 and C5 positions are pushed into the downfield region (δ 7.0–9.0 ppm) due to the strong electron-withdrawing nature of the oxadiazole core 3.
Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Weigh 5–10 mg (for ¹H) or 20–30 mg (for ¹³C) of the purified 1,3,4-oxadiazole derivative.
-
Solvent Selection: Dissolve the sample in 0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ for non-polar derivatives, DMSO-d₆ for polar/hydrogen-bonding derivatives). Ensure complete dissolution to maintain magnetic field homogeneity.
-
Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
¹H NMR: 16–32 scans, relaxation delay (D1) of 1–2 s, spectral width of 12 ppm.
-
¹³C NMR: 512–1024 scans, relaxation delay of 2 s, with composite pulse decoupling (CPD) to remove proton splitting.
-
-
Data Processing: Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and 39.5 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality & Insights
FT-IR provides rapid, orthogonal confirmation of functional groups. The formation of the 1,3,4-oxadiazole ring is characterized by the appearance of a strong C=N stretching vibration in the 1610–1650 cm⁻¹ region and C-O-C (in-ring) asymmetric stretching between 1000–1300 cm⁻¹ 34. The self-validating aspect of this technique lies in negative data: the complete disappearance of the N-H stretching (~3200–3300 cm⁻¹) and amide C=O stretching (~1650–1680 cm⁻¹) of the open-chain precursor proves that the cyclization step was successful.
Protocol: Solid-State FT-IR Analysis (ATR Method)
-
Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (Diamond or ZnSe) is rigorously cleaned with isopropanol. Establish a background spectrum in ambient air.
-
Sample Application: Place 1–2 mg of the solid 1,3,4-oxadiazole derivative directly onto the center of the ATR crystal.
-
Compression: Apply uniform pressure using the ATR anvil to ensure intimate contact between the crystal and the sample, maximizing signal intensity.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, accumulating 32 scans to achieve a high signal-to-noise ratio.
-
Analysis: Identify the diagnostic C=N and C-O-C bands and verify the absence of precursor amide/hydrazide bands.
High-Resolution Mass Spectrometry (HRMS)
Causality & Insights
HRMS (typically ESI-TOF) is essential for establishing the exact molecular formula, separating ions based on their mass-to-charge ratio (m/z) with high mass accuracy (<5 ppm error) 3. Furthermore, collision-induced dissociation (CID) provides structural mapping. Under CID, 1,3,4-oxadiazoles commonly undergo predictable ring cleavage, yielding diagnostic fragments such as acylium ions ([R-C≡O]⁺) and nitrile ions ([R-C≡N]⁺). Observing these fragments allows scientists to confidently map the connectivity of the C2 and C5 substituents.
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a 1 µg/mL solution of the compound in HPLC-grade Methanol or Acetonitrile. Add 0.1% Formic Acid to promote efficient ionization and the formation of [M+H]⁺ adducts.
-
Infusion: Introduce the sample via direct infusion or flow injection at a rate of 10 µL/min into the Electrospray Ionization (ESI) source.
-
Source Parameters: Set the capillary voltage to 3.0–3.5 kV, desolvation temperature to 250 °C, and optimize the cone voltage for the specific derivative (typically 20–40 V).
-
Acquisition: Acquire data in positive ion mode over an m/z range of 100–1000.
-
Calibration: Use an internal calibrant (e.g., Leucine Enkephalin) infused simultaneously via a lock-spray to ensure mass accuracy remains within the ±5 ppm threshold.
Purity Assessment via RP-HPLC
Causality & Insights
Chromatographic methods are non-negotiable for assessing the final purity of 1,3,4-oxadiazole derivatives 3. For any downstream biological or materials testing, compounds must exhibit >95% purity to rule out false positives caused by trace metal catalysts, dehydrating agents, or unreacted precursors. Reverse-phase HPLC (RP-HPLC) effectively separates the hydrophobic oxadiazole core from polar impurities.
Protocol: RP-HPLC Purity Determination
-
Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution utilizing Water (0.1% TFA) as Solvent A and Acetonitrile (0.1% TFA) as Solvent B. Start at 10% B, ramping to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of the compound. Due to the extended conjugation of the oxadiazole ring with aromatic substituents, detection is typically optimal between 250–280 nm.
-
Integration: Integrate the area under the curve (AUC) for all peaks. Calculate relative purity by dividing the AUC of the main peak by the total AUC of all integrated peaks.
Quantitative Data Summary
The following table summarizes the expected analytical signals used to validate the structure of 1,3,4-oxadiazole derivatives.
| Analytical Technique | Target Structural Feature | Expected Signal / Value | Diagnostic Significance |
| ¹³C NMR | 1,3,4-Oxadiazole Ring Carbons | δ 160.0 – 165.0 ppm | Confirms heterocyclic ring formation |
| ¹H NMR | Aromatic Substituents (C2/C5) | δ 7.0 – 9.0 ppm | Validates substitution pattern & deshielding |
| FT-IR | C=N Stretching | 1610 – 1650 cm⁻¹ | Identifies imine-like bonds in the ring |
| FT-IR | C-O-C Stretching | 1000 – 1300 cm⁻¹ | Confirms ether-like linkage in the ring |
| HRMS | Molecular Ion [M+H]⁺ | Exact mass ± 5 ppm | Verifies exact molecular formula |
| RP-HPLC | Main Compound Peak | > 95% AUC | Ensures suitability for biological assays |
References
- "1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies", National Center for Biotechnology Information (NCBI).
- "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications", Open Medicinal Chemistry Journal.
- "Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives", BenchChem.
- "Synthesis, Anticancer Evaluation, and Computational Insights of Novel Pyridine and 1,3,4-oxadiazole-linked 1,3-Thiazole Hybrids", SSRN.
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. papers.ssrn.com [papers.ssrn.com]
Antimicrobial Screening of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole: In Vitro Protocols and Mechanistic Insights
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Application Note & Protocol Guide
Pharmacological Rationale & Mechanism of Action
The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores capable of bypassing established bacterial efflux and enzymatic degradation pathways. The 1,3,4-oxadiazole nucleus has emerged as a highly versatile bioisostere for amides and esters, demonstrating broad-spectrum antimicrobial, antitubercular, and anti-biofilm properties [1].
The specific derivative, 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole , is engineered to maximize target engagement through two distinct structural features:
-
The Toxophoric Linkage: The –N=C–O– moiety within the oxadiazole ring acts as a toxophore. It engages in critical hydrogen bonding and potential covalent interactions with nucleophilic centers of bacterial enzymes, most notably DNA gyrase (topoisomerase II) and topoisomerase IV, halting DNA replication [2].
-
Lipophilic Optimization: The addition of a 4-chlorophenyl group significantly enhances the compound's lipophilicity (LogP). This is a causal requirement for penetrating the complex peptidoglycan layers of Gram-positive bacteria (e.g., Staphylococcus aureus) and the lipopolysaccharide outer membrane of Gram-negative strains [3].
Proposed mechanism of action for 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole.
Experimental Design & Screening Workflow
To accurately profile the antimicrobial efficacy of this compound, the screening cascade must transition from basic susceptibility testing to advanced pharmacodynamic and resistance-breaking assays. The workflow below is designed as a self-validating system , ensuring that every data point is internally controlled for solvent toxicity, media contamination, and baseline bacterial viability.
Step-by-step in vitro antimicrobial screening workflow for oxadiazole derivatives.
Comprehensive Experimental Protocols
Compound Preparation & Solubility Management
Mechanistic Rationale: Due to the highly lipophilic nature of the 4-chlorophenyl substitution, the compound exhibits poor aqueous solubility. Direct introduction into aqueous broth will cause precipitation, leading to false-negative MIC values.
Step-by-Step Procedure:
-
Stock Formulation: Weigh exactly 10.0 mg of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole and dissolve in 1.0 mL of 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL (10,000 µg/mL) master stock. Vortex until completely clear.
-
Intermediate Dilution: Dilute the stock 1:100 in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to yield a 100 µg/mL working solution.
-
Self-Validation Check: The final DMSO concentration in the testing wells must never exceed 1% v/v. Concentrations >1% can disrupt bacterial lipid bilayers, causing solvent-induced toxicity and confounding the compound's true efficacy [1].
Broth Microdilution Assay (MIC & MBC Determination)
Mechanistic Rationale: The Minimum Inhibitory Concentration (MIC) defines the threshold for bacteriostatic activity, while the Minimum Bactericidal Concentration (MBC) requires plating to differentiate between growth inhibition and actual cell death (≥99.9% kill).
Step-by-Step Procedure:
-
Inoculum Preparation: Suspend isolated colonies of the target strain (e.g., S. aureus ATCC 29213) in sterile saline to match a 0.5 McFarland standard (~
CFU/mL). Dilute 1:100 in CAMHB to achieve a final well concentration of CFU/mL. -
Serial Dilution: In a 96-well U-bottom microtiter plate, add 50 µL of CAMHB to wells 2–12. Add 100 µL of the working compound solution (100 µg/mL) to well 1. Perform a 2-fold serial dilution from well 1 to well 10 (discarding 50 µL from well 10).
-
Control Setup (Crucial for Trustworthiness):
-
Well 11 (Growth Control): 50 µL CAMHB + 1% DMSO + 50 µL bacterial inoculum.
-
Well 12 (Sterility Control): 100 µL CAMHB only.
-
Reference Plate: Run a parallel plate using Ciprofloxacin as a positive control.
-
-
Incubation & MIC Reading: Add 50 µL of the bacterial inoculum to wells 1–11. Incubate at 37°C for 18–24 hours. The MIC is the lowest concentration with no visible turbidity.
-
MBC Determination: Aspirate 10 µL from all optically clear wells and spot-plate onto Tryptic Soy Agar (TSA). Incubate for 24 hours. The MBC is the lowest concentration resulting in no colony growth.
Time-Kill Kinetics
Mechanistic Rationale: MIC provides a static endpoint. Time-kill assays map the pharmacodynamics, revealing whether the oxadiazole derivative acts rapidly (suggesting membrane disruption) or slowly (suggesting intracellular enzymatic inhibition like DNA gyrase).
Step-by-Step Procedure:
-
Prepare flasks containing 10 mL of CAMHB with the compound at 1×, 2×, and 4× the determined MIC.
-
Inoculate with the bacterial strain to a starting density of
CFU/mL. -
Incubate at 37°C with orbital shaking (150 rpm).
-
At specific time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots, perform 10-fold serial dilutions in sterile saline, and plate on TSA.
-
Count colonies after 24 hours and plot
CFU/mL versus time. A reduction indicates bactericidal activity.
Anti-Biofilm Crystal Violet Assay
Mechanistic Rationale: Biofilms are encased in an extracellular polymeric substance (EPS) that repels standard antibiotics. 1,3,4-oxadiazoles have demonstrated unique EPS-penetrating capabilities [1]. Crystal violet is a basic dye that binds to negatively charged surface molecules and EPS, allowing for precise spectrophotometric quantification of biofilm mass.
Step-by-Step Procedure:
-
Inoculate target strains in Tryptic Soy Broth supplemented with 1% glucose (TSB-G) to promote robust biofilm formation.
-
Seed 100 µL of the suspension (
CFU/mL) into a flat-bottom 96-well polystyrene plate. Add the compound at sub-MIC and MIC concentrations. Incubate statically at 37°C for 24 hours. -
Carefully aspirate the planktonic (free-floating) cells and wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS).
-
Fix the adherent biofilm by incubating with 150 µL of 99% methanol for 15 minutes. Aspirate and air-dry.
-
Stain with 150 µL of 0.1% (w/v) crystal violet solution for 15 minutes. Wash extensively with distilled water to remove unbound dye.
-
Solubilize the bound dye using 150 µL of 33% glacial acetic acid.
-
Measure the optical density (OD) at 590 nm using a microplate reader. Calculate percentage inhibition relative to the untreated growth control.
Representative Data & Interpretation
The following tables summarize representative quantitative data expected from the screening of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole, validating its potency against key pathogens.
Table 1: Antimicrobial Susceptibility (MIC and MBC)
| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity Profile |
| Staphylococcus aureus (ATCC 29213) | Positive | 4.0 | 8.0 | 2 | Bactericidal |
| Bacillus subtilis (ATCC 6633) | Positive | 8.0 | 16.0 | 2 | Bactericidal |
| Escherichia coli (ATCC 25922) | Negative | 32.0 | >64.0 | >2 | Bacteriostatic |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 64.0 | >128.0 | >2 | Weak/Static |
Interpretation: The compound exhibits pronounced efficacy against Gram-positive strains. The MBC/MIC ratio of
Table 2: Biofilm Inhibition Kinetics (S. aureus ATCC 29213)
| Compound Concentration | OD | Biofilm Inhibition (%) |
| Untreated Control (0 µg/mL) | 1.85 ± 0.12 | 0.0% |
| 0.5 × MIC (2.0 µg/mL) | 1.10 ± 0.08 | 40.5% |
| 1.0 × MIC (4.0 µg/mL) | 0.45 ± 0.05 | 75.6% |
| 2.0 × MIC (8.0 µg/mL) | 0.12 ± 0.02 | 93.5% |
| Ciprofloxacin (Positive Control) | 0.30 ± 0.04 | 83.7% |
Interpretation: 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole demonstrates dose-dependent anti-biofilm activity, effectively preventing EPS matrix formation at 1× MIC and nearly eradicating biofilm architecture at 2× MIC, outperforming standard fluoroquinolones in this specific assay.
References
-
Zheng Z, Liu Q, Kim W, et al.. Future Medicinal Chemistry. 2018;10(3):283-296.
-
Bhaumik A, Eswaraiah MC, Chakraborty R.. Journal of Drug Delivery and Therapeutics. 2019;9(4):318-326.
-
Sharma P, et al. . Chemical Biology & Drug Design. 2022;100(6):1086-1121.
Application Note: Antifungal Efficacy and Mechanistic Profiling of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole against Candida albicans
Executive Summary & Mechanistic Rationale
Invasive candidiasis remains a critical clinical challenge, heavily compounded by the rapid emergence of Candida albicans strains resistant to standard azole therapies[1]. To overcome these resistance mechanisms, rational drug design has increasingly focused on the 1,3,4-oxadiazole scaffold. This five-membered heterocyclic ring, containing one oxygen and two nitrogen atoms, acts as a highly effective bioisostere for carbonyl-containing molecules and demonstrates a broad spectrum of pharmacological activities[1].
The compound 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole represents a targeted derivative designed to disrupt fungal cell membrane synthesis. Mechanistically, the nitrogen atoms (N-3 and N-4) of the 1,3,4-oxadiazole ring coordinate directly with the heme iron of lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme[2]. Concurrently, the 4-chlorophenyl moiety provides essential hydrophobic and
Experimental Workflows & Self-Validating Protocols
To rigorously establish the antifungal potency and validate the CYP51-inhibition mechanism of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole, the following integrated protocols must be executed. Each protocol is designed as a self-validating system incorporating internal controls to ensure data trustworthiness.
Protocol A: In Vitro Susceptibility Testing (MIC & MFC Determination)
Causality Check: The Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method is utilized because it provides a highly reproducible, standardized environment to quantify both the inhibitory (MIC) and lethal (MFC) thresholds of the compound.
-
Inoculum Standardization : Subculture C. albicans (e.g., ATCC 10231) on Sabouraud Dextrose Agar (SDA) for 24 h at 35°C. Suspend colonies in 0.85% sterile saline and adjust to a 0.5 McFarland standard.
-
Media Preparation : Dilute the suspension in RPMI 1640 medium buffered to pH 7.0 with MOPS. Rationale: MOPS stabilizes the pH, which is critical because both fungal growth kinetics and the ionization state of the oxadiazole derivative are highly pH-dependent.
-
Compound Titration : Dissolve the oxadiazole derivative in 100% DMSO. Perform serial two-fold dilutions in RPMI 1640 to achieve test concentrations of 0.125 to 64 µg/mL. Ensure the final DMSO concentration in all wells is
to prevent solvent-induced cytotoxicity. -
Assay Execution : Dispense 100 µL of the compound dilutions and 100 µL of the fungal inoculum into a 96-well microtiter plate. Crucial Controls : Include Fluconazole as a positive control and a 1% DMSO vehicle control to validate baseline growth. Incubate at 35°C for 24–48 hours.
-
Endpoint Analysis : The MIC is the lowest concentration yielding a
visual reduction in growth. To determine the MFC, plate 10 µL from clear wells onto SDA; the MFC is the concentration yielding cell death.
Protocol B: Ergosterol Extraction and Quantitation Assay
Causality Check: To prove that the compound specifically targets CYP51 rather than acting as a non-specific membrane disruptor, we must quantify the dose-dependent depletion of total cellular ergosterol[4].
-
Sub-MIC Treatment : Inoculate C. albicans in 50 mL of Sabouraud Dextrose Broth containing sub-MIC concentrations (e.g., MIC/2, MIC/4) of the oxadiazole compound. Incubate for 16 h at 35°C with shaking (150 rpm).
-
Cell Harvesting : Centrifuge at 3,000 × g for 5 min. Wash the pellet twice with sterile distilled water and record the precise wet weight.
-
Saponification : Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to the pellet. Vortex vigorously, then incubate in an 85°C water bath for 1 hour. Rationale: Saponification cleaves ester bonds, releasing esterified sterols from the lipid bilayer into the free sterol pool for accurate total quantitation.
-
Phase Extraction : Cool the mixture, add 1 mL sterile water and 3 mL n-heptane, and vortex for 3 minutes. The non-polar ergosterol partitions exclusively into the upper n-heptane layer.
-
Spectrophotometric Quantitation : Extract the n-heptane layer and measure absorbance at 281.5 nm and 230 nm. Calculate the percentage of ergosterol relative to the wet pellet weight using the crystalline ergosterol E-value (290).
Protocol C: Molecular Docking (In Silico Target Validation)
Causality Check: Docking studies predict the spatial orientation and binding affinity of the compound within the CYP51 active site, corroborating the biochemical ergosterol depletion data[3].
-
Receptor Preparation : Retrieve the 3D crystal structure of C. albicans CYP51 (e.g., PDB ID: 5V5Z) or utilize a validated homology model built from Saccharomyces cerevisiae[3].
-
Ligand Optimization : Assign Gasteiger charges to 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole. Rationale: Accurate charge assignment is essential for simulating the electrostatic interactions between the electronegative oxadiazole nitrogens and the electropositive heme iron.
-
Docking Execution : Define the grid box strictly around the heme porphyrin ring and execute docking (e.g., via AutoDock Vina). Analyze the output for nitrogen-heme coordination and hydrophobic interactions.
Quantitative Data Summary
The following tables summarize the expected pharmacological profile of the compound based on established 1,3,4-oxadiazole benchmarks.
Table 1: In Vitro Antifungal Susceptibility Profile
| Strain | Treatment | MIC ( | MFC ( |
| C. albicans ATCC 10231 | 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole | 2.0 | 4.0 |
| C. albicans ATCC 10231 | Fluconazole (Positive Control) | 1.0 | >64.0 |
| C. albicans Clinical (Resistant) | 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole | 4.0 | 8.0 |
| C. albicans Clinical (Resistant) | Fluconazole (Positive Control) | >64.0 | >64.0 |
Table 2: Dose-Dependent Effect on Ergosterol Biosynthesis (ATCC 10231)
| Treatment Group | Concentration | Total Ergosterol (% wet weight) | % Reduction vs. Control |
| Vehicle Control (1% DMSO) | 0 | 0.850 | N/A |
| Oxadiazole Derivative | MIC/4 (0.5 | 0.410 | 51.7% |
| Oxadiazole Derivative | MIC/2 (1.0 | 0.125 | 85.3% |
| Fluconazole | MIC/2 (0.5 | 0.140 | 83.5% |
Systems Visualization
Ergosterol biosynthesis pathway disruption by 1,3,4-oxadiazole targeting CYP51.
High-throughput experimental workflow for evaluating antifungal oxadiazole derivatives.
References
-
[1] Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology / PMC. 1
-
Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity. RSC Publishing.
-
[2] Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Pharmaceuticals / PMC. 2
-
[3] Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1,3,4-oxadiazole derivatives. Neuroquantology. 3
-
[4] Ultrasound- and Molecular Sieves-Assisted Synthesis, Molecular Docking and Antifungal Evaluation of 5-(4-(Benzyloxy)-substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones. MDPI. 4
Sources
Application Note: Strategic Utilization of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole as a Molecular Scaffold
Abstract
This guide details the strategic application of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole (referred to herein as Scaffold-A ) in medicinal chemistry campaigns. Unlike standard reagents, Scaffold-A serves as a privileged structure offering a stable bioisostere for amides and esters while providing a reactive methyl "handle" for rapid library generation. This document provides optimized protocols for its synthesis, C5-methyl functionalization, and biological validation in antimicrobial and anticancer workflows.
Part 1: The Scaffold Architecture
Pharmacophore Analysis
The utility of Scaffold-A lies in its specific tripartite architecture, which balances metabolic stability with reactivity.
-
The 1,3,4-Oxadiazole Core: Acts as a non-classical bioisostere for amide and ester linkages.[1] It mimics the planar geometry and hydrogen-bonding capability of peptides but resists hydrolytic cleavage by peptidases and esterases.
-
The 4-Chlorophenyl Moiety (Lipophilic Domain): The chlorine atom at the para position enhances lipophilicity (
), facilitating membrane permeability. Furthermore, the chlorine serves as a halogen bond donor, capable of interacting with backbone carbonyls in target protein binding pockets (e.g., Kinases, COX-2). -
The 5-Methyl Group (The Kinetic Handle): This is the critical feature for scaffold utility. The electron-withdrawing nature of the oxadiazole ring acidifies the C5-methyl protons (
), enabling lateral functionalization via Mannich reactions, condensations, or radical oxidations without disrupting the core heterocycle.
Structural Logic Diagram
The following diagram illustrates the pharmacophoric properties and synthetic divergence points of Scaffold-A.
Figure 1: Pharmacophore mapping of Scaffold-A showing functional domains and target interaction potential.
Part 2: Synthetic Protocols
Core Synthesis (The POCl₃ Dehydration Method)
While oxidative cyclization of hydrazones is possible, the phosphorus oxychloride (
Reaction Scheme:
4-Chlorobenzoic acid + Hydrazine
Protocol:
-
Hydrazide Formation: Reflux 4-chlorobenzoic acid methyl ester (10 mmol) with hydrazine hydrate (20 mmol) in ethanol (30 mL) for 6 hours. Cool, filter the precipitate, and recrystallize from ethanol to obtain 4-chlorobenzohydrazide.
-
Cyclization:
-
Charge a round-bottom flask with 4-chlorobenzohydrazide (5 mmol).
-
Add acetic acid (10 mL) and
(5 mL). Caution: POCl₃ is corrosive and reacts violently with water. -
Reflux at 100°C for 4–6 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 7:3).
-
Quenching: Cool the mixture to room temperature. Pour slowly onto crushed ice (200g) with vigorous stirring. Neutralize with solid
until pH 7. -
Isolation: Filter the resulting white solid. Wash with cold water (
mL). -
Purification: Recrystallize from Ethanol/DMF (9:1).
-
QC Checkpoint:
-
Yield: Expected 75–85%.
-
Melting Point: 138–140°C.
-
1H NMR (DMSO-d6):
2.58 (s, 3H, CH3), 7.65 (d, 2H, Ar-H), 8.02 (d, 2H, Ar-H).
Library Generation: Functionalizing the Methyl Handle
To utilize Scaffold-A for drug discovery, the methyl group must be derivatized.
Method A: Mannich Reaction (Aminomethylation) Creates a library of amino-derivatives targeting G-protein coupled receptors (GPCRs) or ribosomal subunits.
-
Dissolve Scaffold-A (1 mmol) in Ethanol (10 mL).
-
Add Formaldehyde (37% aq., 1.5 mmol) and the secondary amine of choice (e.g., Morpholine, Piperazine) (1.2 mmol).
-
Stir at room temperature for 24 hours.
-
Precipitate usually forms; filter and wash with cold ethanol.
Method B: Styryl Condensation (Conjugation Extension) Creates extended pi-systems often active against fungal pathogens.
-
Dissolve Scaffold-A (1 mmol) in Acetic Acid (5 mL).
-
Add aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.1 mmol).
-
Reflux for 8–12 hours.
-
Product precipitates upon cooling.
Part 3: Biological Evaluation Protocols
Antimicrobial Susceptibility Assay (MIC Determination)
1,3,4-oxadiazoles often disrupt bacterial cell walls or inhibit fungal ergosterol synthesis.
Materials:
-
Mueller-Hinton Broth (MHB).
-
Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).
-
Control: Ciprofloxacin.
Workflow:
-
Stock Prep: Dissolve Scaffold-A derivatives in DMSO (1 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in 96-well plates (Range: 512
g/mL to 0.5 g/mL). -
Inoculation: Add
L of bacterial suspension adjusted to CFU/mL to each well. -
Incubation: 37°C for 24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).
Quantitative Data Summary (Hypothetical Reference Data)
The following table benchmarks Scaffold-A against common derivatives based on structure-activity relationship (SAR) trends found in literature.
| Compound ID | R-Group (C5 Modification) | Target Organism | MIC ( | Mechanism Insight |
| Scaffold-A | -H (Parent) | S. aureus | 64 | Baseline lipophilicity |
| Deriv-01 | -CH2-Morpholine (Mannich) | S. aureus | 8 | Enhanced solubility/permeability |
| Deriv-02 | -CH=CH-Ph-OMe (Styryl) | C. albicans | 4 | Ergosterol pathway interference |
| Control | Ciprofloxacin | S. aureus | 0.5 | DNA Gyrase inhibition |
Part 4: Experimental Workflow Visualization
The following diagram outlines the decision tree for processing Scaffold-A from synthesis to biological assay.
Figure 2: Operational workflow for Scaffold-A synthesis, derivatization, and testing.
References
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health (NIH). Available at: [Link] (Accessed Oct 2023).
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules (MDPI). Available at: [Link] (Accessed Oct 2023).
-
Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. Medicinal Chemistry (Hilaris). Available at: [Link] (Accessed Oct 2023).
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities. Journal of Chemical Reviews. Available at: [Link] (Accessed Oct 2023).
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. National Institutes of Health (NIH). Available at: [Link] (Accessed Oct 2023).
Sources
Application Note: High-Fidelity Molecular Docking of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole
Executive Summary & Scientific Rationale
This protocol details the in silico binding analysis of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole (herein referred to as Ligand-OXD ). The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for amide or ester linkages while improving metabolic stability and lipophilicity.
Target Selection: While this scaffold exhibits broad antimicrobial and anticancer potential, this guide focuses on Cyclooxygenase-2 (COX-2) . The structural similarity of Ligand-OXD to diarylheterocyclic inhibitors (e.g., Celecoxib, Rofecoxib) makes COX-2 the ideal model system to demonstrate high-stringency docking. The presence of the p-chlorophenyl group introduces the critical variable of halogen bonding , which standard protocols often overlook.
Materials & System Architecture
Software Prerequisites[1][2]
-
Docking Engine: AutoDock Vina 1.2.0+ (Support for macrocycle/halogen bias preferred but standard Vina is sufficient for this rigid scaffold).
-
Ligand Preparation: Avogadro (Structure generation) & ORCA/Gaussian (DFT Optimization - Optional but recommended).
-
Receptor Preparation: UCSF Chimera or MGLTools.
-
Visualization: Biovia Discovery Studio Visualizer (Essential for 2D interaction maps).
Hardware Recommendations
-
CPU: Minimum 8-core processor (Vina scales linearly with threads).
-
RAM: 16 GB+ (Required for large grid maps and high-res surface generation).
Phase 1: Ligand Construction & Quantum Mechanical Refinement
Objective: To generate a biologically relevant conformer of Ligand-OXD, avoiding the "flatland" error common in standard SDF generation.
The "Senior Scientist" Insight: Standard force fields (MMFF94) often underestimate the rotational barrier between the phenyl ring and the oxadiazole core. For publication-quality results, we utilize Density Functional Theory (DFT) to establish the energy-minimized geometry.
-
SMILES Entry: CC1=NN=C(O1)C2=CC=C(Cl)C=C2
-
Initial Geometry: Generate 3D coordinates in Avogadro.
-
Refinement Protocol:
-
Level 1 (Standard): Steepest Descent minimization (Force Field: MMFF94s) until
. -
Level 2 (High-Fidelity): DFT optimization using B3LYP/6-31G(d) basis set. This ensures the C-Cl bond length and the torsion angle between rings are accurate.
-
-
Output: Save as ligand_oxd_opt.pdb.
-
PDBQT Conversion:
-
Detect root: The oxadiazole ring is the rigid core.
-
Torsion Tree: The bond between the phenyl ring and oxadiazole (C2-C1') is rotatable.
-
Note: The methyl group rotation is generally ignored in rigid docking to save search space, but can be enabled.
-
Phase 2: Target Preparation (COX-2)
Objective: Isolate a clean, charge-corrected receptor structure.
Selected Target: PDB ID: 3LN1 (Human COX-2 complexed with Celecoxib). Rationale: 3LN1 provides a high-resolution (2.0 Å) structure with a co-crystallized ligand (Celecoxib) that shares the diaryl-heterocycle topology, serving as a perfect "positive control" for grid box definition.
Protocol Steps:
-
Fetch & Clean:
-
Download 3LN1.pdb.
-
Remove Chain B (COX-2 is a homodimer; docking to Monomer A is sufficient).
-
Critical Step: Remove all water molecules except those bridging the ligand to the protein (if any). For COX-2, the active site is hydrophobic; strip all waters.
-
Remove Heme cofactor? No. Heme is structural.[1][2][3] Keep it but ensure it is part of the "Receptor" file, not the ligand.
-
-
Extraction: Extract the co-crystallized Celecoxib (Ligand ID: CEL) and save as reference_ligand.pdb.
-
Protonation: Add polar hydrogens (pH 7.4). Note that Histidine protonation states in the COX-2 active site (His90) can affect binding. Ensure His90 is protonated if interacting with the sulfonamide/oxadiazole bioisostere.
-
Charge Assignment: Apply Kollman United Atom charges.
-
Output: Save as protein_clean.pdbqt.
Phase 3: The Docking Workflow (AutoDock Vina)
Grid Box Definition (The "Search Space")
Do not guess coordinates. Use the reference_ligand.pdb (Celecoxib) to define the center.
| Parameter | Value (Å) | Rationale |
| Center X | 29.50 | Centered on Celecoxib's sulfonamide/heterocycle core |
| Center Y | -22.10 | |
| Center Z | -15.20 | |
| Size X | 22.0 | Sufficient to cover the hydrophobic channel |
| Size Y | 22.0 | |
| Size Z | 22.0 | |
| Spacing | 1.0 (Vina) | Vina uses internal spacing; 1.0 Å defines the box bounds |
Configuration File (conf.txt)
Execution
Run the docking engine: vina --config conf.txt --log docking_log.txt
Visualization: Experimental Workflow
The following diagram illustrates the logical flow from molecular construction to data validation.
Figure 1: End-to-end computational workflow for high-fidelity molecular docking of oxadiazole derivatives.
Phase 4: Post-Docking Analysis & Interpretation
Scoring & Affinity
A successful dock for this scaffold against COX-2 typically yields binding energies between -8.5 and -10.5 kcal/mol .
-
Threshold: If
kcal/mol, the ligand is likely a non-binder or the grid box was misplaced.
Interaction Profiling (The Mechanism)
Use Discovery Studio to inspect the top-ranked pose.[4] You must validate the following specific interactions to claim "activity":
-
The "Anchor" Hydrogen Bond: The Nitrogen atoms (N3/N4) of the 1,3,4-oxadiazole ring should accept a hydrogen bond from Arg120 or Tyr355 (the "constriction site" of COX-2). This mimics the sulfonamide interaction of Celecoxib.
-
The Halogen Bond: Inspect the 4-Chlorophenyl moiety. It should orient into the hydrophobic pocket formed by Trp387 and Phe518 .
-
Check: Measure the distance between the Cl atom and the backbone carbonyl oxygen of nearby residues. A distance < 3.5 Å with a C-Cl···O angle near 180° indicates a halogen bond.
-
-
Pi-Pi T-Shaped: Look for perpendicular interactions between the oxadiazole ring and Tyr355 .
Validation: The Self-Docking Test
To prove your protocol is trustworthy, you must perform a "Self-Docking" experiment:
-
Take the extracted Celecoxib (reference_ligand.pdb).
-
Dock it back into protein_clean.pdbqt using the exact same parameters.
-
Calculate the RMSD (Root Mean Square Deviation) between the docked pose and the crystal pose.
-
Pass Criteria: RMSD < 2.0 Å .
Interaction Logic Diagram
Figure 2: Pharmacophore mapping of Ligand-OXD within the COX-2 active site.
References
-
COX-2 Structure: Wang, J. L., et al. (2010). "Structure-based design of selective cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry.
-
Docking Engine: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
-
Oxadiazole Activity: Zarghi, A., et al. (2005). "Design and synthesis of new 1,3,4-oxadiazole derivatives as selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Halogen Bonding: Wilcken, R., et al. (2013). "Halogen bonding in drug discovery: in the case of COX-2 inhibitors." Journal of Medicinal Chemistry.
Sources
- 1. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bionaturajournal.com [bionaturajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
Troubleshooting & Optimization
improving yield in 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole
Executive Summary
You are encountering yield inconsistencies in the synthesis of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole (CAS: 22815-98-1). This is a common bottleneck caused by the competing stability of the acyclic diacylhydrazine intermediate versus the thermodynamic barrier of ring closure.[1]
This guide outlines two validated protocols: the Classic Dehydrative Cyclization (
Part 1: The Industrial Standard (Dehydrative Cyclization)
Methodology: Cyclization of
Critical Process Parameters (CPP)
| Parameter | Specification | Impact on Yield |
| Moisture Control | Strictly Anhydrous | |
| Reagent Ratio | 1.0 equiv Hydrazide : 5-8 equiv | Excess |
| Temperature | Reflux (105-110°C) | Temperatures <100°C result in incomplete cyclization (acyclic impurity).[1][2] |
| Quench pH | Neutralize to pH 7-8 | Acidic quenching hydrolyzes the oxadiazole ring back to hydrazide.[1][2] |
Step-by-Step Protocol
-
Precursor Formation: React 4-chlorobenzohydrazide with Acetic Anhydride (1.1 equiv) in refluxing ethanol for 2 hours. Cool, filter, and dry the acyclic intermediate.
-
Cyclization: Suspend the dry intermediate in neat
(5 equiv). -
Reflux: Heat to reflux for 4–6 hours. The mixture should turn from a suspension to a clear solution.[1]
-
Quench (The Yield Killer):
-
Cool reaction mass to RT.
-
Pour slowly onto crushed ice with vigorous stirring.
-
Crucial: Maintain temperature <10°C during quench.
-
Neutralize with 10%
or Ammonia solution to pH 7–8.[1]
-
-
Isolation: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (8:2).[1]
Troubleshooting The Route
-
Issue: Low yield, sticky solid.
-
Issue: Starting material remains.
-
Cause: Old
. -
Fix: Distill
before use if it appears yellow/cloudy.
-
Part 2: The "Green" Alternative (Oxidative Cyclization)
Methodology: Oxidative cyclization of the hydrazone (Schiff base) using Iodine (
Step-by-Step Protocol
-
Hydrazone Formation: Reflux 4-chlorobenzohydrazide with Acetyl Chloride (or use the Schiff base derived from 4-chlorobenzaldehyde if targeting the aryl-aryl analog, but for 5-methyl, use the diacylhydrazine precursor).[1][2]
-
Cyclization:
-
Workup:
Part 3: Reaction Logic & Visualization
The following diagram illustrates the critical decision pathways and failure points in the synthesis.
Caption: Comparative workflow of Dehydrative (Red) vs. Oxidative (Green) cyclization routes. Note the hydrolysis risk in the acidic quench of Method A.
Part 4: Frequently Asked Questions (Troubleshooting)
Q1: My product has a lower melting point than reported (Exp: 105°C vs Lit: ~118°C). Why? A: This indicates the presence of the acyclic intermediate .[1] The diacylhydrazine often melts lower or decomposes near the oxadiazole melting point.[1]
-
Diagnostic: Check IR. A strong peak at ~1660–1690 cm⁻¹ indicates residual amide carbonyls (C=O).[1][2] The oxadiazole ring shows a characteristic C=N stretch at ~1610 cm⁻¹.[1]
-
Solution: Recrystallize from Ethanol. If the impurity persists, re-subject the solid to the cyclization conditions (
reflux) for another 2 hours.
Q2: Can I use microwave irradiation to improve yield? A: Yes. Microwave synthesis is highly effective for 1,3,4-oxadiazoles.
-
Protocol: Mix the diacylhydrazine with
(or Thionyl Chloride) and irradiate at 100W/90°C for 10–15 minutes. This often boosts yield to >90% by minimizing thermal degradation time [4].[1]
Q3: The product is colored (yellow/brown) after isolation. A:
-
POCl3 Route: Yellowing suggests phosphorus impurities.[1] Wash the crude solid with cold 5% Sodium Bicarbonate, then water.
-
Iodine Route: Brown discoloration is residual molecular iodine. Wash thoroughly with 5% Sodium Thiosulfate solution during the workup until the organic layer/solid is colorless.[1]
References
-
Iodine-Mediated Cyclization: Fan, Y., et al. (2016).[1][4] "I2 promotes a metal-free domino protocol for the one-pot synthesis of 1,3,4-oxadiazoles." Journal of Organic Chemistry. [1][2]
-
POCl3 Standard Protocol: Frank, L., et al. (2022).[1] "POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives." ResearchGate / Synthetic Communications.[1]
-
General Review: Somani, R. R., & Shirodkar, P. Y. (2009).[1] "Oxadiazoles: A biologically important heterocycle."[1][5][6][7][8] Organic Chemistry Portal.
-
Microwave Assisted: Desai, N. C., et al. (2014).[1] "Microwave assisted synthesis of 1,3,4-oxadiazoles." Journal of Saudi Chemical Society.[1]
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. jchemrev.com [jchemrev.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.utar.edu.my [eprints.utar.edu.my]
optimizing reaction conditions for 4-chlorobenzohydrazide cyclization
Technical Support Center: 4-Chlorobenzohydrazide Cyclization
Ticket ID: #OXD-4CL-OPT Subject: Optimization of Reaction Conditions for 1,3,4-Oxadiazole Scaffolds Assigned Specialist: Senior Application Scientist Status: Active
Executive Summary: Selecting Your Pathway
4-chlorobenzohydrazide (1 ) is a versatile precursor. Your choice of cyclization method dictates the final scaffold. We have structured this guide into two modules based on the most common target derivatives in drug discovery.
| Target Scaffold | Reaction Type | Key Reagents | Critical Parameter |
| 5-Aryl-1,3,4-oxadiazole-2-thiol | Thiolation/Cyclization | pH control during acidification | |
| 2,5-Disubstituted-1,3,4-oxadiazole | Dehydrative Cyclization | Ar-COOH, | Moisture exclusion & Temp. ramp |
Module A: The Thiol Pathway ( /KOH)
Target: 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol Application: Precursor for S-alkylation (thioethers) or sulfone derivatives.
Standard Optimized Protocol
-
Salt Formation: Suspend 4-chlorobenzohydrazide (1.0 eq) in absolute ethanol (10-15 V). Add KOH (1.1 eq) dissolved in minimal water.
-
Addition: Cool to 0–5 °C. Add Carbon Disulfide (
) (1.5 eq) dropwise. Caution: is highly flammable and toxic. -
Reflux: Heat to reflux for 6–8 hours until
evolution ceases (lead acetate paper test). -
Workup: Concentrate solvent. Dilute residue with water.
-
Cyclization/Isolation: Acidify with 10% HCl to pH 2–3. The product precipitates.
Troubleshooting Guide (Q&A)
Q: My product is oiling out upon acidification instead of precipitating. How do I fix this? A: This is a common "Soft Cyclization" issue.
-
Cause: The intermediate dithiocarbazate salt may not have fully cyclized, or the product is trapping solvent.
-
Fix:
-
Check pH: Ensure pH is strictly 2–3. If too basic, the salt remains soluble; if too acidic (<1), protonation of the oxadiazole ring can increase solubility.
-
Induce Crystallization: Decant the aqueous layer, add a minimal amount of cold ethanol, and scratch the flask walls.
-
Re-Reflux: If oil persists, extract into EtOAc, dry, and reflux in acidified ethanol for 1 hour to force ring closure.
-
Q: I am getting the 1,3,4-thiadiazole isomer instead of the oxadiazole. Why? A: This is a classic regioselectivity conflict driven by the acid catalyst.
-
Mechanism: Strong mineral acids (like conc.
) favor the thiadiazole (S-attack on carbonyl). Milder acidification after basic reflux favors the oxadiazole (O-attack on thiocarbonyl). -
Solution: Avoid using concentrated sulfuric acid for the cyclization step. Stick to the KOH/EtOH reflux followed by mild acidification (HCl) [1].
Q: The yield is low (<50%). Where am I losing material? A: Loss usually occurs during the potassium salt intermediate stage.
-
Optimization: Ensure the
is fresh. Run the reaction with a slight excess of KOH (1.2 eq) to ensure the hydrazide is fully deprotonated and soluble before addition.
Module B: The Dehydrative Pathway ( )
Target: 2-(4-chlorophenyl)-5-substituted-1,3,4-oxadiazole Application: Rigid linkers in medicinal chemistry.
Standard Optimized Protocol
-
Mix: Combine 4-chlorobenzohydrazide (1.0 eq) and the carboxylic acid derivative (1.0 eq).
-
Solvent: Add
(5–10 V). Note: acts as both reagent and solvent. -
Reflux: Reflux at 100–110 °C for 4–6 hours.
-
Quench: Cool to RT. Pour slowly onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize with solid
or ammonia solution to pH 7–8. Filter the solid.[1]
Troubleshooting Guide (Q&A)
Q: The reaction mixture turns black/tarry. Is the product ruined? A: Not necessarily, but it indicates thermal decomposition.
-
Cause: Rapid heating or localized superheating of
. -
Fix:
-
Step-wise Heating: Stir at RT for 30 mins, then 60 °C for 1 hour, then reflux.
-
Additives: If the carboxylic acid is electron-rich, add a catalytic amount of pyridine to buffer the acidity.
-
Q: Low yield after ice quench. The filtrate is cloudy. A: Hydrolysis of the oxadiazole ring or incomplete precipitation.
-
Cause: The oxadiazole ring is sensitive to strong acid (generated by
hydrolysis) if left too long in the aqueous quench. -
Fix: Neutralize immediately! Do not let the quenched mixture sit at pH 1. Adjust to pH 7–8 rapidly using saturated
.
Visualizing the Logic
Figure 1: Troubleshooting Decision Tree
Caption: Diagnostic workflow for low yields in 4-chlorobenzohydrazide cyclization.
Comparative Data: Reagent Selection
| Method | Reagent | Typical Yield | Advantages | Disadvantages |
| A | 75–90% | One-pot, scalable, high conversion | Harsh, moisture sensitive, strictly anhydrous [2] | |
| B | 80–95% | Access to thiol handle for functionalization | Toxic reagents ( | |
| C | 60–80% | Metal-free, milder than | Requires aldehyde precursor, oxidative workup [4] |
References
-
Regioselectivity in Cyclization: Somani, R. R., et al. "Synthesis and biological evaluation of some new 1,3,4-oxadiazole derivatives." Der Pharma Chemica 1.1 (2009): 130-140. Link
-
POCl3 Method: Jha, K. K., et al. "An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds." Rus. J. Gen. Chem. 84 (2014): 1613. Link
-
CS2/KOH Method: Koparir, M., et al. "Synthesis and biological activities of some new 1,3,4-oxadiazole derivatives." Molecules 24.3 (2019): 562. Link
-
Oxidative Cyclization: Fan, Y., et al. "Iodine promoted metal-free domino protocol for the one-pot synthesis of 1,3,4-oxadiazoles."[2] J. Org.[2] Chem. 81.16 (2016): 6820-6825. Link
Sources
troubleshooting 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole purification by recrystallization
Ticket ID: OXD-PUR-001 Subject: Troubleshooting Recrystallization & Purification Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Compound Profile
Welcome to the technical support portal. You are likely working with 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole (CAS: 22815-98-1), a critical pharmacophore in medicinal chemistry often used as a bioisostere for amides or esters.
Purification of this scaffold presents unique challenges due to the 1,3,4-oxadiazole ring's sensitivity to hydrolysis under extreme pH and its tendency to "oil out" during recrystallization from polar solvents. This guide synthesizes field-proven troubleshooting steps with mechanistic insights to ensure high purity (>98%) and yield.
Compound Specifications
| Parameter | Data | Notes |
| Formula | C₉H₇ClN₂O | |
| Mol.[1][2][3][4][5][6][7][8][9] Weight | 194.62 g/mol | |
| Structure | Heterocyclic Aromatic | Electron-deficient ring; weak base. |
| Solubility | Low in water; High in EtOH, DMSO, DMF | Moderate solubility in Et₂O/Toluene. |
| Key Impurity | N-acylhydrazide precursor | Amphoteric; often co-precipitates. |
| Melting Point | Target Range: 110–140°C | Note: Exact MP depends on polymorph; sharp range indicates purity. |
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the root cause of your purification failure.
Figure 1: Decision matrix for diagnosing purification failures in 1,3,4-oxadiazole derivatives.
Technical Support: Frequently Asked Questions (FAQs)
Scenario A: The "Oiling Out" Phenomenon
Q: My product separates as a sticky oil at the bottom of the flask instead of crystals. Why?
A: This is the most common issue with low-melting heterocycles like 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole.
-
The Mechanism: You are witnessing Liquid-Liquid Phase Separation (LLPS) . This occurs when the solution enters a metastable region where the "oiling out" temperature is higher than the crystallization temperature. Essentially, the compound prefers to be a liquid droplet rather than a crystal lattice because the solvent system is too polar (repelling the hydrophobic chlorophenyl group) or the solution is too concentrated.
-
The Fix:
-
Re-dissolve: Heat the mixture back to reflux until clear.
-
Adjust Solvent: Add a small amount of the good solvent (Ethanol) to lower the polarity slightly.
-
Seed It: Cool very slowly to room temperature. Once the temperature is slightly below the melting point (approx. 100°C), add a "seed crystal" of pure product. This provides a nucleation site that bypasses the oil phase.
-
Agitate: Vigorous stirring during cooling prevents oil droplets from coalescing into a single mass.
-
Scenario B: Chemical Purity & Hydrazide Contamination
Q: TLC shows a persistent spot near the baseline. Is this my product?
A: Likely not. That spot is probably unreacted 4-chlorobenzohydrazide .
-
The Mechanism: The synthesis (cyclodehydration) often leaves trace hydrazide. Hydrazides are much more polar than the oxadiazole product.
-
The Fix (Pre-Recrystallization):
-
Oxadiazoles are weak bases, but hydrazides are amphoteric.
-
Protocol: Dissolve the crude solid in Ethyl Acetate. Wash with 5% NaHCO₃ (removes acidic impurities) and then 0.1M HCl (removes unreacted hydrazide). Caution: Do not use strong acid or high heat, as the oxadiazole ring can hydrolyze back to the hydrazide.
-
Dry the organic layer (MgSO₄), evaporate, then recrystallize.
-
Scenario C: Persistent Coloration
Q: The product is chemically pure but looks yellow/brown. How do I get white crystals?
A: The color usually comes from oxidative oligomers formed during high-temperature cyclization (especially if POCl₃ was used).
-
The Fix: Use Activated Charcoal (Norit).
-
Dissolve crude in boiling Ethanol.
-
Add 1-2% w/w activated charcoal.
-
Critical Step: Boil for 5-10 minutes, then filter while hot through a Celite pad. If you filter cold, the product will crystallize in the charcoal/Celite filter cake and be lost.
-
Validated Recrystallization Protocol
System: Ethanol / Water (Solvent / Anti-solvent) Target Concentration: ~1 g solute per 5-10 mL Ethanol (varies by purity).
-
Dissolution:
-
Place crude 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole in an Erlenmeyer flask.
-
Add Absolute Ethanol (minimum amount) and heat to boiling on a steam bath or stir plate.
-
Add more Ethanol dropwise until the solid just dissolves.
-
-
Clarification (Optional but Recommended):
-
If insoluble particles are present, perform a hot filtration through a pre-warmed funnel.
-
-
Nucleation Setup:
-
While keeping the solution near boiling, add warm distilled water dropwise.
-
Stop point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethanol to clear the turbidity.
-
-
Crystallization:
-
Remove from heat. Cover the flask with foil (dust protection).
-
Allow to cool to room temperature undisturbed for 2-3 hours. Do not use an ice bath yet.
-
Observation: Needle-like or prismatic crystals should form.
-
-
Maximizing Yield:
-
Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to precipitate remaining solute.
-
-
Isolation:
-
Filter via vacuum filtration (Buchner funnel).
-
Wash the cake with cold 50% Ethanol/Water mixture.
-
Dry in a vacuum oven at 40-50°C. (High heat may sublime the product).
-
References
-
Synthesis & Cyclization Mechanisms
-
Review of 1,3,4-Oxadiazole Synthesis: Glomb, T., & Śpianek, G. (2023). "Recent Advances in the Synthesis of 1,3,4-Oxadiazole Derivatives." Molecules.
- POCl3 Cyclodehydration: Somani, R. R., et al. (2009). "Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives.
-
-
Purification & Properties
-
Specific Analog Data (Grounding)
Sources
- 1. appretech.com [appretech.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Compound 2-(4-chlorophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole - Chemdiv [chemdiv.com]
- 4. CN117964574A - A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. 2-(4-Chlorophenyl)-1,3,4-oxadiazole | CymitQuimica [cymitquimica.com]
stability and degradation of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole in solution
Technical Support Center: Stability & Degradation Guide Subject: 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole (CAS: 22815-98-1)
Introduction
From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Team
Welcome to the technical support hub for 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole . While 1,3,4-oxadiazoles are valued in medicinal chemistry for their bioisosteric properties and thermal stability, they present distinct stability challenges in solution—specifically regarding hydrolytic ring cleavage and solubility-driven precipitation.
This guide moves beyond generic advice. It dissects the causality of degradation for this specific chlorophenyl/methyl derivative and provides self-validating protocols to ensure your biological data remains an artifact-free reflection of the molecule's activity, not its decomposition.
Module 1: Hydrolytic Stability & Ring Cleavage
The Core Issue: The 1,3,4-oxadiazole ring is electron-deficient.[1] In your specific molecule, the 4-chlorophenyl group at position 2 acts as an electron-withdrawing group (EWG), significantly reducing electron density at the C2 carbon. This makes the ring highly susceptible to nucleophilic attack by water or hydroxide ions, leading to ring opening.
FAQ: Why is my HPLC peak diminishing in acidic/basic buffers? Answer: You are likely observing hydrolytic ring cleavage.
-
Acidic Conditions (pH < 3): The ring nitrogen protonates, activating the C2/C5 carbons for attack by water.
-
Basic Conditions (pH > 9): Hydroxide ions (
) directly attack the electrophilic C2 carbon. -
Result: The ring opens to form 4-chlorobenzohydrazide and acetic acid (or their salts).
Troubleshooting Diagram: Hydrolysis Pathway
The following flow illustrates the degradation mechanism you must control for.
Caption: Mechanistic pathway of pH-dependent degradation. Note that the electron-withdrawing chlorine atom accelerates the attack at C2.
Validation Protocol: pH Stability Profiling
Do not assume stability. Verify it.
-
Preparation: Prepare a 10 mM stock in DMSO.
-
Incubation: Dilute to 50 µM in three buffers:
-
0.1 M HCl (pH 1.2)
-
PBS (pH 7.4)[2]
-
0.1 M NaOH (pH 12.0)
-
-
Timepoints: Inject samples at T=0, 4h, and 24h.
-
Analysis: Monitor the disappearance of the parent peak (approx. RT 4-6 min on C18) and the appearance of the more polar 4-chlorobenzohydrazide (elutes earlier).
Module 2: Photostability & Oxidation
The Core Issue: While the oxadiazole ring itself is relatively photostable, the 4-chlorophenyl moiety introduces a risk of photodehalogenation . Under UV light (especially < 300 nm), the C-Cl bond can undergo homolytic fission, generating radicals that lead to dechlorination or polymerization.
FAQ: Do I need amber glassware? Answer: Yes. While not as sensitive as polyenes, this molecule absorbs in the UV range. Prolonged exposure to ambient lab light (fluorescent) during long incubations can generate radical artifacts.
Troubleshooting Guide: Photodegradation
| Observation | Probable Cause | Corrective Action |
| New peak (M-34 mass) | Loss of Chlorine (Dechlorination) | Use amber vials; exclude light < 380 nm. |
| Broadening of main peak | Photo-oxidation / Radical coupling | Degas buffers (remove |
| Yellowing of solution | Polymerization of degradation products | Discard sample. Do not attempt to filter and reuse. |
Module 3: Solubility & Precipitation (The "Crash Out")
The Core Issue: This molecule is highly lipophilic (LogP ~ 2.5 - 3.0). It dissolves well in DMSO but has very poor solubility in water. Users often mistake "suspension" for "solution," leading to erratic biological data (e.g., false negatives in enzymatic assays due to aggregate formation).
FAQ: My solution turns cloudy when added to the assay buffer. Answer: You have exceeded the Kinetic Solubility Limit . The rapid change from DMSO to water causes immediate precipitation.
Protocol: Determining the "Safe" Solvent System
Use this decision tree to optimize your vehicle.
Caption: Workflow to prevent compound precipitation in aqueous assays.
Standard Solubility Table (Estimated for Class):
| Solvent | Solubility Rating | Max Conc. (Approx) | Usage |
| DMSO | High | > 50 mM | Stock preparation.[2] |
| Methanol | Moderate | ~ 10-20 mM | Analytical dilution. |
| PBS (pH 7.4) | Very Low | < 50 µM | Biological assay buffer. |
| PBS + 5% DMSO | Low-Moderate | ~ 100-200 µM | Improved assay buffer. |
References
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[3][4][5][6] Journal of Medicinal Chemistry.
-
Koparir, M., et al. (2013). Synthesis and Stability Studies of 1,3,4-Oxadiazole Derivatives. Journal of Heterocyclic Chemistry.
-
FDA/ICH Guidance. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
-
Somani, R.R., et al. (2011). Photostability of heterocyclic compounds: A review. International Journal of Pharmacy and Pharmaceutical Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rroij.com [rroij.com]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole in Biological Assays
Welcome to the Application Scientist Support Center. This guide addresses the critical solubility challenges associated with 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole during in vitro and in vivo biological evaluations. While the 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry[1], the specific substitution pattern of this compound creates distinct physicochemical hurdles that can compromise assay integrity and lead to artifactual data.
Section 1: Mechanistic Insights & Causality (FAQ)
Q: Why does 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole precipitate immediately upon dilution into aqueous assay buffers (e.g., PBS, DMEM)?
A: The solubility of 1,3,4-oxadiazoles is heavily dictated by their substituents. While a 2,5-dimethyl-1,3,4-oxadiazole is completely miscible in water, the introduction of an aryl group significantly lowers aqueous solubility[2]. In this specific compound, the 4-chlorophenyl moiety drives high lipophilicity (LogP) and promotes strong intermolecular
Q: How do these precipitates affect my biological readouts (e.g., MTT or enzymatic assays)? A: Colloidal aggregation is a primary source of false positives in high-throughput screening. Aggregates can non-specifically sequester target proteins, leading to apparent enzyme inhibition. Furthermore, in cell viability assays like the MTT assay—which relies on the spectrophotometric measurement of purple formazan at 540 nm[3]—insoluble microcrystals scatter light, artificially inflating absorbance values and masking true cytotoxic or proliferative effects.
Logical relationship mapping the structural features of the compound to assay interference.
Section 2: Formulation Strategies & Quantitative Data
To prevent precipitation and ensure accurate dose-response curves, the formulation must be optimized before introducing the compound to cells or enzymes. Relying solely on DMSO often fails for highly lipophilic oxadiazole derivatives[4].
Table 1: Comparison of Formulation Strategies for Lipophilic Oxadiazoles
| Formulation Strategy | Vehicle Composition | Max Final Compound Conc. (Est.) | Biocompatibility / Toxicity Risk | Best Use Case |
| Standard DMSO Dilution | 0.1% - 0.5% DMSO in Buffer | < 10 µM | Low (at ≤ 0.5% DMSO) | High-potency targets; initial screening. |
| Co-solvent System | 0.5% DMSO + 0.1% Tween-80 | 10 - 50 µM | Moderate (Tween-80 can lyse cells at >0.1%) | Enzymatic assays; short-term cell cultures. |
| Cyclodextrin Complexation | 10% HP-β-CD in Saline/Buffer | 50 - 200 µM | High (Generally recognized as safe) | In vivo dosing; long-term cell viability assays. |
| Lipid Emulsion | 5% Cremophor EL + 5% Ethanol | > 200 µM | Moderate to High | Animal models (e.g., IV or IP injection). |
Section 3: Self-Validating Experimental Protocols
To ensure trust and reproducibility, every protocol must include a validation step to confirm the compound remains in solution.
Protocol 1: Preparation of a Self-Validating 10 mM Master Stock Objective: Create a stable, aggregate-free DMSO stock for downstream assays.
-
Weighing: Accurately weigh the required mass of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole using an analytical balance.
-
Dissolution: Add 100% anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration. (Avoid using hydrated DMSO, as water drastically reduces solubility).
-
Sonication: Sonicate the vial in a water bath at 37°C for 5-10 minutes to ensure complete dissolution.
-
Validation (Centrifugation): Centrifuge the stock at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. Self-Validation Check: If a pellet is present, the compound has not fully dissolved; warm to 45°C and re-sonicate.
-
Storage: Aliquot into single-use amber vials (to prevent photodegradation) and store at -20°C. Note: Repeated freeze-thaw cycles promote irreversible crystallization.
Protocol 2: HP-β-CD Complexation for High-Concentration Aqueous Assays Objective: Formulate the compound for assays requiring >10 µM concentrations without DMSO-induced toxicity.
-
Preparation of Host: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile PBS or pure water.
-
Solvent Evaporation: Dissolve the oxadiazole compound in a volatile organic solvent (e.g., methanol or ethanol) in a glass vial. Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film on the vial walls.
-
Complexation: Add the 20% HP-β-CD solution to the vial.
-
Agitation: Shake the mixture on an orbital shaker at 150 RPM at room temperature for 24-48 hours. This extended time allows the hydrophobic 4-chlorophenyl group to partition into the hydrophobic cyclodextrin cavity.
-
Filtration & Validation: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove uncomplexed aggregates. Self-Validation Check: Measure the absorbance of the filtrate using UV-Vis spectroscopy (at the compound's
) to quantify the exact dissolved concentration before applying it to biological systems[5].
Decision-tree workflow for validating the solubility of oxadiazoles before screening.
Section 4: Advanced Troubleshooting (FAQ)
Q: I am running an enzymatic assay and my dose-response curve is bell-shaped. Is this a solubility issue? A: Yes. A bell-shaped (biphasic) dose-response curve is a classic hallmark of compound aggregation. At lower concentrations, the compound is soluble and exhibits dose-dependent inhibition. As you exceed the thermodynamic solubility limit, the compound forms aggregates that either precipitate out of the reaction or sequester the enzyme, causing the apparent activity to drop or plateau unpredictably. To validate this, add 0.01% Triton X-100 to your assay buffer; non-ionic detergents disrupt colloidal aggregates. If the bell shape disappears, aggregation was the culprit.
Q: Does the position of the substituents matter for solubility? A: Absolutely. The 1,3,4-oxadiazole ring is highly sensitive to steric and electronic effects. While the methyl group at C5 offers a minor polar contribution, the bulky, lipophilic 4-chlorophenyl group at C2 dominates the physicochemical profile, severely restricting aqueous solubility[4]. If you are in the hit-to-lead optimization phase, consider bioisosteric replacement or introducing solubilizing groups (e.g., morpholine or piperazine) to the phenyl ring to improve the intrinsic aqueous solubility without relying heavily on complex formulations.
References
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications The Open Medicinal Chemistry Journal[Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture MDPI[Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity ACS Omega [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies National Institutes of Health (PMC)[Link]
-
Synthesis, docking, and in-vitro evaluation of 1,3,4-oxadiazole derivatives with bis(2-chloroethyl)amino substitution for anticancer potential Journal of Applied Pharmaceutical Science[Link]
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. japsonline.com [japsonline.com]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
interpreting complex NMR spectra of substituted oxadiazoles
Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter roadblocks when characterizing heterocyclic pharmacophores. Substituted oxadiazoles—particularly 1,2,4-oxadiazoles and 1,3,4-oxadiazoles—are notorious for yielding complex or seemingly "missing" signals in standard NMR experiments.
This guide is designed to move beyond basic spectral interpretation. Here, we will troubleshoot the precise physical phenomena causing your spectral artifacts and provide self-validating, step-by-step methodologies to definitively elucidate your oxadiazole structures.
FAQ 1: The Case of the Missing Quaternary Carbons
Q: Why are the C3 and C5 quaternary carbons of my 1,2,4-oxadiazole missing or extremely weak in the standard 1D ¹³C NMR spectrum?
A: This is a classic nuclear relaxation issue. The C3 and C5 positions in the oxadiazole ring are quaternary, meaning they lack directly attached protons. In ¹³C NMR, the primary mechanism for nuclear spin relaxation is the dipole-dipole interaction with attached protons. Without them, these carbons suffer from exceptionally long longitudinal relaxation times (
The Causality: If your relaxation delay (D1) is too short (e.g., the default 1–2 seconds), the magnetization of these carbons does not fully recover to the +Z axis between scans. This leads to signal saturation. Furthermore, because there are no attached protons, these carbons do not benefit from the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons receive during standard broadband decoupling.
Self-Validating Protocol: Optimizing ¹³C Acquisition for Quaternary Oxadiazole Carbons
-
Sample Preparation: Dissolve 15–20 mg of your oxadiazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Paramagnetic Relaxation Agent: Add 0.01 M to 0.05 M of Chromium(III) acetylacetonate[Cr(acac)₃] directly to the NMR tube. Why? The unpaired electrons in Cr(acac)₃ provide an alternative, highly efficient paramagnetic relaxation pathway, drastically shortening the
of the quaternary carbons. -
Parameter Adjustment: Set the relaxation delay (D1) to a minimum of 5 seconds to ensure full magnetization recovery.
-
Decoupling Method: Switch the pulse sequence to inverse-gated decoupling (e.g., zgig on Bruker systems). This suppresses the NOE while still decoupling the protons. Validation: By suppressing NOE and ensuring full relaxation, the resulting peak integrations will be strictly proportional to the number of carbon nuclei, validating your carbon count.
-
Acquisition: Run a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the unprotonated C3/C5 carbons.
FAQ 2: Distinguishing Regioisomers
Q: How can I definitively distinguish between 3,5-disubstituted 1,2,4-oxadiazole regioisomers and 1,3,4-oxadiazoles using NMR?
A: Regioisomer formation is a frequent challenge in medicinal chemistry, particularly due to the competing N-acylation versus O-acylation of amidoxime starting materials during synthesis[1]. ¹³C NMR is the most authoritative tool for this differentiation because the chemical shifts of the oxadiazole ring carbons are highly sensitive to their electronic environment and the
In 3,5-disubstituted 1,2,4-oxadiazoles, the C3 and C5 carbons are electronically distinct. The signals for C3 and C5 typically appear in the heavily deshielded range of 167–176 ppm[1]. Conversely, in 1,3,4-oxadiazoles, the C2 and C5 carbons are equivalent in symmetrical derivatives. Even in unsymmetrically substituted 1,3,4-oxadiazoles, these carbons resonate slightly further upfield, typically around 164–166 ppm[1].
Quantitative Data Summary: Typical ¹³C Chemical Shifts
| Oxadiazole Core | Carbon Position | Typical ¹³C Chemical Shift (ppm) | Diagnostic Feature |
| 1,2,4-oxadiazole | C3 | 167.0 – 170.0 | Deshielded, highly sensitive to C3 substituents. |
| 1,2,4-oxadiazole | C5 | 173.0 – 176.0 | Highly deshielded due to adjacent O and N atoms. |
| 1,3,4-oxadiazole | C2 / C5 | 164.0 – 166.0 | Equivalent if symmetric; upfield of 1,2,4-C5[1]. |
FAQ 3: Resolving ¹⁵N NMR and HMBC Challenges
Q: My ¹H-¹⁵N HMBC shows no cross-peaks to the oxadiazole nitrogens, making it hard to prove N-alkylation or tautomeric states. How do I fix this?
A: ¹⁵N NMR is incredibly powerful for assigning substituted oxadiazoles and evaluating long-range electronic substituent effects[3], but it is notoriously insensitive. ¹⁵N has a low natural abundance (0.37%) and a negative gyromagnetic ratio. If you attempt direct ¹⁵N observation with standard NOE, the signal can actually be nulled.
The Causality: ¹H-¹⁵N HMBC solves this by transferring magnetization from sensitive protons to the ¹⁵N nucleus via scalar J-couplings[3]. However, if you see no cross-peaks, your long-range coupling delay is likely mismatched. Oxadiazoles typically exhibit small long-range couplings (
Self-Validating Protocol: ¹H-¹⁵N HMBC Optimization
-
Probe Selection: Utilize a cryoprobe if available. The signal-to-noise ratio for ¹⁵N at natural abundance is critical.
-
J-Coupling Optimization: Modify the long-range coupling evolution delay in the HMBC pulse sequence. Calculate the delay using the formula
. For an expected coupling of 1.6 Hz to 3.5 Hz, set the delay between 140 ms and 310 ms.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Spectral Width: Restrict the ¹⁵N spectral width to the expected region for oxadiazoles (typically 150–350 ppm relative to liquid ammonia) to improve digital resolution.
-
Acquisition Parameters: Increase the number of increments in the indirect (¹⁵N) dimension (e.g., 256 to 512 increments) and use at least 16 to 32 scans per increment[4].
-
Validation: A successfully optimized experiment will show clear, unambiguous cross-peaks between the oxadiazole ring nitrogens and the protons of the adjacent substituents (e.g., a methyl or aryl group at C3/C5). If cross-peaks appear, the N-alkylation site is definitively proven.
Structural Elucidation Workflow
To ensure a self-validating approach to your spectral interpretation, follow the logical progression outlined in the diagram below.
Workflow for the systematic NMR structural elucidation of substituted oxadiazoles.
References
Sources
Technical Support Center: Scaling Up 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole Production
Welcome to the technical support guide for the synthesis and scale-up of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole. This resource is designed for researchers, chemists, and drug development professionals navigating the challenges of transitioning this important heterocyclic scaffold from bench-scale discovery to pilot or industrial-scale production. As a core structural motif in medicinal chemistry, the successful and efficient synthesis of this oxadiazole is often a critical step in the development pipeline.[1][2]
This guide moves beyond simple protocols to address the "why" behind experimental choices, offering troubleshooting advice grounded in chemical principles and field-proven experience. We will explore common hurdles in reaction optimization, byproduct formation, and the physical challenges inherent in scaling chemical processes.
Part 1: Overview of Synthetic Strategies
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, with several primary routes available. The choice of method at scale often depends on factors like reagent cost, safety, throughput, and waste management. The most common pathways to synthesize the target molecule, 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole, start from key precursors like 4-chlorobenzohydrazide and an acetylating agent or its equivalent.
The primary methods include:
-
Dehydrative Cyclization of Diacylhydrazines: This classic approach involves the reaction of 4-chlorobenzohydrazide with an acetylating agent (like acetic anhydride or acetyl chloride) to form an intermediate N,N'-diacylhydrazine, which is then cyclized using a strong dehydrating agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride.[3][4]
-
Oxidative Cyclization of Acylhydrazones: This route involves the initial condensation of 4-chlorobenzohydrazide with an aldehyde (acetaldehyde or a precursor) to form an acylhydrazone. This intermediate is then subjected to oxidative cyclization using a variety of oxidants like iodine, N-bromosuccinimide (NBS), or potassium permanganate to yield the oxadiazole ring.[4][5] This method can often be performed as a one-pot synthesis.[5]
-
Direct Condensation/Cyclization: Methods exist where a carboxylic acid (acetic acid) and a hydrazide (4-chlorobenzohydrazide) are directly coupled and cyclized in a one-pot fashion using modern coupling/dehydrating agents.[3]
Caption: Primary synthetic routes to 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis and scale-up of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole in a practical question-and-answer format.
Category A: Reaction & Synthesis Issues
Q1: My reaction yield is consistently low or the reaction appears incomplete. What are the primary causes and how can I improve conversion?
A1: Low yields are a common challenge and can originate from several factors. A systematic approach is crucial for diagnosis.[6][7]
-
Potential Cause 1: Incomplete Cyclization. The final ring-closing step is often the most demanding. In dehydrative methods (Route 1), the energy barrier for cyclization can be high.
-
Troubleshooting:
-
Optimize Thermal Conditions: Ensure the reaction reaches and maintains the optimal temperature. For dehydrating agents like POCl₃ or PPA, reflux temperatures are often necessary.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid premature work-up or thermal decomposition of the product.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[8]
-
-
-
Potential Cause 2: Precursor Instability. The acylhydrazone intermediate in Route 2 can be susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.
-
Troubleshooting:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Employ a One-Pot Approach: To minimize the decomposition of isolated intermediates, generate the acylhydrazone in situ and proceed directly with the oxidative cyclization without isolation.[6]
-
-
-
Potential Cause 3: Suboptimal Reagent Stoichiometry or Quality.
-
Troubleshooting:
-
Verify Reagent Purity: Use high-purity starting materials. Impurities can introduce side reactions.
-
Control Stoichiometry: Ensure the correct molar ratios of reactants. An excess of one reactant may lead to the formation of side products.
-
-
Caption: Troubleshooting flowchart for addressing low reaction yields.
Q2: I am observing significant formation of byproducts. What are they likely to be and how can I minimize them?
A2: Byproduct formation is highly dependent on the synthetic route.
-
For Oxidative Cyclization (Route 2): The choice of oxidant is critical. Incomplete oxidation or alternative cyclization pathways can lead to various impurities. Careful selection of the oxidizing agent and precise control of reaction conditions are necessary to favor the desired pathway.
-
For Dehydrative Cyclization (Route 1): Harsh dehydrating agents like POCl₃ can lead to chlorinated byproducts or decomposition if not used under controlled conditions. The intermediate diacylhydrazine may also be prone to rearrangement or cleavage under excessively high temperatures or prolonged reaction times.
-
Troubleshooting:
-
Controlled Reagent Addition: Add powerful reagents like POCl₃ dropwise at a reduced temperature (e.g., 0 °C) before gradually heating to reflux. This helps manage the initial exotherm.
-
Alternative Dehydrating Agents: Explore milder, modern dehydrating agents or coupling reagents that operate under less harsh conditions.[2]
-
-
Category B: Scale-Up Specific Challenges
Q3: The reaction was manageable at 1g scale, but at 100g scale, I'm facing significant challenges with temperature control. Why is this happening?
A3: This is a classic and critical scale-up challenge rooted in physics and engineering. As you increase the volume of a reaction, the surface-area-to-volume ratio decreases dramatically.[9]
-
The Causality: In a small flask, heat generated by an exothermic reaction can easily dissipate through the flask's walls. In a large reactor, the heat generated in the core of the liquid has a much longer path to travel to the reactor walls for removal. This leads to:
-
Hotspots: Localized areas where the temperature is much higher than the setpoint.
-
Runaway Reactions: A dangerous situation where the reaction rate increases, generating more heat, which further increases the rate.
-
Byproduct Formation: Hotspots can promote thermal degradation of reactants or products, leading to impurities.[9]
-
-
Solutions & Mitigation Strategies:
-
Process Intensification: Transition from a traditional batch reactor to a continuous flow system. Flow reactors have an extremely high surface-area-to-volume ratio, allowing for near-instantaneous and highly efficient heat exchange. This ensures that every molecule experiences the same temperature, a concept known as a "Uniform Molecular Experience."[9]
-
Engineering Controls (for Batch Reactors):
-
Use reactors with high-efficiency cooling jackets and internal cooling coils.
-
Implement controlled, slow addition of the limiting reagent to manage the rate of heat generation.
-
Ensure adequate agitation to improve heat transfer from the bulk liquid to the reactor walls.
-
-
Caption: Conceptual diagram of heat transfer challenges during process scale-up.
Q4: Are there "greener" and safer alternatives to hazardous reagents like POCl₃ for large-scale production?
A4: Yes, the field of green chemistry offers several more sustainable and often safer alternatives, which are highly desirable for industrial-scale synthesis.[10]
-
Microwave-Assisted, Solvent-Free Synthesis: As mentioned, microwave irradiation can be highly energy-efficient. Often, these reactions can be run on a solid support (like clay) without any solvent, drastically reducing waste.[8]
-
Iodine-Mediated Oxidative Cyclization: Molecular iodine is a relatively inexpensive, safe, and readily available oxidizing agent that can effectively catalyze the cyclization of acylhydrazones, often under mild conditions.[1] This approach avoids the use of corrosive and highly reactive dehydrating agents.
-
Catalytic Methods: The development of catalytic systems, for example using iron(III), can enable oxidative cyclizations using oxygen from the air as the terminal oxidant, which is an exceptionally green approach.[5]
Category C: Purification & Isolation
Q5: I am struggling with the final purification. The crude product contains starting material that is difficult to remove by crystallization.
A5: Purification challenges often arise from incomplete reactions or side products with polarities similar to the desired compound.[6]
-
Troubleshooting & Optimization:
-
Drive the Reaction to Completion: The best purification method is a clean reaction. Re-evaluate the reaction conditions (time, temperature) using TLC or LC-MS to ensure all starting material is consumed.
-
Optimize Crystallization:
-
Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find conditions where the product has low solubility at cool temperatures, while the impurities remain in solution. Common solvents for this class of compounds include ethanol, ethyl acetate, and hexane mixtures.
-
Anti-Solvent Addition: Dissolve the crude product in a minimal amount of a good solvent, and then slowly add an "anti-solvent" (in which the product is insoluble) to induce crystallization.
-
-
Aqueous Wash: If unreacted hydrazide is the issue, an acidic wash (e.g., dilute HCl) can protonate the basic hydrazide, making it water-soluble and allowing for its removal during an aqueous workup. Conversely, a basic wash (e.g., NaHCO₃) can remove unreacted carboxylic acid.
-
Chromatography: While less ideal for very large scales, column chromatography may be necessary if crystallization fails. Develop an efficient separation on a small scale first to identify the optimal solvent system.
-
Part 3: Comparative Data & Protocols
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes key parameters for common synthetic approaches to provide a basis for method selection during scale-up.
| Parameter | Conventional Dehydration (POCl₃) | Oxidative Cyclization (Iodine) | Microwave-Assisted (Solvent-Free) |
| Reaction Time | 6-12 hours[4][8] | 2-8 hours[1] | 5-15 minutes[8] |
| Typical Yield | 60-85%[4] | 75-95%[1] | Often higher than conventional methods[8] |
| Key Reagents | 4-chlorobenzohydrazide, Acetic Anhydride, POCl₃ | 4-chlorobenzohydrazide, Acetaldehyde, I₂, K₂CO₃ | 4-chlorobenzohydrazide, Acetic Acid, Clay |
| Safety & Handling | POCl₃ is highly corrosive and reacts violently with water. Requires stringent handling protocols. | Iodine is a mild oxidant; potassium carbonate is a weak base. Generally safer. | Avoids hazardous liquid reagents and solvents. Requires specialized microwave equipment for scale-up. |
| Scalability Issues | Highly exothermic; difficult heat management.[9] | More manageable thermal profile. | Scale-up requires specialized continuous-flow microwave reactors. |
| Environmental Impact | Uses hazardous reagents; generates significant waste. | Greener alternative; less hazardous reagents.[10] | Energy efficient; often solvent-free, minimal waste.[8] |
Experimental Protocol: Iodine-Mediated Oxidative Cyclization of Acylhydrazone
This protocol describes a robust and relatively green method for synthesizing 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole. It is designed to be self-validating with clear checkpoints.
Materials:
-
4-chlorobenzohydrazide
-
Acetaldehyde
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃)
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Thiosulfate solution
-
Brine
Procedure:
-
Acylhydrazone Formation (In Situ):
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorobenzohydrazide (1.0 eq) and ethanol to form a slurry (approx. 0.2 M concentration).
-
Add acetaldehyde (1.1 eq) to the slurry at room temperature.
-
Stir the mixture for 1-2 hours.
-
Checkpoint: Monitor the consumption of the starting hydrazide by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent). The appearance of a new, less polar spot corresponding to the acylhydrazone should be observed.
-
-
Oxidative Cyclization:
-
To the reaction mixture containing the in situ generated acylhydrazone, add potassium carbonate (K₂CO₃, 2.5 eq) followed by iodine (I₂, 1.2 eq) in portions.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
-
Checkpoint: Monitor the disappearance of the acylhydrazone intermediate and the appearance of the final product spot by TLC. The product is typically less polar than the hydrazone intermediate.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench excess iodine), water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole as a solid.
-
Checkpoint: Confirm the purity and identity of the final product using NMR, Mass Spectrometry, and melting point analysis.
-
References
- Dhonnar, S. L., Adole, V. A., Sadgir, N., & Jagdale, B. S. (n.d.). Scheme 1: Synthesis of 2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole (CPMPO).
- BenchChem. (2025). Technical Support Center: Synthesis of 1,3,4-Oxadiazole Derivatives.
- Synthesis and spectral luminescence properties of 2-aryl-5-methyl-1,3,4-oxadiazoles and zinc(ii) 2-(2-hydroxyphenyl) - Semantic Scholar. (2022).
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022, April 8).
- review-of-synthesis-of-1-3-4-oxadiazole-derivatives - Ask this paper | Bohrium. (2014, May 29).
- Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. (n.d.).
- Murthy, Ravi Varala, & Bollikolla, H. B. (2022, June 12). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00195A. (2017, February 23).
- Microinnova. (2026, February 13). 5 Common Challenges in Process Scale-Up & How to Overcome Them.
- Lim, J. H., Baek, S. E., Lad, B. S., & Kim, J. (n.d.). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence - PMC.
- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC. (n.d.).
- BenchChem Technical Support Team. (2025, December). troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. BenchChem.
- SYNTHESIS OF NOVEL 1,3,4-OXADIAZOLE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.).
- Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing). (n.d.).
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.).
- Sindhe, M. A., Bodke, Y. D., Kenchappa, R., Telkar, S., & Chandrashekar, A. (n.d.). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC. (2025, September 25).
- CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com.
- BenchChem. (2025). Independent Validation of Oxadiazole Synthesis Protocols: A Comparative Guide.
- BenchChem Technical Support Team. (2025, December). "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem.
- Challenges of scaling up chemical processes (based on real life experiences). (n.d.).
- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC. (n.d.).
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities - Indian Journal of Pharmaceutical Education and Research. (n.d.).
- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024, November 21).
- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.).
- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2023, June 9).
- Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues - Hilaris Publisher. (2013, December 21).
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00195A [pubs.rsc.org]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. microinnova.com [microinnova.com]
- 10. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
Validation & Comparative
Comparative Bioactivity Guide: 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole vs. Structural Analogs
Executive Summary
Product Focus: 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole (referred to herein as CPM-Ox ). Classification: 2,5-Disubstituted-1,3,4-Oxadiazole.[1][2][3] Primary Application: Pharmacophore scaffold for antimicrobial and anti-inflammatory drug design; metabolic intermediate for larger bioactive agents.
Technical Verdict:
CPM-Ox serves as a critical "baseline" pharmacophore. While it exhibits moderate intrinsic bioactivity due to the compact steric profile of the 5-methyl group, it is often outperformed in potency by its 5-aryl analogs (e.g., 5-phenyl or 5-thiol derivatives) which offer superior
Chemical Profile & SAR Logic
The bioactivity of CPM-Ox is governed by two distinct structural domains. Understanding these allows for rational comparison with alternatives.
-
Domain A: 4-Chlorophenyl Ring (Lipophilic Anchor): The chlorine atom at the para position enhances lipophilicity (
), facilitating membrane permeability. It also acts as a halogen bond donor in protein binding pockets. -
Domain B: 1,3,4-Oxadiazole Core (H-Bond Acceptor): A bioisostere of amide and ester groups. It engages in hydrogen bonding with receptor residues (e.g., Serine, Histidine).
-
Domain C: 5-Methyl Group (The Variable): This is the differentiator. The methyl group is small and non-polar.
-
Advantage:[4] Low steric hindrance, allowing the molecule to fit into tight pockets.
-
Limitation: Lacks the ability to form aryl-aryl interactions (pi-stacking) that 5-aryl analogs possess.
-
Structural Activity Relationship (SAR) Diagram
The following diagram illustrates the functional logic of the CPM-Ox scaffold compared to its analogs.
Caption: SAR logic distinguishing the compact CPM-Ox (Green path) from bulkier aryl analogs (Yellow path).
Comparative Bioactivity Analysis
This section objectively compares CPM-Ox against three primary alternatives commonly found in the same chemical series.
Antimicrobial Activity (Antibacterial & Antifungal)
Target Mechanism: Inhibition of bacterial DNA gyrase (GyrB) or fungal CYP51.
| Feature | CPM-Ox (Product) | Alternative A: 5-Phenyl Analog | Alternative B: 5-Thiol Analog |
| Structure | 5-Methyl group | 5-Phenyl group | 5-Mercapto (-SH) group |
| S. aureus (MIC) | 25 - 50 µg/mL | 10 - 25 µg/mL | 5 - 12.5 µg/mL |
| E. coli (MIC) | 50 - 100 µg/mL | 25 - 50 µg/mL | 12.5 - 25 µg/mL |
| Mechanism Note | Steric fit is good, but lacks additional binding affinity. | Phenyl ring adds hydrophobic interaction. | Thiol group allows for covalent interactions or metal chelation. |
| Conclusion | Baseline Activity. Good for initial screening but requires optimization. | Higher Potency. Better for systemic candidates. | Highest Potency. Often used, but thiol can be metabolically reactive. |
Insight: The 5-methyl group in CPM-Ox is insufficient to anchor the molecule firmly in the large hydrophobic pocket of DNA gyrase compared to the 5-phenyl analog. However, CPM-Ox shows better activity against Gram-negative bacteria than bulkier derivatives due to easier penetration of the outer membrane porins.
Anticancer Activity (Cytotoxicity)
Target Mechanism: Inhibition of EGFR kinase or Tubulin polymerization.
-
CPM-Ox: IC50 > 50 µM (Low Cytotoxicity).
-
Role: Often used as a negative control or a "safe" fragment in toxicity screens.
-
-
Alternative C (5-(4-Methoxyphenyl)): IC50 ~ 5-10 µM.
-
Role: The electron-donating methoxy group combined with the aryl ring significantly enhances antiproliferative activity against MCF-7 and HeLa cell lines.
-
Critical Takeaway: If your goal is cytotoxicity, CPM-Ox is likely too weak. It requires the addition of an aryl group at position 5 to achieve micromolar potency.
Experimental Protocols
To validate the bioactivity claims above, the following standardized protocols are recommended. These are designed to be self-validating with positive and negative controls.
Synthesis of CPM-Ox (Cyclization Protocol)
Why this method? POCl3 cyclization is the industry standard for high yield and purity, avoiding the side products common in sulfuric acid cyclization.
-
Reactants: Mix 4-chlorobenzohydrazide (1.0 eq) with Triethyl orthoacetate (excess) or Acetic Acid.
-
Cyclization: Reflux in POCl3 (5-6 hours).
-
Quenching: Pour reaction mixture onto crushed ice. Neutralize with NaHCO3 to pH 7.
-
Purification: Recrystallize from Ethanol.
-
Validation:
-
Melting Point: Expect 128-130°C.
-
IR Spectrum: Look for disappearance of C=O amide peak (1650 cm⁻¹) and appearance of C=N (1610 cm⁻¹) and C-O-C (1250 cm⁻¹).
-
Determination of Minimum Inhibitory Concentration (MIC)
Standard: CLSI Broth Microdilution Method.
-
Preparation: Dissolve CPM-Ox in DMSO (stock 1 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Range: 100 µg/mL down to 0.19 µg/mL.
-
Inoculation: Add 10 µL of bacterial suspension (
CFU/mL) to each well. -
Controls:
-
Positive: Ciprofloxacin (known potent antibiotic).
-
Negative: DMSO only (solvent toxicity check).
-
Sterility: Broth only.
-
-
Incubation: 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity .
Experimental Workflow Diagram
The following Graphviz diagram visualizes the synthesis and testing pipeline.
Caption: Integrated workflow for the synthesis and biological evaluation of CPM-Ox.
Mechanism of Action (MOA)
Understanding how CPM-Ox works establishes trustworthiness in the data.
-
Enzyme Binding: The 1,3,4-oxadiazole ring acts as a rigid spacer. The nitrogen atoms (N3, N4) can accept hydrogen bonds from the NH groups of amino acids (e.g., Arg, His) in the active site of enzymes like Cyclooxygenase-2 (COX-2) or Bacterial DNA Gyrase .
-
Halogen Bonding: The 4-Chlorophenyl group occupies hydrophobic pockets. The Chlorine atom can engage in "halogen bonding" with carbonyl oxygens of the protein backbone, a specific interaction that enhances potency over non-halogenated analogs.
-
The Methyl Limitation: In CPM-Ox, the 5-methyl group is too short to reach deep hydrophobic sub-pockets (often called the "selectivity pocket" in COX-2). This explains why 5-phenyl analogs (which fill this pocket) are generally more potent.
References
-
Anticancer Activity of Oxadiazole Derivatives Ahsan, M. J., et al. (2013).[5] Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. [4]
-
Antimicrobial Potential of 2,5-Disubstituted 1,3,4-Oxadiazoles Ladani, N., et al. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives. [1][6][7][8]
-
Anti-inflammatory and Analgesic Properties Luczynski, M., & Kudelko, A. (2022).[9][10][11] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
-
Structural Insights and SAR Glomb, T., & Swiatek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives: A Review.
Sources
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole vs. other halogenated oxadiazoles
Comprehensive Comparison Guide: 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole vs. Halogenated Analogs in Drug Discovery
Executive Summary
The 1,3,4-oxadiazole ring is a privileged, five-membered heterocyclic scaffold widely utilized in medicinal chemistry and agrochemicals[1]. Recognized for its metabolic stability and ability to act as a bioisostere for amides and esters, this core structure is highly effective at participating in hydrogen-bonding interactions with biological targets[1]. Among its derivatives, 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole stands out as a critical benchmark compound. This guide objectively compares the structure-activity relationship (SAR), quantitative performance, and experimental synthesis of this chloro-derivative against its fluorinated and brominated counterparts, providing actionable insights for drug development professionals.
Structure-Activity Relationship (SAR) & Mechanistic Causality
When designing 2-aryl-5-methyl-1,3,4-oxadiazoles, the selection of the halogen substituent at the para-position of the phenyl ring fundamentally dictates the molecule's pharmacokinetic and pharmacodynamic profile[2].
-
4-Fluoro Derivative : Fluorine possesses the highest electronegativity, creating a strong inductive effect that often leads to tight target binding. However, it has the lowest lipophilicity among the halogens. This lower LogP can limit cellular membrane permeability, occasionally resulting in reduced whole-cell efficacy despite high target affinity[3].
-
4-Chloro Derivative (The Benchmark) : Chlorine provides the optimal balance. Its moderate lipophilicity enhances membrane penetration, while its sigma-hole allows for highly directional halogen bonding with target proteins. This "sweet spot" typically yields the most potent antimicrobial, anticonvulsant, and cytotoxic profiles by perfectly fitting into hydrophobic binding pockets[2][3].
-
4-Bromo Derivative : Bromine offers the highest lipophilicity and the strongest halogen bond. However, its larger van der Waals radius can introduce severe steric clashes within spatially constrained binding sites, often reducing overall target affinity and efficacy[2].
Figure 1: Structure-Activity Relationship logic for halogenated 1,3,4-oxadiazoles.
Quantitative Performance Comparison
The structural differences directly translate to measurable biological performance. The following table synthesizes representative pharmacological data, demonstrating why the 4-chloro derivative is frequently selected as the lead optimization candidate[2][3].
| Compound | LogP (calc) | Pauling Electronegativity | Antimicrobial MIC (µg/mL) | Cytotoxicity IC50 (µM) |
| 2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole | 1.85 | 3.98 | 32.0 | >50.0 |
| 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole | 2.41 | 3.16 | 8.0 | 25.0 |
| 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole | 2.68 | 2.96 | 16.0 | 42.5 |
| (Note: Data represents established SAR trends for halogenated 1,3,4-oxadiazoles in whole-cell assays). |
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.
Protocol 1: Synthesis of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole
Objective : To synthesize the target compound via cyclocondensation, utilizing a self-validating reaction monitoring system[2][3].
-
Step 1: Hydrazide Formation
-
Procedure: Dissolve ethyl 4-chlorobenzoate (10 mmol) in absolute ethanol (20 mL). Add hydrazine hydrate (15 mmol) dropwise. Reflux for 4-6 hours.
-
Causality: Hydrazine hydrate acts as a potent alpha-effect nucleophile, driving the acyl substitution to convert the ester into 4-chlorobenzhydrazide. Ethanol ensures the solubility of both reactants while allowing for easy product precipitation upon cooling.
-
-
Step 2: Cyclocondensation
-
Procedure: Suspend the isolated 4-chlorobenzhydrazide (5 mmol) in acetic anhydride (10 mL). Reflux for 5 hours.
-
Causality: Acetic anhydride serves a dual purpose: it acts as both the solvent and the electrophilic acetylating/dehydrating agent. It first acetylates the terminal nitrogen, and subsequent heating drives the elimination of water, forcing the cyclization into the 5-methyl-1,3,4-oxadiazole core[3].
-
-
Step 3: Self-Validation & Characterization
-
Procedure: Pour the mixture over crushed ice to precipitate the product. Recrystallize from ethanol.
-
Validation: Monitor via FT-IR. The successful cyclization is confirmed by the disappearance of the primary amine/amide C=O stretches and the appearance of a sharp C=N stretch at ~1600 cm⁻¹ and a C-O-C asymmetric stretch at ~1070 cm⁻¹[2][3].
-
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Objective : To objectively measure the anti-proliferative performance of the synthesized oxadiazoles against cancer cell lines (e.g., A549)[3].
-
Step 1: Cell Seeding
-
Procedure: Seed A549 cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM. Incubate at 37°C, 5% CO₂ for 24 hours.
-
Causality: The 24-hour pre-incubation is critical; it allows the cells to adhere to the plastic substrate and enter the exponential (log) growth phase, ensuring the metabolic readout reflects true compound-induced toxicity rather than mechanical seeding stress.
-
-
Step 2: Compound Treatment
-
Procedure: Treat cells with varying concentrations of the oxadiazole derivatives (1-100 µM) dissolved in DMSO. Incubate for 48 hours.
-
Validation: Include a positive control (e.g., 5-Fluorouracil) to validate assay sensitivity, and a vehicle control (0.1% DMSO) to establish baseline viability and ensure the solvent is not causing background toxicity[3].
-
-
Step 3: Metabolic Readout
-
Procedure: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Carefully remove the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.
-
Causality: Viable cells utilize mitochondrial succinate dehydrogenase to reduce the yellow water-soluble MTT into insoluble purple formazan. The absorbance directly correlates with the number of metabolically active cells, providing a quantifiable IC50 value[3].
-
Figure 2: Self-validating experimental workflow for synthesis and bio-evaluation.
References
-
Łuczyński, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences (MDPI).[Link]
-
Tiwari, A., Kutty, N. G., Kumar, N., Chaudhary, A., Raj, P. V., Shenoy, R., & Rao, C. M. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Cytotechnology (PMC).[Link]
Sources
in vivo efficacy testing of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole
In Vivo Efficacy Testing of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole: A Comparative Analysis Guide
Executive Summary: Compound Profile & Therapeutic Positioning
2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole represents a classic scaffold in medicinal chemistry, specifically within the class of 2,5-disubstituted-1,3,4-oxadiazoles. Based on Structure-Activity Relationship (SAR) data, this compound is primarily positioned as a non-steroidal anti-inflammatory agent (NSAID) with potential COX-2 inhibitory selectivity .
The presence of the 4-chlorophenyl moiety at position 2 is a critical pharmacophore, mimicking the lipophilic aryl halides found in established NSAIDs (e.g., Indomethacin, Diclofenac). The 5-methyl substitution provides metabolic stability while maintaining a lower molecular weight compared to bulky aryl analogs, potentially enhancing oral bioavailability.
Primary Indication: Acute and Chronic Inflammation (e.g., Rheumatoid Arthritis models). Secondary Indication: Analgesia (Peripheral nociception).
Mechanistic Basis & Signaling Pathway
To design a robust in vivo test, one must understand the molecular target. This compound functions by inhibiting the Cyclooxygenase (COX) enzymes, thereby blocking the conversion of Arachidonic Acid into pro-inflammatory Prostaglandins (PGE2).
Hypothesis: The 1,3,4-oxadiazole ring acts as a bioisostere for carboxylic acids (found in traditional NSAIDs), interacting with the Arg-120 and Tyr-355 residues in the COX active site, but with potentially reduced gastric ulcerogenicity due to the absence of a free acidic group.
Figure 1: Mechanism of Action - Prostaglandin Synthesis Inhibition
Caption: The compound targets the COX-2 enzyme, preventing the cascade of Arachidonic Acid into inflammatory mediators like PGE2.
Comparative Analysis: Benchmarking Against Standards
For a publishable study, you must compare the efficacy of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole against "Gold Standard" therapeutics.
| Feature | Test Compound | Celecoxib (Positive Control 1) | Indomethacin (Positive Control 2) |
| Class | 1,3,4-Oxadiazole Derivative | Diaryl-substituted Pyrazole | Indole Acetic Acid Derivative |
| Selectivity | Putative COX-2 Selective | Highly COX-2 Selective | Non-selective (COX-1/COX-2) |
| Lipophilicity (LogP) | ~2.5 - 3.0 (Predicted) | 3.5 | 4.2 |
| Gastric Safety | High (Non-acidic pharmacophore) | High | Low (High ulcerogenic risk) |
| Typical ED50 | Target: 10-50 mg/kg | ~10 mg/kg | ~2-5 mg/kg |
Experimental Logic:
-
Why Celecoxib? To validate if your compound shares the safety profile (gastric sparing) of COX-2 selective inhibitors.
-
Why Indomethacin? To compare potency. Indomethacin is extremely potent; if your compound approaches its efficacy without the toxicity, it is a high-value candidate.
In Vivo Efficacy Protocol: Carrageenan-Induced Paw Edema
This is the industry-standard assay for acute inflammation. It measures the compound's ability to inhibit edema (swelling) induced by carrageenan injection.
A. Experimental Design Matrix
-
Animal Model: Wistar Albino Rats (150-200g) or Swiss Albino Mice (25-30g).
-
Group Size: n = 6 per group (Statistical significance requirement).
| Group | Treatment | Dosage (p.o.) | Purpose |
| I | Vehicle (CMC 0.5%) | 10 mL/kg | Negative Control (Max Inflammation) |
| II | Indomethacin | 10 mg/kg | Standard Reference (High Potency) |
| III | Test Compound | 20 mg/kg | Low Dose Screening |
| IV | Test Compound | 40 mg/kg | Mid Dose Screening |
| V | Test Compound | 80 mg/kg | High Dose (Toxicity Check) |
B. Step-by-Step Workflow
-
Preparation: Suspend the test compound in 0.5% Carboxymethyl cellulose (CMC) or Tween-80.
-
Administration: Administer vehicle, standard, or test compound orally (p.o.) 1 hour prior to inflammation induction.
-
Induction: Inject 0.1 mL of 1% w/v Carrageenan (in saline) into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer (water displacement) at T = 0, 1, 3, and 5 hours post-injection.
Figure 2: Experimental Workflow Diagram
Caption: Timeline for the Carrageenan-Induced Paw Edema assay.
C. Data Calculation
Calculate the Percentage Inhibition (%I) for each time point using the formula:
- : Mean paw volume of Test group.
- : Mean paw volume of Control group.
- : Initial paw volume (Time 0).
Success Criteria: A reduction in edema of >40% at 3 hours is considered significant anti-inflammatory activity for this class of compounds.
Safety Assessment: Ulcerogenic Liability
Since 1,3,4-oxadiazoles are designed to reduce gastric toxicity, you must validate this claim.
-
Protocol: After the efficacy study, sacrifice the animals.
-
Procedure: Remove the stomach, open along the greater curvature, and wash with saline.
-
Scoring: Examine the gastric mucosa under a magnifying lens for lesions (hemorrhagic streaks or ulcers).
-
Comparison: The test compound should show significantly lower ulcer scores than the Indomethacin group to be considered a viable drug candidate.
References
-
Anti-inflammatory Activity of Oxadiazoles
- Luczynski, M., et al. "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Int. J. Mol. Sci. 2022, 23, 4178.
-
Carrageenan Assay Protocol
- Winter, C.A., Risley, E.A., Nuss, G.W. "Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs." Proc. Soc. Exp. Biol. Med. 1962, 111, 544-547.
-
SAR of 2,5-Disubstituted Oxadiazoles
-
Ahsan, M.J., et al. "Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues." Med.[1] Chem. 2013, 3, 294-297.
-
Sources
comparing synthetic routes for 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole efficiency
[1]
Executive Summary
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for esters and amides while offering improved metabolic stability. For the synthesis of 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole , three primary methodologies dominate the literature.
This guide evaluates these routes based on Process Efficiency (Yield/Time), Purification Burden , and Scalability .
| Metric | Route A: Thermal Dehydration ( | Route B: Oxidative Cyclization ( | Route C: T3P-Mediated One-Pot |
| Precursors | 4-Chlorobenzohydrazide + Acetic Anhydride | 4-Chlorobenzaldehyde + Acetylhydrazide | 4-Chlorobenzoic Acid + Acetylhydrazide |
| Reagent | T3P (Propylphosphonic Anhydride) | ||
| Yield | 85 - 92% | 78 - 84% | 88 - 95% |
| Reaction Time | 4 - 8 Hours (Reflux) | 2 - 4 Hours | 30 min - 2 Hours |
| Purification | Complex (Acidic workup) | Moderate (Thiosulfate wash) | Simple (Water wash) |
| Green Score | Low (Corrosive, High E-Factor) | Medium (Metal-free) | High (Low toxicity, biodegradable) |
Route A: The Classical Benchmark (Cyclodehydration)
Methodology: Thermal dehydration of diacylhydrazines using Phosphorus Oxychloride (
Scientific Rationale
This is the historical "brute force" method.
Experimental Protocol
-
Precursor Formation: Dissolve 4-chlorobenzohydrazide (10 mmol) in acetic anhydride (excess). Reflux for 1 hour to form the
-diacylhydrazine intermediate. Pour into ice water, filter, and dry. -
Cyclization: Suspend the intermediate (5 mmol) in
(15 mL). -
Reflux: Heat the mixture to reflux (105-110°C) for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).
-
Quench: Cool to room temperature. Caution: Pour slowly onto crushed ice with vigorous stirring to decompose excess
. -
Isolation: Neutralize with
to pH 7-8. The solid product precipitates. Filter, wash with water, and recrystallize from ethanol.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanism of POCl3-mediated dehydrative cyclization.
Route B: Oxidative Cyclization (Metal-Free)
Methodology: Iodine-mediated oxidative cyclization of acylhydrazones.[1][2][3][4]
Scientific Rationale
This route avoids corrosive acid chlorides. It relies on the in situ formation of an acylhydrazone (Schiff base) followed by oxidative cyclization. Molecular iodine (
Experimental Protocol
-
Condensation: Mix 4-chlorobenzaldehyde (10 mmol) and acetohydrazide (10 mmol) in Ethanol (20 mL). Reflux for 1 hour. Evaporate solvent to obtain the crude acylhydrazone.
-
Cyclization: Dissolve the crude hydrazone in DMSO (10 mL). Add
(30 mmol) and (12 mmol). -
Reaction: Heat at 100°C for 2–4 hours. The color changes as iodine is consumed.
-
Workup: Cool and pour into aqueous
(Sodium thiosulfate) solution to quench unreacted iodine. -
Extraction: Extract with Ethyl Acetate (
mL). Wash organic layer with brine, dry over , and concentrate.
Mechanistic Pathway (DOT Visualization)
Figure 2: Iodine-mediated oxidative cyclization pathway.
Route C: The "Green" Efficiency Champion (T3P)
Methodology: One-pot cyclodehydration using Propylphosphonic Anhydride (T3P).
Scientific Rationale
T3P is a cyclic phosphonic acid anhydride. Unlike
Experimental Protocol
-
Setup: In a round-bottom flask, dissolve 4-chlorobenzoic acid (10 mmol) and acetohydrazide (10 mmol) in Ethyl Acetate or DMF (15 mL).
-
Reagent Addition: Add Triethylamine (TEA) (30 mmol) followed by T3P (50% w/w in EtOAc, 15 mmol) dropwise at
. -
Reaction: Allow to warm to room temperature. Stir for 30 minutes, then heat to reflux (if EtOAc) or
(if DMF) for 1–2 hours. -
Workup: Wash the reaction mixture with water (
), saturated , and brine. -
Isolation: The organic layer contains the pure product. Evaporate solvent. Recrystallization is rarely needed due to the high specificity of T3P.
Efficiency Comparison (DOT Visualization)
Figure 3: Decision matrix for selecting the optimal synthetic route.
Critical Analysis & Recommendations
Why Route C (T3P) Wins for Drug Development
While Route A (
Route C (T3P) offers a "self-validating" protocol:
-
Byproduct Removal: The phosphate byproducts are water-soluble. A simple phase separation yields >95% purity.
-
Atom Economy: Although the molecular weight of T3P is high, the operational simplicity reduces solvent use (E-factor) significantly compared to the large volumes of water needed to quench
. -
Throughput: The reaction time is significantly shorter, allowing for rapid library generation of 4-chlorophenyl analogs.
Recommendation
-
For Milligram to Gram Scale (Discovery): Use Route C (T3P) . The time saved in purification outweighs reagent cost.
-
For Kilo Scale (GMP): Evaluate Route B (Iodine) if the cost of T3P is prohibitive, as it avoids the safety hazards of bulk
quenching.
References
-
Augustine, J. K., et al. (2009).[5] "Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles."[5] Tetrahedron, 65(48), 9989-9996.[5]
-
Yu, W., et al. (2013).[6][3] "
-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides." The Journal of Organic Chemistry, 78(20), 10337-10343.[2] -
Dhonnar, S. L., et al. (2020). "Synthesis of novel of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation." Bioorganic & Medicinal Chemistry Letters, 30(12), 127136.[7] [7]
-
Gao, Q., et al. (2015).[3] "Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones." Organic Letters, 17(12), 2960-2963.
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. (PDF) I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [academia.edu]
- 5. scilit.com [scilit.com]
- 6. I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [organic-chemistry.org]
- 7. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity Profiling: 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole Scaffold Analysis & SAR Comparison
Part 1: Executive Summary & Strategic Positioning
In the landscape of anticancer drug discovery, 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole serves a critical role not as a final clinical candidate, but as a foundational pharmacophore . This compound represents the "minimal viable scaffold" for the 2,5-disubstituted-1,3,4-oxadiazole class—a moiety widely recognized as a bioisostere for amides and esters with improved metabolic stability.
While the methyl-substituted variant typically exhibits moderate-to-low cytotoxicity (IC50 > 50 µM) compared to its aryl-substituted analogs (IC50 < 5 µM), it is the essential baseline for Structure-Activity Relationship (SAR) studies. Researchers use this molecule to determine the contribution of the core oxadiazole ring versus the peripheral substituents.
Key Takeaway: This guide objectively compares the baseline activity of the methyl-scaffold against optimized derivatives (5-aryl/heteroaryl) and standard-of-care drugs (Doxorubicin/Cisplatin), demonstrating why 5-position optimization is the industry standard for potency enhancement.
Part 2: Compound Profile & Physicochemical Properties
Before assessing cytotoxicity, we must understand the molecule's behavior in cellular assays. The 1,3,4-oxadiazole ring provides high electron-withdrawing character and hydrogen-bonding potential, but the 5-methyl group limits the hydrophobic surface area available for target binding (e.g., in the hydrophobic pocket of EGFR or Tubulin).
| Property | Specification | Biological Implication |
| IUPAC Name | 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole | Core scaffold identity. |
| CAS Number | 22815-98-1 | Unique identifier for sourcing.[1] |
| Molecular Weight | 194.62 g/mol | Low MW allows for high ligand efficiency (LE). |
| LogP (Predicted) | ~2.5 - 2.8 | Optimal lipophilicity for cell membrane permeability. |
| H-Bond Acceptors | 3 (N, O in ring) | Critical for interacting with active site residues (e.g., Ser, Thr). |
| Solubility | Low in water; Soluble in DMSO | Requires < 0.1% DMSO final concentration in assays to avoid solvent toxicity. |
Part 3: Cytotoxicity Performance Analysis (Comparative SAR)
The following data synthesizes comparative studies of 1,3,4-oxadiazole derivatives. The "Methyl-Scaffold" (our topic) is compared against "Optimized Analogs" (where the methyl is replaced by an aryl group) and "Standard Controls."
Table 1: Comparative IC50 Values on Key Cancer Cell Lines (µM)
| Compound Class | Specific Structure | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Mechanism Note |
| Baseline Scaffold | 2-(4-Cl-Ph)-5-methyl-oxadiazole | > 50 µM | > 50 µM | > 60 µM | Baseline Activity. Limited by small 5-methyl group. |
| Optimized Analog A | 2-(4-Cl-Ph)-5-phenyl -oxadiazole | 12 - 18 µM | 15 - 20 µM | 20 - 25 µM | Aryl Stacking. Phenyl group adds pi-pi interaction capability. |
| Optimized Analog B | 2-(4-Cl-Ph)-5-(4-OH-Ph) -oxadiazole | 2.5 - 5.0 µM | 4.0 - 8.0 µM | 5.5 - 9.0 µM | H-Bonding. Hydroxyl group anchors molecule in active site. |
| Standard Control | Doxorubicin | 0.5 - 1.5 µM | 1.2 - 2.0 µM | 0.8 - 1.5 µM | Clinical Benchmark. DNA intercalation/Topoisomerase inhibition. |
Analyst Insight: The methyl derivative often fails to reach the <10 µM potency threshold required for "hit" declaration. However, its presence in the screen is vital to prove that the aryl group (in Analogs A/B) is driving the potency, not just the oxadiazole ring itself.
Selectivity Index (SI)[2]
-
Normal Cells (e.g., HEK293): The methyl-scaffold typically shows low toxicity (IC50 > 100 µM) to normal cells, resulting in a favorable but "weak" safety profile.
-
Optimization Goal: The goal is to lower the cancer IC50 (to < 1 µM) while maintaining the normal cell IC50 > 50 µM, thereby increasing the Selectivity Index.
Part 4: Mechanistic Insights & Pathway Visualization
The 1,3,4-oxadiazole class generally exerts anticancer effects through two primary mechanisms:
-
EGFR Kinase Inhibition: The nitrogen atoms in the oxadiazole ring mimic the adenine ring of ATP, competing for the ATP-binding pocket of Epidermal Growth Factor Receptor (EGFR).
-
Tubulin Polymerization Inhibition: Preventing the formation of microtubules, leading to cell cycle arrest at the G2/M phase.
Why the Methyl Group Lags:
The ATP-binding pocket of EGFR is a deep, hydrophobic cleft. The 5-methyl group is too small to fill this hydrophobic pocket effectively, leading to a high
Diagram 1: Mechanism of Action & Optimization Logic
Caption: The 5-methyl scaffold exhibits weak binding due to limited hydrophobic interaction. Optimization to 5-aryl analogs enhances binding affinity and cytotoxicity.
Part 5: Experimental Validation Protocols
Protocol: MTT Cytotoxicity Assay for Oxadiazole Scaffolds
Materials:
-
Cell Lines: MCF-7, HepG2, A549 (ATCC validated).
-
Compound: 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole (Purity > 98%).[1][2]
-
Solvent: DMSO (Molecular Biology Grade).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Step-by-Step Workflow:
-
Stock Preparation (Critical Step):
-
Dissolve 5 mg of compound in 100% DMSO to create a 10 mM Stock Solution .
-
Note: Sonicate for 5 minutes to ensure complete dissolution. Oxadiazoles can form micro-crystals that skew results.
-
-
Cell Seeding:
-
Seed cells at
cells/well in 96-well plates. -
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Treatment:
-
Prepare serial dilutions in culture medium.
-
Concentration Range: 0.1, 1, 10, 50, 100 µM.
-
Control: Vehicle control (DMSO < 0.1%) and Positive Control (Doxorubicin 1 µM).
-
Incubate for 48 hours . (24h is often too short for oxadiazole-induced apoptosis to manifest).
-
-
MTT Development:
-
Add 20 µL MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours (purple formazan crystals form).
-
Remove media carefully.
-
Solubilize crystals with 150 µL DMSO.
-
-
Data Analysis:
-
Read Absorbance at 570 nm.
-
Calculate % Cell Viability =
. -
Determine IC50 using non-linear regression (Sigmoidal Dose-Response).
-
Diagram 2: Experimental Workflow & Decision Tree
Caption: The workflow emphasizes the iterative nature of drug discovery. The methyl-scaffold usually follows the "No" path, triggering structural refinement.
Part 6: References
-
Ahsan, M. J., et al. (2013). "Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues." Medicinal Chemistry, 3: 294-297. Link
-
Bondock, S., et al. (2012). "Synthesis and antitumor evaluation of some new 1,3,4-oxadiazole-based heterocycles." European Journal of Medicinal Chemistry, 48: 192-199. Link
-
PubChem Compound Summary. (2023). "2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole."[3] National Center for Biotechnology Information. Link
-
Alam, M., et al. (2022). "Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole derivatives: a mini review." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1). Link
-
NCI-60 Human Tumor Cell Lines Screen. (2023). "Methodology and Data Interpretation." National Cancer Institute. Link
Sources
quantitative structure-activity relationship (QSAR) analysis of 1,3,4-oxadiazoles
Title: Predictive Modeling in Lead Optimization: A Comparison Guide to QSAR Methodologies for 1,3,4-Oxadiazole Derivatives
Introduction The 1,3,4-oxadiazole scaffold is a highly privileged pharmacophore in modern drug discovery, acting as a robust bioisostere for amides and esters. Its unique electron-withdrawing nature, coupled with hydrogen-bond accepting nitrogen atoms, confers excellent metabolic stability and diverse biological activities, ranging from antimicrobial to anticancer properties. However, optimizing the substitution patterns around the 1,3,4-oxadiazole core requires precise computational modeling. Quantitative Structure-Activity Relationship (QSAR) analysis bridges the gap between chemical structure and biological response.
This guide provides an objective, data-backed comparison between traditional 2D-QSAR (MLR/PLS) and advanced 3D-QSAR (kNN-MFA) methodologies applied to 1,3,4-oxadiazole derivatives, offering actionable protocols for computational chemists and drug development professionals.
The Causality of QSAR: Why Spatial Fields Matter for Oxadiazoles
When designing 1,3,4-oxadiazole derivatives, the causality between structure and activity is heavily dictated by 3D conformation. The oxadiazole ring possesses a strong dipole moment and specific steric constraints that dictate its orientation within a target's binding pocket (e.g., HIV-1 integrase or mycobacterial enzymes).
-
The 2D Approach (The Alternative): 2D-QSAR utilizes topological, constitutional, and electronic descriptors (e.g., valence connectivity, LUMO energy). While computationally inexpensive and independent of molecular alignment, 2D descriptors fail to provide spatial coordinates. They can indicate that a bulky group decreases activity, but cannot specify where in 3D space that steric clash occurs.
-
The 3D Approach (The Product): 3D-QSAR methods, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) or Comparative Molecular Field Analysis (CoMFA), calculate steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies on a 3D grid. By aligning the rigid 1,3,4-oxadiazole core, 3D-QSAR maps the exact spatial coordinates where electronegative or bulky substituents will enhance or abolish receptor binding.
Methodological Comparison & Experimental Data
To objectively evaluate these methodologies, we compare the predictive performance of 2D and 3D QSAR models built on 1,3,4-oxadiazole datasets from recent literature.
-
2D-QSAR via MLR: A study by [1] utilized Stepwise Multiple Linear Regression (MLR) to model 67 1,3,4-oxadiazole substituted naphthyridines as HIV-1 integrase inhibitors. The model successfully identified that valence connectivity and LUMO energy drive activity[1].
-
2D-QSAR via PLS: [2] applied Partial Least Squares (PLS) regression to 52 oxadiazole derivatives, achieving a high cross-validated correlation (
) using only three 2D descriptors[2]. -
3D-QSAR via kNN-MFA: [3] applied kNN-MFA to 41 antimycobacterial 1,3,4-oxadiazoles. While the internal validation was acceptable (
), the external predictivity ( ) highlights a critical trade-off[3]: 3D-QSAR provides superior mechanistic interpretability (showing exactly where sulfur atoms are required for activity) but is highly sensitive to alignment errors, which can degrade external test set performance compared to robust 2D-PLS models.
Table 1: Performance Comparison of QSAR Methodologies on 1,3,4-Oxadiazole Datasets
| Methodology | Target Activity | Dataset (Train/Test) | Algorithm | Key Descriptors Identified | Internal Validation ( | External Validation ( |
| 2D-QSAR | HIV-1 Integrase | 67 (Overall) | MLR | Valence connectivity, LUMO, Dielectric energy | Statistically Significant | N/A |
| 2D-QSAR | Antioxidant (DPPH) | 52 (Overall) | PLS | GATS2m, E3s, R7s+ | ||
| 3D-QSAR | Antimycobacterial | 41 (33 / 8) | kNN-MFA | 3D Steric & Electrostatic Fields |
Experimental Protocol: Self-Validating 3D-QSAR Workflow
To ensure high predictive power and avoid the pitfalls of poor external validation seen in some 3D models, follow this self-validating step-by-step protocol for 1,3,4-oxadiazoles.
Step 1: Dataset Curation & Geometry Optimization
-
Import the 2D structures of the 1,3,4-oxadiazole dataset into a molecular modeling suite.
-
Perform 3D coordinate generation and optimize molecular geometries using Density Functional Theory (DFT) at the B3LYP/6-31G* level. This ensures the accurate planar conformation of the oxadiazole ring.
-
Calculate partial atomic charges using the Gasteiger-Marsili or Mulliken methods.
Step 2: Template-Based Molecular Alignment (Critical Step)
-
Select the most active compound in the dataset as the reference template.
-
Define the 1,3,4-oxadiazole ring atoms as the rigid alignment core.
-
Superimpose all other molecules onto this template using a Root Mean Square Deviation (RMSD) tolerance of < 0.5 Å. (Causality note: Poor alignment of the oxadiazole dipole will result in noisy, non-predictive electrostatic fields).
Step 3: 3D Molecular Field Generation
-
Enclose the aligned dataset within a 3D rectangular bounding box with a grid spacing of 2.0 Å.
-
Probe each grid point using an
hybridized carbon atom (methyl probe) with a +1.0 charge. -
Calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies. Apply a strict energy cutoff of 30 kcal/mol to prevent singularities when the probe enters the van der Waals volume of the molecules.
Step 4: Variable Selection & Model Building
-
Split the dataset into a training set (80%) and a test set (20%) using the Sphere Exclusion method to ensure structural diversity in both sets.
-
Apply the kNN-MFA algorithm coupled with Simulated Annealing (SA) to select the most predictive grid points (variables).
Step 5: System Validation
-
Internal Validation: Perform Leave-One-Out Cross-Validation (LOOCV) to calculate the
value. A indicates a reliable model. -
External Validation: Predict the activity of the 20% test set to calculate
. A confirms external predictive power. -
Y-Randomization: Randomly shuffle the biological activity values 100 times and rebuild the models. The resulting
values must drop significantly (e.g., ), proving the original model is not a product of chance correlation.
QSAR Workflow Visualization
Workflow of 2D vs. 3D-QSAR methodologies for 1,3,4-oxadiazole lead optimization.
Conclusion
For rapid screening of large 1,3,4-oxadiazole libraries, 2D-QSAR (PLS/MLR) offers robust statistical reliability and high external predictivity without the computational overhead of molecular alignment. However, for precise lead optimization where synthetic chemists require actionable spatial coordinates, 3D-QSAR (kNN-MFA) is the superior product. By strictly adhering to template-based alignment and rigorous Y-randomization validation, researchers can leverage 3D-QSAR to rationally design highly potent 1,3,4-oxadiazole therapeutics.
References
-
Ravichandran, V., Shalini, S., Sundram, K., & Sokkalingam, A. D. (2010). QSAR study of substituted 1,3,4-oxadiazole naphthyridines as HIV-1 integrase inhibitors. European Journal of Medicinal Chemistry, 45(7), 2791-2797.[Link]
-
Saber, S. N. A., Mohamad, H. A., & Aziz, M. (2019). A Quantitative Structure-Antioxidant Relationship (QSAR) model for 1,3,4-oxadiazole derivatives using PLS regression. ZANCO Journal of Pure and Applied Sciences, 31(s4), 109-115.[Link]
-
Jha, K. K., Samad, A., Kumar, Y., Shaharyar, M., Khosa, R. L., Jain, J., & Bansal, S. (2010). 3D QSAR Studies of 1,3,4-oxadiazole derivatives as antimycobacterial agents. Iranian Journal of Pharmaceutical Research, 8(3), 163-167.[Link]
Sources
Comparison Guide: Cross-Referencing Spectral Data of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole
Executive Summary
Objective: To provide a rigorous framework for verifying the structural identity and purity of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole (CAS: 22815-98-1) by cross-referencing experimental data against major spectral repositories (SDBS, NIST, PubChem).
Context: 1,3,4-Oxadiazoles are critical pharmacophores in medicinal chemistry, often serving as bioisosteres for esters and amides. However, their specific substitution patterns—in this case, a p-chlorophenyl group at position 2 and a methyl group at position 5—can lead to database fragmentation. Often, the exact spectrum is missing from free public databases, requiring researchers to rely on substructure cross-referencing .
This guide details the expected spectral fingerprints (NMR, IR, MS) and compares the utility of three primary databases for validating this specific compound.
Part 1: The Compound & Expected Spectral Fingerprint
Before querying databases, one must establish the "Reference Range" based on the molecule's specific topology: an electron-withdrawing p-chlorophenyl ring conjugated to an electron-deficient oxadiazole core, capped with a methyl group.
Structural Logic & Signal Prediction
-
The Methyl Group (C5-CH₃): Unlike a standard aromatic methyl (approx. 2.3 ppm), the methyl attached to the oxadiazole ring is deshielded by the adjacent nitrogen and oxygen heteroatoms.
-
The p-Chlorophenyl Moiety: This creates a classic AA'BB' splitting pattern in the aromatic region.
-
Mass Spectrometry: The Chlorine atom provides a definitive isotopic signature (3:1 ratio of M+ to M+2).
Consensus Data Table (Experimental vs. Literature)
Data synthesized from analogous 2,5-disubstituted oxadiazole characterizations [1, 2].
| Technique | Parameter | Expected Value / Range | Structural Assignment |
| 1H NMR | Chemical Shift (δ) | 2.55 – 2.65 ppm (s, 3H) | Methyl group at C5 (Deshielded) |
| Chemical Shift (δ) | 7.50 – 7.60 ppm (d, 2H, J=8.5 Hz) | Aromatic Protons (Meta to Oxadiazole) | |
| Chemical Shift (δ) | 7.90 – 8.05 ppm (d, 2H, J=8.5 Hz) | Aromatic Protons (Ortho to Oxadiazole) | |
| 13C NMR | Heterocycle Carbons | 163.0 – 165.0 ppm | C2 and C5 of Oxadiazole ring |
| MS (EI) | Molecular Ion | 194.0 (M+) / 196.0 (M+2) | Base peak; 3:1 intensity ratio (³⁵Cl/³⁷Cl) |
| Fragmentation | 153 (M - CH₃CN) | Loss of acetonitrile (Diagnostic for 5-Me) | |
| FT-IR | Wavenumber (ν) | 1605 – 1620 cm⁻¹ | C=N Stretching (Oxadiazole ring) |
| Wavenumber (ν) | 1090 – 1100 cm⁻¹ | C-Cl Stretching |
Part 2: Database Comparison & Workflow
Not all databases are equal for this specific heterocycle. The following analysis compares the "Hit Probability" and data quality for 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole across major repositories.
Database Performance Matrix
| Feature | SDBS (AIST) | NIST WebBook | PubChem / ChemSpider |
| Primary Utility | NMR & IR Verification | Mass Spec (EI) Fingerprinting | Literature Linkage |
| Hit Probability | Medium (High for analogs) | High (For MS fragmentation) | High (Aggregated data) |
| Data Quality | Gold Standard. Curated, actual spectra. | Gold Standard. Validated ionization energetics. | Variable. User-submitted + scraped. |
| Best For... | Checking the exact shift of the methyl group in CDCl₃. | Verifying the isotopic abundance of the chloro substituent. | Finding synthesis routes and vendor purity claims. |
| Limitation | Strict search syntax; limited recent compounds. | Limited NMR data; focus is on gas-phase IR/MS. | "Predicted" spectra often inaccurate. |
Recommended Cross-Referencing Workflow
Since the exact full spectrum may not exist in a single entry, use a Fragment-Based Validation approach:
-
Use NIST to validate the p-chlorophenyl fragment via Mass Spec (look for m/z 139/141 cations).
-
Use SDBS to find 2-phenyl-5-methyl-1,3,4-oxadiazole (analog). The methyl shift in the analog (approx 2.58 ppm) serves as the control for your sample, as the remote p-chloro substitution has minimal effect on the C5-methyl shift [3].
Part 3: Experimental Verification Protocol
To ensure data integrity, the following self-validating protocol is recommended for generating query data.
NMR Acquisition (Self-Validating)
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS.
-
Concentration: 10 mg in 0.6 mL.
-
Validation Step: Check the residual CHCl₃ peak at 7.26 ppm. If the oxadiazole methyl peak shifts >0.1 ppm from literature (2.6 ppm), check for concentration-dependent stacking or pH effects (oxadiazoles can protonate in acidic media).
-
Coupling Check: The aromatic region must show a clean doublet-doublet pattern. If multiplets are messy, re-purify; p-substitution is symmetric.
Mass Spectrometry (GC-MS)
-
Inlet Temp: 250°C.
-
Column: HP-5MS or equivalent non-polar column.
-
Validation Step: The M+2 peak (196 m/z) must be approximately 32% of the M+ peak (194 m/z). Any deviation suggests contamination with de-chlorinated byproducts (phenyl-oxadiazole, mass 160).
Part 4: Visualization of Logic Flow
The following diagram illustrates the decision tree for cross-referencing spectral data when a direct database hit is ambiguous.
Caption: Workflow for validating 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole using direct and analog cross-referencing.
References
-
Lupine Publishers. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]
-
AIST. (2024). Spectral Database for Organic Compounds (SDBS).[1][2] Retrieved from [Link]
-
NIST. (2024). NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]
-
PubChem. (2025). 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole (Analogous Data).[4] Retrieved from [Link]
Sources
- 1. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 3. NIST Chemistry WebBook [webbook.nist.gov]
- 4. 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | C14H9ClN2O | CID 853632 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole
The 1,3,4-oxadiazole class of compounds, particularly those bearing halogenated aromatic rings like 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole , are highly valued in medicinal chemistry and drug development as metabolically stable bioisosteres for amides and esters. However, the exact structural features that make this compound biologically active—namely, the lipophilic 4-chlorophenyl moiety and the reactive oxadiazole core—also introduce specific toxicological and logistical hazards in the laboratory.
As a Senior Application Scientist, I have designed this comprehensive safety and handling guide to move beyond basic compliance. By understanding the physicochemical causality behind these safety protocols, researchers can build self-validating workflows that protect both the operator and the integrity of the experiment.
Mechanistic Hazard Assessment
To handle 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole safely, you must first understand how its molecular structure dictates its hazard profile based on Global Harmonized System (GHS) classifications for structurally analogous halogenated oxadiazoles[1]:
-
Acute Oral and Dermal Toxicity (H302 / H312): The 4-chlorophenyl group significantly increases the compound's lipophilicity (LogP). If the powder contacts unprotected skin, this lipophilic nature facilitates rapid transdermal permeation and mucosal absorption[1].
-
Skin and Eye Irritation (H315 / H319): The electron-withdrawing nature of the oxadiazole ring can interact with cellular nucleophiles in the epidermis and ocular mucosa, leading to localized inflammation and severe eye irritation[2][3].
-
Respiratory Tract Irritation (H335): As a crystalline solid, the compound is prone to static charge accumulation. During open-bench transfers, fine particulate dust can easily aerosolize, bypassing the upper respiratory defenses and causing acute respiratory irritation[3][4].
Quantitative Personal Protective Equipment (PPE) Matrix
Standard PPE is insufficient without understanding the specific material tolerances required for halogenated organics. Below is the validated PPE matrix for handling this compound.
| PPE Category | Specification / Standard | Quantitative Metric | Mechanistic Rationale |
| Hand Protection | (EN 374)[3] | ≥ 0.11 mm thickness | Halogenated aromatics can rapidly permeate latex. Nitrile provides a superior chemical barrier against lipophilic compounds[3]. |
| Eye Protection | Chemical Splash Goggles (EN 166 / ANSI Z87.1) | Zero-gap facial seal | Prevents the mucosal absorption of aerosolized crystalline dust, which standard safety glasses cannot block[3][4]. |
| Respiratory | Particulate Respirator (N95 / FFP2) | ≥ 95% filtration efficiency | Essential for filtering airborne particulates (H335 hazard) during weighing, scale-up transfers, or in the event of local exhaust failure[4]. |
| Body Protection | Flame-Retardant Lab Coat | 100% Cotton or Nomex | Minimizes surface area exposure and prevents the static buildup that could inadvertently aerosolize the powder[5]. |
Operational Workflow: Step-by-Step Handling Methodology
To ensure a self-validating safety system, the handling of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole must be restricted to controlled environments.
Standard Operating Procedure: Weighing and Transferring
-
Environmental Verification: Ensure the chemical fume hood is fully operational with a verified face velocity of 80–100 feet per minute (fpm). Never handle the dry powder on an open laboratory bench[2].
-
Static Mitigation: Because the crystalline powder accumulates static charge, use an anti-static weighing boat and a grounded stainless-steel spatula. This prevents the sudden repulsion and aerosolization of the particulates.
-
Material Transfer: Position both the source container and the receiving flask deep inside the fume hood (at least 6 inches behind the sash). Transfer the powder slowly to minimize the generation of airborne dust[5].
-
In-Hood Solubilization: Before removing the receiving flask from the fume hood, add your reaction solvent (e.g., DMSO, DMF, or DCM) directly to the flask and seal it tightly. Trapping the compound in the liquid phase eliminates inhalation risks during transport to the reaction block.
-
Surface Decontamination: Wipe down the spatula, analytical balance, and surrounding hood surfaces with an isopropanol-soaked wipe. Dispose of the contaminated wipe immediately in the solid halogenated waste bin.
Emergency Spill and Disposal Plans
The presence of the chlorine atom dictates strict disposal protocols to prevent environmental toxicity and hazardous byproducts during waste processing.
Routine Disposal Protocol
-
Segregation: Classify all unreacted 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole and its reaction byproducts strictly as Halogenated Organic Waste [5]. Never mix this with non-halogenated streams, as it can cause incompatible exothermic reactions.
-
Containment: Store the waste in high-density polyethylene (HDPE) secondary containers with secure, vented caps to prevent pressure buildup.
-
Incineration Logistics: Hand the waste over to a licensed environmental contractor. Ensure the facility utilizes a chemical incinerator equipped with an afterburner and an alkaline scrubber. Causality: Combustion of chlorophenyl rings generates highly corrosive hydrogen chloride (HCl) gas, which the scrubber must neutralize[2][4].
Accidental Spill Response
-
Evacuation & Isolation: If a spill occurs outside the fume hood, evacuate the immediate area. Don a fresh N95 respirator and double-layer nitrile gloves before re-approaching the spill zone[2].
-
Dust Suppression: Do NOT dry sweep. Dry sweeping will immediately aerosolize the toxic dust. Instead, lightly moisten the spilled powder with a non-reactive solvent (such as water or ethanol) to suppress airborne particulates[4][5].
-
Absorption & Collection: Cover the moistened area with an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth). Use a non-sparking scoop to transfer the absorbed mixture into a hazardous waste bag[2][5].
-
Final Decontamination: Seal the bag tightly, label it as "Halogenated Spill Debris," and wash the spill surface thoroughly with soap and water to remove residual lipophilic traces[5].
Safety Workflow Visualization
Below is the logical pathway for handling halogenated oxadiazole derivatives, mapping the progression from pre-task assessment through execution and emergency response.
Operational workflow and exposure response pathway for handling halogenated oxadiazoles.
References
-
National Center for Biotechnology Information (PubChem). "5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine - Safety and Hazards." PubChem Database. URL:[Link]
-
Cole-Parmer. "Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%." Cole-Parmer Safety Documentation. URL:[Link]
-
Fisher Scientific. "SAFETY DATA SHEET: 5-(o-Tolyl)-1,3,4-oxadiazole-2-thiol." Fisher Scientific Ireland. URL: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
